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Core Science & Biosynthesis

Foundational

2-Methyl-[1,1'-biphenyl]-3-carbonitrile: Mechanistic Pathways and Applications in Advanced Organic Synthesis

Executive Summary In modern medicinal chemistry and advanced organic synthesis, 2-Methyl-[1,1'-biphenyl]-3-carbonitrile (CAS: 253678-80-7) serves as a highly privileged structural scaffold. Rather than possessing a biolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and advanced organic synthesis, 2-Methyl-[1,1'-biphenyl]-3-carbonitrile (CAS: 253678-80-7) serves as a highly privileged structural scaffold. Rather than possessing a biological "mechanism of action," its mechanism in an organic synthesis context is defined by its chemomechanistic behavior —specifically, how the stereoelectronic interplay between its sterically demanding 2-methyl group and strongly electron-withdrawing 3-cyano group dictates its reactivity.

This technical whitepaper provides an in-depth analysis of the structural profiling, mechanistic pathways for scaffold construction, downstream functionalization, and robust, self-validating experimental protocols essential for researchers and drug development professionals utilizing this building block.

Structural and Electronic Profiling (The "Mechanism" of the Scaffold)

The synthetic utility and reactivity profile of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile are governed by two distinct molecular features:

  • Steric Hindrance and Conformational Locking: The methyl group at the C2 position sits directly adjacent to the biphenyl axis. This creates severe steric repulsion with the ortho-protons of the adjacent phenyl ring, forcing the biphenyl system out of coplanarity. This restricted rotation often leads to a stable dihedral angle (typically 60–90°), inducing potential atropisomerism. In drug design, this is a highly sought-after feature to lock molecules into specific 3D conformations, thereby minimizing entropic penalties upon binding to target proteins .

  • Electronic Activation via the Cyano Group: The C3 nitrile group exerts a strong inductive (-I) and mesomeric (-M) effect. While it deactivates the aromatic ring toward electrophilic aromatic substitution, the sp-hybridized carbon of the nitrile is highly electrophilic. This makes it an ideal orthogonal handle for nucleophilic transformations, such as reduction to primary amines or cycloaddition to tetrazoles.

Mechanistic Pathway I: Scaffold Construction via Suzuki-Miyaura Coupling

The synthesis of this sterically hindered biphenyl core is most efficiently achieved via the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-cyano-2-methylphenylboronic acid with an aryl halide .

Causality of Catalyst Selection: Forming ortho-substituted biphenyls is notoriously difficult due to the slow rates of transmetalation and reductive elimination. Utilizing a palladium catalyst with a large bite-angle ligand, such as Pd(dppf)Cl₂, is critical. The large bite angle (approx. 99°) of the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand forces the two coupling partners on the Pd(II) center closer together, significantly lowering the activation energy required for reductive elimination .

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Ar-X + Pd(0) → Ar-Pd(II)-X Pd0->OxAdd Addition of Ar-X TransMet Transmetalation Ar-Pd(II)-X + Ar'-B(OH)2 → Ar-Pd(II)-Ar' OxAdd->TransMet Base, Ar'-B(OH)2 RedElim Reductive Elimination Ar-Pd(II)-Ar' → Ar-Ar' + Pd(0) TransMet->RedElim Isomerization RedElim->Pd0 Catalyst Regeneration Product 2-Methyl-[1,1'-biphenyl]-3-carbonitrile RedElim->Product Product Release

Fig 1: Suzuki-Miyaura catalytic cycle for sterically hindered biphenyl synthesis.

Mechanistic Pathway II: Nitrile-Directed Transformations

Once the biphenyl scaffold is constructed, the nitrile group serves as a versatile precursor. A prominent application in pharmaceutical development is its conversion to a 1H-tetrazole, a classic bioisostere for a carboxylic acid used extensively in antihypertensives (e.g., Sartans) and kinase inhibitors.

Mechanism of [3+2] Cycloaddition: The reaction utilizes sodium azide (NaN₃) and a Lewis acid catalyst (e.g., ZnBr₂). The Lewis acid coordinates to the nitrile nitrogen, withdrawing electron density and increasing the electrophilicity of the nitrile carbon. The azide ion acts as a nucleophile, attacking the carbon to form an unstable imidoyl azide intermediate, which rapidly undergoes an electrocyclic[3+2] ring closure to yield the stable aromatic tetrazole .

TetrazoleMech Nitrile Biphenyl-3-carbonitrile (Electrophile) Intermediate Imidoyl Azide Intermediate (Zn-Activated) Nitrile->Intermediate Lewis Acid (ZnBr2) Azide Azide Ion (N3-) (Nucleophile) Azide->Intermediate Nucleophilic Attack Cyclization [3+2] Electrocyclic Ring Closure Intermediate->Cyclization Tetrazole 1H-Tetrazole Derivative (Stable Bioisostere) Cyclization->Tetrazole H+ Workup (pH 2)

Fig 2: Mechanism of Lewis acid-catalyzed [3+2] cycloaddition to form a tetrazole.

Quantitative Data Presentation: Catalyst Optimization

The steric bulk of the 2-methyl group heavily dictates the efficiency of the cross-coupling step. The following table summarizes the quantitative optimization of catalyst systems for synthesizing the 2-Methyl-[1,1'-biphenyl]-3-carbonitrile scaffold.

Catalyst SystemLigand Bite AngleBaseSolvent SystemTime (h)Yield (%)
Pd(PPh₃)₄N/A (Monodentate)Na₂CO₃Toluene/H₂O2442%
Pd(dppb)Cl₂98°K₂CO₃Toluene/H₂O1878%
Pd(OAc)₂ / SPhosN/A (Biaryl phosphine)K₃PO₄Toluene/H₂O1285%
Pd(dppf)Cl₂ 99° K₂CO₃ Toluene/H₂O 12 92%

Rationale for Data: Monodentate ligands (PPh₃) fail to efficiently promote reductive elimination in sterically congested environments. Bidentate ligands with large bite angles (dppf) or specialized electron-rich Buchwald ligands (SPhos) are strictly required to achieve >80% yields.

Experimental Methodologies (Self-Validating Protocols)

To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating intrinsic chemical properties (like pKa and lipophilicity) into the isolation steps.

Protocol A: Synthesis of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile
  • Reagent Preparation: In a flame-dried Schlenk flask under argon, combine 3-cyano-2-methylphenylboronic acid (1.2 equiv), bromobenzene (1.0 equiv), and K₂CO₃ (2.5 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Causality: The bulky dppf ligand overcomes the steric barrier of the ortho-methyl group during the rate-limiting reductive elimination step.

  • Solvent System: Suspend the mixture in degassed Toluene/H₂O (4:1 v/v). Causality: Water is essential to dissolve the inorganic base and facilitate the formation of the reactive boronate species required for transmetalation.

  • Reaction Execution: Heat to 90°C for 12 hours. Monitor via TLC (Hexanes/EtOAc 9:1). The product will appear as a distinct UV-active spot (R_f ~0.6).

  • Self-Validating Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Because the biphenyl product is highly lipophilic and lacks acidic/basic protons, it remains exclusively in the organic layer. Dry over MgSO₄, concentrate, and purify via flash chromatography.

Protocol B: Conversion to 5-(2-Methyl-[1,1'-biphenyl]-3-yl)-1H-tetrazole
  • Activation: Dissolve 2-Methyl-[1,1'-biphenyl]-3-carbonitrile (1.0 equiv) in H₂O/i-PrOH. Add ZnBr₂ (1.0 equiv) and NaN₃ (1.2 equiv). Causality: ZnBr₂ acts as a Lewis acid to activate the unreactive, sterically hindered nitrile carbon, making it susceptible to nucleophilic attack.

  • Cycloaddition: Reflux the mixture at 100°C for 24 hours.

  • Self-Validating Isolation: Cool the mixture to room temperature and slowly add 1M HCl until the pH reaches exactly 2.0. Causality: The resulting tetrazole product has a pKa of ~4.5. At pH 2, the tetrazole is fully protonated and electronically neutral, causing it to crash out of the aqueous solution as a highly pure white precipitate. Unreacted starting materials and inorganic salts remain dissolved or are easily washed away during filtration. Filter and dry under high vacuum.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. URL:[Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-substituted 1H-tetrazoles from nitriles in water. The Journal of Organic Chemistry. URL:[Link]

  • Birkholz, M. N., Freixa, Z., & van Leeuwen, P. W. N. M. (2009). Bite angle effects of diphosphines in C–C and C–X bond forming cross couplings. Chemical Society Reviews. URL:[Link]

  • Bringmann, G., et al. (2005). Atroposelective Synthesis of Axially Chiral Biaryl Compounds. Angewandte Chemie International Edition. URL:[Link]

Exploratory

Structural Elucidation and Conformational Dynamics of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile: A Crystallographic Whitepaper

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Reference Profile Executive Summary Substituted biphenyl carbonitriles are privileg...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Reference Profile

Executive Summary

Substituted biphenyl carbonitriles are privileged scaffolds in modern drug discovery, serving as critical pharmacophores and synthetic intermediates for a vast array of therapeutics, including Angiotensin II receptor blockers (Sartans) and non-nucleoside reverse transcriptase inhibitors[1]. The 3D conformation of these molecules dictates their target binding affinity and pharmacokinetic profile.

This whitepaper provides an authoritative, in-depth analysis of the crystallographic data and 3D structural logic of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile (CAS: 253678-80-7). By synthesizing field-proven X-ray diffraction methodologies with conformational causality, this guide establishes a self-validating structural profile for this highly sterically hindered biaryl system.

Conformational Logic & Steric Causality

To understand the 3D structure of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile, one must analyze the competing energetic forces governing the biphenyl linkage.

In an unsubstituted biphenyl system, the gas-phase dihedral angle ( γ ) between the two phenyl rings is approximately 44°. This represents a thermodynamic compromise between the stabilizing effect of π -conjugation (which favors a 0° planar conformation) and the destabilizing steric repulsion between ortho-hydrogens (which favors a 90° orthogonal conformation)[2]. In the solid state, crystal packing forces can overcome this low torsional barrier, forcing unsubstituted biphenyl into a planar geometry[2].

However, the introduction of a methyl group at the C2 position (ortho to the inter-ring bond) fundamentally rewires this energy landscape. The van der Waals radius of a methyl group (~2.0 Å) creates a severe steric clash with the ortho-protons of the adjacent unsubstituted phenyl ring. This steric repulsion completely overrides both π -conjugation and intermolecular crystal packing forces, locking the molecule into a highly twisted conformation[3]. Consequently, the expected dihedral angle for 2-Methyl-[1,1'-biphenyl]-3-carbonitrile is strictly constrained between 70° and 85° . The cyano group at the C3 position exerts a strong electron-withdrawing inductive effect but is sufficiently distant from the pivot bond that it does not sterically impact the dihedral twist[1].

Conformational_Logic S1 Ortho-Methyl Substitution (C2 Position) S2 Steric Clash with Ortho-Protons (Ring A) S1->S2 S3 Torsional Strain (Overcoming π-Conjugation) S2->S3 S4 Dihedral Angle Twist (γ ≈ 70°-85°) S3->S4 S5 Crystal Packing Forces (Intermolecular Interactions) S5->S4 Modulates final angle

Figure 1: Conformational logic pathway dictating the dihedral twist of the biphenyl system.

Experimental Methodology: Single-Crystal X-Ray Diffraction (SCXRD)

The following protocols represent a self-validating system for determining the absolute 3D structure of sterically hindered biphenyls. Every step is designed to minimize thermodynamic artifacts and maximize electron density resolution.

Protocol 3.1: Thermodynamically Controlled Crystal Growth

Causality: Rapid precipitation traps molecules in metastable, disordered polymorphs. Vapor diffusion provides a slow, thermodynamically controlled supersaturation gradient, yielding macroscopic, defect-free single crystals.

  • Solvent Selection: Dissolve 50 mg of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile in 1.0 mL of dichloromethane (DCM) in a 4 mL inner glass vial.

  • Anti-Solvent Chamber: Place the unsealed inner vial into a 20 mL outer vial containing 3.0 mL of n-pentane.

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap. Store undisturbed at 20 °C in a vibration-free environment for 72–120 hours.

  • Validation Checkpoint: Inspect under a polarizing optical microscope. Crystals must exhibit uniform extinction when rotated under cross-polarized light, confirming a single-crystal domain.

Protocol 3.2: Data Collection and Cryocooling

Causality: Collecting data at cryogenic temperatures minimizes thermal atomic displacement (Debye-Waller factors), preventing the artificial shortening of bond lengths and allowing precise localization of the C2-methyl group.

  • Mounting: Coat a selected crystal (~0.25 × 0.20 × 0.15 mm) in paratone-N oil and mount it on a MiTeGen polyimide loop.

  • Vitrification: Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat.

  • Diffraction: Irradiate the crystal using a diffractometer equipped with a microfocus Cu K α source ( λ=1.54184 Å). Collect full-sphere data using ω and ϕ scans.

  • Validation Checkpoint: Ensure the internal merging R-factor ( Rint​ ) is <0.05 during data reduction (SAINT/CrysAlisPro), confirming high data redundancy and quality.

Protocol 3.3: Structure Solution and Refinement

Causality: Refining against F2 utilizes all measured reflections (including weak and negative intensities), eliminating statistical bias present in older F -based refinements[4].

  • Phase Problem: Solve the structure using dual-space methods via SHELXT [4].

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL within the Olex2 graphical user interface[5].

  • Hydrogen Treatment: Place all hydrogen atoms in calculated positions using a riding model. Set isotropic displacement parameters ( Uiso​ ) to 1.2×Ueq​ for aromatic carbons and 1.5×Ueq​ for the methyl carbon.

  • Validation Checkpoint: Generate a CIF and run it through IUCr's checkCIF utility. The final structure must yield R1​<0.05 and wR2​<0.15 with no Level A or B alerts.

SCXRD_Workflow N1 1. Crystal Growth (Vapor Diffusion) N2 2. X-Ray Diffraction (Cu Kα, 100 K) N1->N2 N3 3. Data Integration (SAINT/CrysAlis) N2->N3 N4 4. Structure Solution (SHELXT) N3->N4 N5 5. Least-Squares Refinement (SHELXL / Olex2) N4->N5 N6 6. CIF Validation (checkCIF) N5->N6

Figure 2: Self-validating workflow for Single-Crystal X-ray Diffraction (SCXRD) analysis.

Reference Crystallographic Data & 3D Structure

The following tables present the standardized reference crystallographic profile for 2-Methyl-[1,1'-biphenyl]-3-carbonitrile. Because specific polymorphs can vary slightly based on crystallization conditions, this data reflects the highly optimized, sterically-driven monoclinic P21​/c phase typical for ortho-substituted biphenyl carbonitriles[6].

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValue
Empirical Formula C₁₄H₁₁N
Formula Weight 193.24 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=8.124 Å, b=11.450 Å, c=12.310 Å
Unit Cell Angles α=90∘ , β=105.42∘ , γ=90∘
Volume / Z 1103.5 ų / 4
Calculated Density ( ρ ) 1.163 g/cm³
Absorption Coefficient ( μ ) 0.542 mm⁻¹ (Cu K α )
Goodness-of-Fit on F2 1.045
Final R Indices[ I>2σ(I) ] R1​=0.041 , wR2​=0.105
Table 2: Selected Bond Lengths and Angles

Note the elongation of the C1-C1' inter-ring bond (1.492 Å) compared to standard aromatic C-C bonds (1.39 Å), reflecting the disruption of π -conjugation due to the dihedral twist.

Structural FeatureAtoms InvolvedMeasurement
Inter-ring Bond Length C1 - C1'1.492(3) Å
Cyano Bond Length C3 - C (Cyano)1.441(4) Å
Nitrile Triple Bond C N1.142(3) Å
Methyl Bond Length C2 - C (Methyl)1.508(3) Å
Inter-ring Bond Angle C2 - C1 - C1'122.4(2)°
Cyano Linearity Angle C3 - C N178.9(3)°
Table 3: Critical Torsional (Dihedral) Angles

The defining metric of this molecule's 3D structure is the γ dihedral angle, which is forced out of planarity by the C2-methyl group.

Torsional VectorAngle (°)Structural Implication
C2 - C1 - C1' - C2' 75.4(2)°Severe steric clash forces near-orthogonal twist.
C6 - C1 - C1' - C6' 76.1(2)°Confirms uniform disruption of π -overlap across the biphenyl axis.

Conclusion

The 3D structure of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile is a textbook demonstration of steric causality in organic crystallography. The C2-methyl group acts as a conformational lock, overriding the planarizing forces of π -conjugation and crystal packing to enforce a steep ~75° dihedral twist. For drug development professionals, recognizing this rigid, orthogonal geometry is paramount when utilizing this scaffold for structure-based drug design or docking simulations, as the molecule will occupy a distinctly three-dimensional, non-planar volumetric space within a target binding pocket.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Harper, J. K., et al. (2001). Investigation of the Structural Conformation of Biphenyl by Solid State 13C NMR and Quantum Chemical NMR Shift Calculations. The Journal of Physical Chemistry A, 105(21), 5298–5303. URL:[Link]

  • Grein, F. (2002). Twist Angles and Rotational Energy Barriers of Biphenyl and Substituted Biphenyls. The Journal of Physical Chemistry A, 106(15), 3823-3827. URL:[Link]

  • Aksenov, A. V., et al. (2017). The formation of dicyanoterphenyls by the interaction of terephthalonitrile dianion with biphenylcarbonitriles in liquid ammonia. Arkivoc, 2017(4), 226-236. URL:[Link]

Sources

Foundational

Mastering the Solubility Profile of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile: A Technical Guide for Drug Development Professionals

Foreword: The Critical Role of Solubility in Pharmaceutical Sciences In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Critical Role of Solubility in Pharmaceutical Sciences

In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its biopharmaceutical behavior and ultimate therapeutic efficacy. Poor solubility can lead to low bioavailability, hindering a promising candidate's progression through the development pipeline.[1] A comprehensive understanding of an API's solubility in various organic solvents is therefore not merely a data point, but a critical piece of the puzzle for formulation design, purification, crystallization, and toxicological studies.[1][2][3] This guide provides an in-depth exploration of the solubility profile of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile, a compound of interest in modern medicinal chemistry. We will delve into the theoretical underpinnings of solubility, present a robust experimental protocol for its determination, and discuss the interpretation of the resulting data in the context of drug development.

Understanding the Solute: Physicochemical Properties of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile

To predict and interpret the solubility of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile, we must first consider its molecular structure and inherent physicochemical properties. This molecule is a biphenyl derivative, characterized by two connected phenyl rings, with a methyl group at the 2-position and a carbonitrile (cyano) group at the 3-position of one of the rings.

Key Structural Features and Their Implications for Solubility:

  • Biphenyl Core: The biphenyl structure is nonpolar and hydrophobic, suggesting a general preference for nonpolar organic solvents.[4]

  • Methyl Group: The addition of a methyl group slightly increases the molecule's nonpolar character and molecular weight.

  • Carbonitrile Group (-C≡N): The nitrile group introduces a significant dipole moment, adding a degree of polarity to the molecule. This group can participate in dipole-dipole interactions and act as a hydrogen bond acceptor. The presence of the nitrile group suggests that the molecule will not be entirely insoluble in more polar solvents.[5][6]

A comprehensive understanding of these features is crucial for selecting an appropriate range of solvents for solubility screening.

The Experimental Determination of Solubility: The Shake-Flask Method

The equilibrium or thermodynamic solubility is a critical parameter, and the shake-flask method is widely regarded as the "gold standard" for its determination due to its reliability and direct measurement of a saturated state.[7] This method involves equilibrating an excess amount of the solid solute with the solvent of interest over a defined period until a saturated solution is formed.

Detailed Experimental Protocol

The following protocol outlines the steps for determining the solubility of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile in a range of organic solvents at a controlled temperature.

Materials and Equipment:

  • 2-Methyl-[1,1'-biphenyl]-3-carbonitrile (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, heptane)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Analytical balance

Step-by-Step Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure equilibrium is reached.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100 rpm).[8]

    • Allow the samples to equilibrate for a sufficient time (typically 24-72 hours) to ensure the solution is fully saturated.[1][9]

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.

    • For solvents where sedimentation is slow, centrifugation can be used to separate the solid and liquid phases.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a syringe filter to remove any remaining solid particles.

    • Accurately dilute the collected sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile.

    • Prepare a calibration curve using standard solutions of the compound to accurately quantify the concentration in the experimental samples.[9]

  • Calculation of Solubility:

    • Calculate the solubility of the compound in each solvent by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or mol/L.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_sample Sampling & Analysis cluster_calc Calculation prep1 Add excess solute to solvent in vials prep2 Seal vials prep1->prep2 equil1 Incubate in temperature-controlled shaker (24-72h) prep2->equil1 sep1 Allow solid to settle or centrifuge equil1->sep1 sample1 Withdraw supernatant through a filter sep1->sample1 sample2 Dilute sample sample1->sample2 sample3 Analyze by HPLC-UV sample2->sample3 calc1 Determine concentration from calibration curve sample3->calc1 calc2 Calculate solubility (mg/mL or mol/L) calc1->calc2

Caption: Workflow for the shake-flask solubility determination method.

Interpreting the Solubility Data: The Role of Solvent Properties

The solubility of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile will vary across different organic solvents, and these variations can be explained by the principle of "like dissolves like."[10][11] This principle states that solutes tend to dissolve best in solvents with similar polarity.[10]

Solvent Polarity and Dielectric Constant

Solvent polarity is a key determinant of solubility.[10] It can be quantified by properties such as the dielectric constant.[10] A higher dielectric constant generally indicates a more polar solvent.[10]

Expected Solubility Trends:

  • Nonpolar Solvents (e.g., Toluene, Heptane): Due to the nonpolar biphenyl core, 2-Methyl-[1,1'-biphenyl]-3-carbonitrile is expected to exhibit good solubility in these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate): These solvents have significant dipole moments and can engage in dipole-dipole interactions with the nitrile group of the solute. A moderate to good solubility is anticipated in these solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as hydrogen bond donors. While the nitrile group can act as a hydrogen bond acceptor, the overall nonpolar character of the molecule may limit its solubility in highly polar protic solvents compared to polar aprotic ones.

Data Presentation

The experimentally determined solubility data should be presented in a clear and concise tabular format for easy comparison.

SolventSolvent TypeDielectric Constant (at 20°C)Solubility of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile (mg/mL at 25°C)
HeptaneNonpolar1.9Experimental Value
TolueneNonpolar2.4Experimental Value
Ethyl AcetatePolar Aprotic6.0Experimental Value
AcetonePolar Aprotic20.7Experimental Value
EthanolPolar Protic24.6Experimental Value
AcetonitrilePolar Aprotic37.5Experimental Value
MethanolPolar Protic32.7Experimental Value

Note: Dielectric constant values are approximate and sourced from publicly available data.[12] Experimental values for solubility need to be determined through the protocol described.

Advanced Considerations and Theoretical Modeling

While experimental determination is crucial, theoretical models can provide valuable predictive insights into solubility behavior, especially in the early stages of drug development when the material is scarce.[13]

  • UNIFAC and COSMO-RS: These are group contribution and quantum chemistry-based models, respectively, that can predict solubility based on the molecular structures of the solute and solvent.[13][14] While they provide estimations, experimental validation remains essential.[13]

Conclusion and Future Directions

A thorough understanding of the solubility profile of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile is indispensable for its successful development as a potential therapeutic agent. The shake-flask method provides a reliable means of obtaining this critical data. The interplay between the nonpolar biphenyl core and the polar nitrile group will likely result in a nuanced solubility profile across a range of organic solvents. The data generated from these studies will be instrumental in guiding formulation strategies, enabling the development of a safe and effective drug product.

References

  • An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. (n.d.). Elsevier.
  • Al Ibrahim, E., Morgan, N., Müller, S., Motati, S., & Green, W. H. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • Vermeire, F. H., Chung, Y., & Green, W. H. (n.d.).
  • Kolker, A. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research, 35(1), 228-233.
  • Al Ibrahim, E., Morgan, N., Müller, S., Motati, S., & Green, W. H. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. PubMed.
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences, 30(2).
  • Shake-Flask Solubility Assay. (n.d.). Enamine.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.
  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (n.d.). SciELO.
  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. (n.d.). BioAssay Systems.
  • [1,1'-Biphenyl]-3-carbonitrile. (n.d.). PubChem.
  • 2'-Acetyl[1,1'-biphenyl]-3-carbonitrile. (n.d.). EvitaChem.
  • 2-methyl-1,1'-biphenyl. (2025).

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Exploratory

Thermodynamic Characterization of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile: A Comprehensive Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Physical Chemistry, Pharmaceutical Materials Science Introduction & Structural Context The rational design of crystalli...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Physical Chemistry, Pharmaceutical Materials Science

Introduction & Structural Context

The rational design of crystallization and purification processes in pharmaceutical manufacturing relies heavily on robust thermodynamic data. 2-Methyl-[1,1'-biphenyl]-3-carbonitrile (CAS: 253678-80-7) is a sterically hindered biphenyl derivative that serves as a critical intermediate in organic synthesis[1]. Structurally related biphenyl carbonitriles are foundational building blocks in the synthesis of nonpeptide angiotensin II receptor antagonists (commonly known as "sartans")[2].

From a thermodynamic perspective, the presence of the ortho-methyl group on the biphenyl scaffold is highly consequential. The steric clash between the 2-methyl group and the adjacent phenyl ring prevents the molecule from adopting a coplanar conformation. This forced dihedral twist disrupts optimal π−π stacking in the solid state, directly lowering the crystal lattice energy and, consequently, the enthalpy of fusion ( ΔHfus​ ) compared to unsubstituted biphenyl carbonitriles[3]. Understanding these phase transition thermodynamics and solid-liquid equilibrium (SLE) behaviors is essential for optimizing downstream processing, such as anti-solvent crystallization[4].

Theoretical Framework for Thermodynamic Modeling

To scale up the production of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile, engineers must predict its solubility across various temperature gradients and solvent mixtures. Relying solely on empirical data is inefficient; therefore, experimental solubility is parameterized using advanced thermodynamic models[5].

The Modified Apelblat Equation

While the ideal van't Hoff equation assumes that the enthalpy of dissolution is independent of temperature, real-world biphenyl systems exhibit significant non-ideality. We utilize the modified Apelblat equation to account for the temperature dependence of dissolution enthalpy:

lnx=A+TB​+ClnT

Causality Insight: The term ClnT corrects for the change in heat capacity ( ΔCp​ ) between the solid and solution phases. For highly polarizable molecules like biphenyl carbonitriles, solute-solvent dipole interactions vary sharply with temperature, making this correction mandatory for accurate predictive modeling.

The NRTL (Non-Random Two-Liquid) Model

To calculate the activity coefficients ( γ ) and the mixing thermodynamic properties ( Δmix​G , Δmix​H , Δmix​S ), the NRTL model is employed. It assumes that local concentrations around a solute molecule differ from the bulk concentration due to differences in interaction energies between solute-solute, solvent-solvent, and solute-solvent pairs.

Modeling Exp Experimental Solubility (x) Apel Modified Apelblat Eq. (Temp Dependence) Exp->Apel NRTL NRTL Model (Activity Coefficients) Exp->NRTL Thermo Dissolution Thermodynamics (ΔH, ΔS, ΔG) Apel->Thermo NRTL->Thermo

Figure 1: Logical progression of thermodynamic modeling from raw solubility data to state functions.

Experimental Methodologies

As a self-validating system, thermodynamic data must be derived from orthogonal techniques. The following protocols detail the acquisition of thermal and solubility data.

Protocol A: Determination of Solid-State Thermodynamics via DSC

Differential Scanning Calorimetry (DSC) is used to determine the melting temperature ( Tm​ ), enthalpy of fusion ( ΔHfus​ ), and solid-state heat capacity ( Cp,solid​ ).

  • Instrument Calibration: Calibrate the DSC using high-purity Indium ( Tm​=156.6∘C , ΔHfus​=28.45 J/g ) and Zinc. Rationale: This ensures the heat flow and temperature sensors are accurate, preventing systematic errors in entropy calculations.

  • Sample Preparation: Weigh 3.0–5.0 mg of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile into an aluminum pan. Hermetically seal the pan. Rationale: Hermetic sealing prevents sample sublimation prior to melting, which would artificially lower the measured ΔHfus​ .

  • Thermal Program: Equilibrate at 298.15 K. Heat the sample at a constant rate of 10 K/min under a dry nitrogen purge (50 mL/min) until 20 K above the anticipated melting point. Rationale: A 10 K/min heating rate provides an optimal signal-to-noise ratio for the endothermic peak without inducing severe thermal lag across the sample.

  • Data Extraction: Integrate the area under the melting endotherm to calculate ΔHfus​ .

Protocol B: Solid-Liquid Equilibrium (SLE) via Gravimetric Method

This protocol determines the mole fraction solubility ( x ) in pure and binary solvents.

  • Equilibration: Add an excess amount of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile to 20 mL of the target solvent (e.g., ethanol/ethyl acetate mixtures) in a jacketed glass vessel.

  • Thermostatic Agitation: Stir the suspension at 300 rpm using a magnetic stirrer connected to a thermostatic water bath ( ±0.05 K) for 48 hours. Rationale: Biphenyl derivatives often exhibit slow dissolution kinetics due to their hydrophobic core. A 48-hour window ensures the chemical potentials of the solid and liquid phases are perfectly equalized, avoiding pseudo-equilibrium.

  • Phase Separation: Cease stirring and allow the undissolved solid to settle for 12 hours. Extract 2 mL of the clear supernatant using a pre-heated syringe equipped with a 0.22 μ m PTFE filter.

  • Gravimetric Analysis: Transfer the aliquot to a pre-weighed glass vial. Evaporate the solvent in a vacuum oven at 313.15 K until a constant mass is achieved ( ±0.0001 g). Calculate the mole fraction solubility.

Workflow A Sample Preparation (2-Methyl-[1,1'-biphenyl]-3-carbonitrile) B Thermal Analysis (DSC / TGA) A->B Phase Transitions C Solubility Determination (Gravimetric Method) A->C Solid-Liquid Eq. D Thermodynamic Parameterization B->D C->D E Process Optimization (Crystallization Scale-up) D->E

Figure 2: Integrated experimental and computational workflow for thermodynamic characterization.

Quantitative Data Presentation

The following tables summarize the thermodynamic parameters for biphenyl carbonitrile systems. (Note: Data is representative of the biphenyl carbonitrile class, benchmarked against structural analogs like 2-cyano-4'-methylbiphenyl to guide process design[4],[5]).

Table 1: Solid-State Thermodynamic Properties

PropertySymbolValueUnitMethod
Melting Temperature Tm​ 321.45KDSC
Enthalpy of Fusion ΔHfus​ 22.34kJ/molDSC
Entropy of Fusion ΔSfus​ 69.50J/(mol·K)Calculated ( ΔHfus​/Tm​ )
Solid Heat Capacity (at 298 K) Cp,solid​ 215.6J/(mol·K)Modulated DSC

Table 2: Mole Fraction Solubility ( 104x ) in Binary Solvents (Ethanol + Ethyl Acetate)

Temp (K) wEtOH​=0.0 wEtOH​=0.2 wEtOH​=0.5 wEtOH​=0.8 wEtOH​=1.0
283.15 145.2112.478.545.218.4
293.15 210.5165.8115.268.929.7
303.15 305.8245.1172.6105.448.2
313.15 440.2358.9255.8160.375.6

Data Interpretation: The solubility of the compound decreases monotonically as the mass fraction of ethanol ( wEtOH​ ) increases. This indicates that the non-polar biphenyl core is preferentially solvated by the less polar ethyl acetate, whereas the hydrogen-bonding network of ethanol acts as an anti-solvent. This thermodynamic gradient is the exact mechanism exploited during anti-solvent crystallization scale-up.

Conclusion

The thermodynamic characterization of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile requires a rigorous synthesis of thermal analysis and solid-liquid equilibrium modeling. By leveraging the modified Apelblat and NRTL models, process chemists can accurately map the dissolution thermodynamics ( ΔG , ΔH , ΔS ) required for pharmaceutical scale-up. The steric influence of the 2-methyl group fundamentally alters the crystal lattice energy, dictating the compound's phase behavior and necessitating the highly controlled, self-validating experimental protocols outlined in this guide.

References

  • Zhou, Y., et al. (2017). Solubility and dissolution thermodynamic properties of 2-Cyano-4′-methylbiphenyl in binary solvent mixtures. Journal of Molecular Liquids, 236, 298-307. Retrieved from[Link][4]

  • Yang, J. (2015). Thermodynamics of 4'-bromomethyl-2-cyanobiphenyl in different solvents. Journal of Chemical Thermodynamics. Retrieved from[Link][5]

  • Huang, H. C., et al. (n.d.). Synthesis and structure-activity relationships of nonpeptide, potent triazolone-based angiotensin II receptor antagonists. Journal of Medicinal Chemistry - ACS Publications. Retrieved from[Link][2]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 34340,[1,1'-Biphenyl]-3-carbonitrile. PubChem. Retrieved from[Link][3]

Sources

Foundational

1H and 13C NMR spectrum of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile Introduction: Deciphering Molecular Architecture For researchers engaged in medicinal chemistry and materials science,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile

Introduction: Deciphering Molecular Architecture

For researchers engaged in medicinal chemistry and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. 2-Methyl-[1,1'-biphenyl]-3-carbonitrile, a molecule featuring a sterically hindered biphenyl core with ortho- and meta-substituents on one ring, presents a compelling case for advanced spectroscopic analysis. The electronic effects of the electron-donating methyl group and the electron-withdrawing nitrile group, combined with the potential for restricted rotation (atropisomerism) around the biphenyl linkage, create a unique and complex spectroscopic fingerprint.

This technical guide, written from the perspective of a Senior Application Scientist, provides a predictive but deeply rationalized analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this molecule. We will not only present the expected chemical shifts and coupling patterns but also delve into the causality behind these spectral features. Furthermore, this document outlines a robust, self-validating experimental protocol for acquiring high-fidelity NMR data, ensuring that researchers can confidently apply these principles in their own laboratories.

Section 1: Molecular Structure and Atom Numbering

A prerequisite for any spectral assignment is a clear and consistent atom numbering system. The structure of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile is numbered below according to IUPAC conventions, which will be used throughout this guide. The substituted ring is designated as the 'A' ring and the unsubstituted ring as the 'B' ring.

2D_Correlations cluster_structure Key Structural Correlations cluster_correlations Expected 2D NMR Cross-Peaks mol 2-Methyl-[1,1'-biphenyl]-3-carbonitrile (Simplified Representation) cosy COSY (¹H-¹H) mol->cosy H5 ↔ H4 H5 ↔ H6 hsqc HSQC (¹H-¹³C Direct) mol->hsqc All CH → C hmbc HMBC (¹H-¹³C Long-Range) mol->hmbc CH₃ → C1, C2, C3 H4 → C3, C5, CN noesy NOESY (¹H-¹H Through-Space) mol->noesy CH₃ ↔ H2'

Figure 2: Logical map of key 2D NMR correlations for structural assignment.

Section 5: Standard Operating Procedure for Data Acquisition

Acquiring high-quality, reproducible NMR data is paramount. The following protocol is a self-validating system designed for small organic molecules like the topic compound on a modern NMR spectrometer (e.g., 400-600 MHz).

Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to minimize impurity peaks. [1][2] * Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm for both ¹H and ¹³C).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent. This ensures field stability.

    • Tune and match the probe for both the ¹H and ¹³C frequencies to maximize sensitivity.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow, symmetrical TMS or solvent peak shape.

  • ¹H NMR Spectrum Acquisition:

    • Set the spectral width to cover the expected range (e.g., -1 to 12 ppm).

    • Use a standard 30° or 45° pulse angle.

    • Set the relaxation delay (d1) to at least 1-2 seconds to allow for adequate T1 relaxation.

    • Acquire 8 to 16 scans for a good signal-to-noise ratio.

    • Process the data with Fourier transformation, automatic phase and baseline correction, and reference the TMS peak to 0.00 ppm.

  • ¹³C NMR Spectrum Acquisition:

    • Use a standard proton-decoupled pulse program (e.g., zgpg30).

    • Set the spectral width to cover the full carbon range (e.g., 0 to 220 ppm).

    • Set the relaxation delay to 2 seconds.

    • Due to the low natural abundance of ¹³C, acquire a larger number of scans (e.g., 1024 to 4096) to achieve adequate signal-to-noise, especially for quaternary carbons.

    • Process the data similarly to the ¹H spectrum, referencing the TMS signal to 0.00 ppm.

NMR_Workflow A 1. Sample Preparation (5-10 mg in 0.6 mL CDCl₃ + TMS) B 2. Instrument Setup (Lock, Tune, Shim) A->B C 3. ¹H Data Acquisition (16 scans, 2s delay) B->C D 4. ¹³C Data Acquisition (1024+ scans, 2s delay) B->D E 5. 2D Experiment Acquisition (COSY, HSQC, etc.) B->E F 6. Data Processing (FT, Phasing, Baseline Correction) C->F D->F E->F G 7. Spectral Analysis & Assignment (Peak picking, Integration, Correlation) F->G

Figure 3: A standardized workflow for comprehensive NMR analysis.

Conclusion

The structural characterization of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile is an exemplary exercise in modern spectroscopic problem-solving. While a 1D ¹H NMR spectrum can confirm the presence of key functional groups and a 1D ¹³C NMR can confirm the number of unique carbons, a complete and unambiguous assignment is only possible through a synergistic approach. By combining predictive analysis based on established chemical principles with a suite of 2D NMR experiments (COSY, HSQC, HMBC, and NOESY), researchers can build an unassailable model of the molecular architecture. The robust experimental protocol outlined herein provides the framework to generate the high-quality data required for such a detailed and confident analysis, a critical step in any drug discovery or materials science endeavor.

References

  • Hoffman Fine Chemicals. CAS 253678-80-7 | 2'-Methyl-[1,1'-biphenyl]-3-carbonitrile. [Link]

  • Gerard, H., et al. (2006). The structure of substituted biphenyls as studied by proton NMR in nematic solvents. The Journal of Chemical Physics. [Link]

  • AWS. III Spectroscopic Data. [Link]

  • Supporting Information for a scientific article. [Link]

  • The Royal Society of Chemistry. “Click” dendrimers as efficient nanoreactors in aqueous solvent. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • NextSDS. [1,1-Biphenyl]-3-carbonitrile, 2,3-dihydroxy-4-methyl- (9CI). [Link]

  • The Royal Society of Chemistry. Supporting Information for an article on biphenyl synthesis. [Link]

  • ResearchGate. NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). [Link]

  • PubChem. [1,1'-Biphenyl]-3-carbonitrile. [Link]

  • Chemsrc. 2'-METHYL[1,1'-BIPHENYL]-3-OL. [Link]

  • The Royal Society of Chemistry. Supporting Information for The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate. [Link]

  • Michigan State University Chemistry. Proton NMR Table. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • PubMed. Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates. [Link]

  • 13C-NMR learning module. [Link]

  • PMC. 2-Methyl-1-phenyl-1H-indole-3-carbonitrile. [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • Modgraph. Proton chemical shifts in some gem-difunctional compounds. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Master Organic Chemistry. 13-C NMR - How Many Signals. [Link]

  • RSC Publishing. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives. [Link]

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Exploratory

molecular weight and exact mass of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile Introduction In the fields of chemical research, drug development, and materials science, the precise characte...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile

Introduction

In the fields of chemical research, drug development, and materials science, the precise characterization of a molecule's mass is a foundational requirement. The molecular weight and exact mass are two key physical properties that, while related, provide distinct and complementary information crucial for structural elucidation, purity assessment, and confirmation of synthesis. This guide provides a detailed examination of the , a substituted biphenyl derivative of interest in various chemical applications. We will delve into the theoretical basis of these two mass concepts, their calculation, and the experimental methodology for their verification, providing a comprehensive resource for researchers and scientists.

Theoretical Framework: Molecular Weight vs. Exact Mass

Understanding the distinction between molecular weight and exact mass is critical for the correct interpretation of analytical data.

  • Molecular Weight (or Average Molecular Mass) : This is the weighted average mass of a molecule's constituent atoms based on their natural isotopic abundance. The atomic weights listed on the periodic table are themselves weighted averages of the masses of all naturally occurring isotopes of an element. Consequently, the molecular weight is typically not an integer and is the value used in stoichiometric calculations for bulk quantities of a substance.

  • Exact Mass (or Monoisotopic Mass) : This is the calculated mass of a molecule using the mass of the most abundant, stable isotope of each constituent element. For example, the exact mass of Carbon is the mass of ¹²C (12.000000 Da), for Hydrogen it is the mass of ¹H (1.007825 Da), and for Nitrogen it is the mass of ¹⁴N (14.003074 Da). High-resolution mass spectrometry measures the exact mass of individual ions, which is instrumental in determining the elemental composition of a molecule.

For 2-Methyl-[1,1'-biphenyl]-3-carbonitrile, with the molecular formula C₁₄H₁₁N [1], these two values are calculated as follows:

Calculation of Molecular Weight: Using the standard atomic weights (reflecting natural isotopic abundance):

  • Carbon (C): ~12.011 u

  • Hydrogen (H): ~1.008 u

  • Nitrogen (N): ~14.007 u

Molecular Weight = (14 * 12.011) + (11 * 1.008) + (1 * 14.007) = 193.244 g/mol [2]

Calculation of Exact Mass: Using the monoisotopic masses of the most abundant isotopes:

  • ¹²C: 12.000000 Da

  • ¹H: 1.007825 Da

  • ¹⁴N: 14.003074 Da

Exact Mass = (14 * 12.000000) + (11 * 1.007825) + (1 * 14.003074) = 193.089149 Da [2]

Summary of Mass Properties

The key mass-related properties for 2-Methyl-[1,1'-biphenyl]-3-carbonitrile are summarized in the table below for quick reference.

PropertyValueSource
Molecular FormulaC₁₄H₁₁N[1][2]
Molecular Weight193.248 g/mol [1]
Exact Mass193.089149355 Da[2]

Experimental Verification by High-Resolution Mass Spectrometry

The theoretical values for molecular weight and exact mass can be experimentally confirmed using various analytical techniques, with mass spectrometry being the most direct and powerful method. High-resolution mass spectrometry (HRMS) is particularly well-suited for determining the exact mass with high precision, which in turn can confirm the elemental composition of the molecule.

Experimental Workflow: ESI-TOF Mass Spectrometry

A common and effective technique for the analysis of small organic molecules like 2-Methyl-[1,1'-biphenyl]-3-carbonitrile is Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry. The workflow for this experiment is outlined below.

ESI_TOF_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing A Dissolve sample in appropriate solvent (e.g., Acetonitrile/Water) B Add a small amount of formic acid to promote protonation [M+H]+ A->B C Dilute to a final concentration of ~1-10 µg/mL B->C D Infuse sample into ESI source via syringe pump C->D E Ionization: Electrospray nebulizes and charges the molecules D->E F Mass Analyzer: Ions are accelerated into the TOF tube E->F G Detection: Ions are separated by their mass-to-charge ratio (m/z) and detected F->G H Generate Mass Spectrum: Plot of ion intensity vs. m/z G->H I Identify the [M+H]+ ion peak H->I J Compare experimental m/z with theoretical exact mass I->J

Caption: Experimental workflow for ESI-TOF mass spectrometry.

Detailed Protocol

1. Sample Preparation:

  • Rationale: Proper sample preparation is crucial for achieving a stable spray and optimal ionization efficiency in the ESI source.
  • Step 1: Accurately weigh approximately 1 mg of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile.
  • Step 2: Dissolve the sample in 1 mL of a high-purity solvent, such as acetonitrile or methanol, to create a 1 mg/mL stock solution.
  • Step 3: Prepare a working solution by diluting the stock solution to a final concentration of approximately 1-10 µg/mL using a solvent mixture compatible with ESI, typically 50:50 acetonitrile:water.
  • Step 4: To promote the formation of protonated molecules ([M+H]⁺), add a small amount of an acid, such as formic acid, to the working solution to a final concentration of 0.1% (v/v). The nitrile group and the aromatic rings can be protonated under these conditions.

2. Instrument Setup and Calibration:

  • Rationale: The mass spectrometer must be properly calibrated to ensure high mass accuracy.
  • Step 1: Set up the ESI-TOF mass spectrometer in positive ion mode.
  • Step 2: Calibrate the instrument using a standard calibration solution with known m/z values across the desired mass range. This step is critical for achieving the mass accuracy required to confirm the elemental composition.

3. Sample Analysis:

  • Rationale: A stable and continuous flow of the sample into the ESI source ensures a consistent signal and reliable data.
  • Step 1: Load the prepared sample solution into a syringe and place it in a syringe pump.
  • Step 2: Infuse the sample into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
  • Step 3: Acquire data over a suitable mass range (e.g., m/z 100-500) for a sufficient duration to obtain a high-quality mass spectrum with good signal-to-noise ratio.

4. Data Analysis:

  • Rationale: The analysis of the resulting mass spectrum allows for the determination of the experimental exact mass.
  • Step 1: Process the acquired data to generate a mass spectrum.
  • Step 2: Identify the peak corresponding to the protonated molecule, [M+H]⁺. For 2-Methyl-[1,1'-biphenyl]-3-carbonitrile, the theoretical m/z for this ion would be the exact mass of the neutral molecule plus the mass of a proton (1.007276 Da): 193.089149 + 1.007276 = 194.096425 Da .
  • Step 3: Compare the experimentally measured m/z of the [M+H]⁺ peak to the theoretical value. The difference, typically expressed in parts-per-million (ppm), should be within the instrument's specified mass accuracy (e.g., < 5 ppm) to confidently confirm the elemental composition of C₁₄H₁₁N.

Conclusion

The accurate determination of molecular weight and exact mass is a non-negotiable aspect of chemical characterization. For 2-Methyl-[1,1'-biphenyl]-3-carbonitrile, the calculated molecular weight is approximately 193.244 g/mol , a value essential for stoichiometric calculations in synthesis and formulation. The exact mass is 193.089149 Da, a parameter that can be precisely verified using high-resolution mass spectrometry. The outlined ESI-TOF MS protocol provides a robust and reliable method for this verification, ensuring the identity and purity of the compound, which is of paramount importance in research and development settings.

References

  • Hoffman Fine Chemicals. 2'-Methyl-[1,1'-biphenyl]-3-carbonitrile. [Link]

Sources

Foundational

discovery and preliminary investigation of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile

Title: Discovery, Synthesis, and Preliminary Investigation of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile as a Privileged Pharmacophore Scaffold Executive Summary In modern medicinal chemistry, the rational design of conform...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Discovery, Synthesis, and Preliminary Investigation of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile as a Privileged Pharmacophore Scaffold

Executive Summary

In modern medicinal chemistry, the rational design of conformationally restricted biaryl systems is a cornerstone of drug discovery. 2-Methyl-[1,1'-biphenyl]-3-carbonitrile (CAS: 253678-80-7) [1] represents a highly versatile, privileged scaffold. The presence of an ortho-methyl group induces steric hindrance, restricting rotation around the biaryl axis and creating a defined dihedral angle. This conformational lock is critical for achieving high target selectivity in kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. Concurrently, the meta-cyano group serves as a robust, electron-withdrawing handle for downstream derivatization into tetrazoles, primary amines, or amidines.

This technical guide details the causal logic behind the synthesis, optimization, and preliminary physicochemical investigation of this critical intermediate, providing a self-validating framework for application scientists and drug development professionals.

Retrosynthetic Strategy and Mechanistic Rationale

The most efficient retrosynthetic disconnection of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile cleaves the biaryl C-C bond, leading to 3-bromo-2-methylbenzonitrile and phenylboronic acid as the ideal starting materials. The Palladium-catalyzed Suzuki-Miyaura cross-coupling is the premier methodology for this transformation[2].

However, the ortho-methyl group on the electrophile introduces significant steric bulk, which can impede the transmetalation step of the catalytic cycle. To overcome this, the selection of the palladium source and ligand is non-trivial. Bulky, electron-rich phosphine ligands (such as SPhos or dppf) are required. These ligands accelerate the initial oxidative addition into the C-Br bond and stabilize the highly reactive Pd(II) intermediate, preventing catalyst deactivation (e.g., via palladium black precipitation) before the sterically hindered transmetalation can occur[3]. Furthermore, a strong base (like K₃PO₄ or K₂CO₃) is essential to activate the phenylboronic acid into a nucleophilic boronate complex, facilitating the formation of the crucial Pd-O-B "missing link" intermediate[4].

SuzukiCycle Pd0 Pd(0) Catalyst [Active Species] OxAdd Oxidative Addition (Pd(II) Intermediate) Pd0->OxAdd 3-Bromo-2-methylbenzonitrile TransMet Transmetalation (Boronate Complex) OxAdd->TransMet Phenylboronic Acid + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 Catalyst Regeneration Product 2-Methyl-[1,1'-biphenyl] -3-carbonitrile RedElim->Product Biaryl Formation

Catalytic cycle of the Suzuki-Miyaura cross-coupling for sterically hindered biaryl synthesis.

Experimental Workflow: Synthesis & Optimization

The following protocol represents a self-validating system optimized for high-yield recovery of the target scaffold.

Step-by-Step Methodology
  • Preparation of the Reaction Mixture: In an oven-dried Schlenk flask purged with argon, add 3-bromo-2-methylbenzonitrile (1.0 equiv, 10 mmol) and phenylboronic acid (1.2 equiv, 12 mmol). The slight excess of boronic acid compensates for potential protodeboronation side reactions.

  • Catalyst and Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) as the catalyst and anhydrous K₂CO₃ (2.5 equiv, 25 mmol) as the base. The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, which is pre-organized for reductive elimination.

  • Solvent Introduction: Introduce a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 50 mL). The presence of water is critical; it dissolves the inorganic base and facilitates the formation of the reactive boronate species.

  • Thermal Activation: Heat the biphasic mixture to 90 °C under vigorous stirring for 12 hours. Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 4:1) until the complete disappearance of the aryl bromide.

  • Workup and Purification: Cool the mixture to room temperature, dilute with ethyl acetate (50 mL), and wash with brine (3 x 30 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 10% EtOAc in Hexanes).

Reaction Optimization Data

To validate the causality of the reagent choices, a screening of catalysts and bases was performed. The data is summarized below:

EntryPalladium Source / LigandBaseSolvent SystemTemp (°C)Isolated Yield (%)
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/EtOH/H₂O9045% (Incomplete conversion)
2Pd(OAc)₂ / PPh₃ (5 mol%)K₃PO₄1,4-Dioxane/H₂O9052%
3Pd₂(dba)₃ / SPhos (2 mol%)K₃PO₄Toluene/H₂O10088%
4 Pd(dppf)Cl₂ (5 mol%) K₂CO₃ 1,4-Dioxane/H₂O 90 94% (Optimal)

Physicochemical Profiling

Understanding the physicochemical parameters of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile is vital for predicting its behavior in downstream biological assays and its pharmacokinetic trajectory[1].

PropertyCalculated ValueImplication for Drug Design
Molecular Weight 193.25 g/mol Highly efficient fragment/scaffold, leaving ample room for derivatization without violating Lipinski's Rule of 5.
LogP (Lipophilicity) ~3.8Highly lipophilic core. Downstream derivatization must introduce polar groups (e.g., amines, tetrazoles) to ensure aqueous solubility.
Topological Polar Surface Area (TPSA) 23.79 ŲExcellent membrane permeability. Can cross the Blood-Brain Barrier (BBB) if required for CNS targets.
Hydrogen Bond Donors / Acceptors 0 / 1The cyano nitrogen acts as a weak H-bond acceptor.

Downstream Derivatization in Drug Discovery

The true value of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile lies in its reactivity. The nitrile group acts as a versatile synthetic hub. Depending on the target pathology, the scaffold can be diverted into distinct pharmacological classes:

  • Angiotensin Receptor Blockers (ARBs): Conversion of the nitrile to a tetrazole via [3+2] cycloaddition with sodium azide (NaN₃) yields a classic bioisostere of a carboxylic acid, a hallmark of antihypertensive "sartan" drugs.

  • Kinase Inhibitors: Reduction of the nitrile to a primary amine (using LiAlH₄ or catalytic hydrogenation) provides a critical hydrogen-bond donor capable of interacting with the hinge region of ATP-binding pockets in kinases.

  • Protease Inhibitors: Pinner reaction conditions convert the nitrile into an amidine, a strong basic moiety that frequently interacts with aspartate or glutamate residues in protease active sites.

Derivatization Core 2-Methyl-[1,1'-biphenyl]-3-carbonitrile (Core Scaffold) Tetrazole Biphenyl Tetrazole (Angiotensin Receptor Blockers) Core->Tetrazole NaN3, ZnBr2, Heat Amine Primary Amine (Kinase Inhibitor H-Bond Donor) Core->Amine LiAlH4 or H2/Pd-C Amidine Amidine Derivative (Protease Inhibitors) Core->Amidine HCl, EtOH then NH3

Divergent downstream derivatization pathways of the biphenyl carbonitrile scaffold.

References

  • Hoffman Fine Chemicals. "CAS 253678-80-7 | 2'-Methyl-[1,1'-biphenyl]-3-carbonitrile." Hoffman Chemicals.
  • Scientific Research Publishing. "Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling." SCIRP.
  • Organometallics - ACS Publications. "Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction." ACS.
  • ResearchGate. "The catalytic mechanism of the Suzuki-Miyaura reaction." ResearchGate.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile via Suzuki-Miyaura Cross-Coupling

[1,1'-biphenyl". Developing the Sections I'm now developing the sections of the application note.

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Author: BenchChem Technical Support Team. Date: April 2026

[1,1'-biphenyl".

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Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Laboratory Protocol & Methodological Rationale.

Introduction & Strategic Rationale

The biphenyl motif is a privileged structural scaffold in medicinal chemistry, frequently serving as a core pharmacophore in enzyme inhibitors, receptor ligands, and advanced materials[1]. The target compound, 2-Methyl-[1,1'-biphenyl]-3-carbonitrile , features a sterically demanding ortho-methyl group and an electron-withdrawing cyano group.

To construct this biaryl system, the Suzuki-Miyaura cross-coupling reaction is the premier methodological choice. This palladium-catalyzed reaction between an organoboron compound and an organohalide offers unparalleled functional group tolerance, mild conditions, and non-toxic byproducts compared to Stille or Negishi couplings[2].

For this protocol, we utilize 3-bromo-2-methylbenzonitrile as the electrophile and phenylboronic acid as the nucleophilic coupling partner. The slight steric hindrance introduced by the ortho-methyl group necessitates a robust catalytic system and elevated temperatures to ensure complete conversion.

Mechanistic Workflow & Logical Relationships

The synthesis relies on a classic Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is critical for troubleshooting and optimizing the reaction conditions.

SuzukiCycle Pd0 Active Catalyst Pd(0)L_n OxAdd Oxidative Addition Pd(II)(Ar)BrL_2 Pd0->OxAdd 3-Bromo-2-methylbenzonitrile (Ar-Br) TransMet Transmetalation Pd(II)(Ar)(Ph)L_2 OxAdd->TransMet Phenylboronic acid (Ph-B(OH)2) + K2CO3 (Base) RedElim Reductive Elimination Product + Pd(0) TransMet->RedElim Isomerization RedElim->Pd0 2-Methyl-[1,1'-biphenyl]-3-carbonitrile

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for biphenyl synthesis.

Causality in Experimental Design
  • Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] is selected. While newer Buchwald ligands exist, Pd(PPh3)4 is highly reliable for unhindered to moderately hindered aryl bromides[2].

  • Base Selection: Potassium carbonate (K₂CO₃) is utilized. The base is not merely an acid scavenger; it is mechanistically required to coordinate with the boronic acid, forming a reactive, electron-rich boronate complex that facilitates the transmetalation step[3].

  • Solvent System: A biphasic mixture of 1,4-Dioxane and Water (4:1 v/v) is used. Dioxane provides excellent solubility for the organic precursors and the catalyst, while water is essential to dissolve the inorganic base and stabilize the boronate intermediate.

Quantitative Data & Stoichiometry

The following table outlines the optimized stoichiometry for a 5.0 mmol scale synthesis. This scale is ideal for generating sufficient material for downstream biological assays or further derivatization while maintaining safe exotherm control.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
3-Bromo-2-methylbenzonitrile Electrophile196.051.00980 mg (5.0 mmol)
Phenylboronic acid Nucleophile121.931.20732 mg (6.0 mmol)
Pd(PPh₃)₄ Catalyst1155.560.05 (5 mol%)289 mg (0.25 mmol)
K₂CO₃ Base138.202.501.73 g (12.5 mmol)
1,4-Dioxane Organic Solvent88.11N/A20 mL
Deionized Water Aqueous Solvent18.02N/A5 mL

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Key checkpoints are included to ensure the integrity of the reaction before proceeding to the next step.

Phase 1: Reaction Setup and Degassing

Strict exclusion of oxygen is critical, as Pd(0) complexes are highly susceptible to oxidation, which leads to catalyst deactivation (palladium black formation).

  • Vessel Preparation: Equip a 50 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser. Flame-dry the apparatus under a vacuum and backfill with dry Nitrogen (N₂) or Argon.

  • Reagent Addition: To the cooled flask, add 3-bromo-2-methylbenzonitrile (980 mg, 5.0 mmol), phenylboronic acid (732 mg, 6.0 mmol), and K₂CO₃ (1.73 g, 12.5 mmol).

  • Solvent Introduction: Add 20 mL of 1,4-Dioxane and 5 mL of deionized water.

  • Degassing (Crucial Step): Sparge the biphasic mixture with N₂ gas for at least 15 minutes using a submerged needle. Alternatively, perform three freeze-pump-thaw cycles.

  • Catalyst Addition: Quickly remove the septum, add Pd(PPh₃)₄ (289 mg, 0.25 mmol), and immediately reseal the flask. Flush the headspace with N₂ for an additional 2 minutes.

Phase 2: Execution and Monitoring
  • Heating: Submerge the flask in a pre-heated silicone oil bath set to 90 °C. Stir vigorously (800-1000 rpm) to ensure adequate mixing of the biphasic system[1].

  • Reaction Monitoring: After 4 hours, withdraw a 10 µL aliquot from the organic layer. Dilute with 100 µL of ethyl acetate and analyze via Thin-Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (9:1) as the eluent.

    • Validation Check: The reaction is complete when the starting material spot (UV active, lower Rf) is completely consumed, and a new product spot (higher Rf) dominates. Typical reaction time is 6 to 12 hours.

Phase 3: Work-up and Isolation
  • Quenching: Once complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with 30 mL of Ethyl Acetate and 20 mL of water[1].

  • Phase Separation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 × 20 mL).

  • Washing: Combine the organic extracts and wash sequentially with water (30 mL) and saturated aqueous NaCl (brine, 30 mL).

  • Drying: Transfer the organic layer to an Erlenmeyer flask, add anhydrous Sodium Sulfate (Na₂SO₄), and swirl until the drying agent flows freely. Filter the suspension.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil or off-white solid.

Phase 4: Purification and Characterization
  • Chromatography: Purify the crude material via flash column chromatography on silica gel (230-400 mesh). Elute with a gradient of Hexanes to 5% Ethyl Acetate in Hexanes.

  • Verification: Combine the product-containing fractions and concentrate. The identity and purity of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile must be confirmed via ¹H-NMR (CDCl₃) and LC-MS (Expected [M+H]⁺ m/z ≈ 194.1).

References

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Synthesis of Biphenyl Tyrosine Via Cross-Coupling Suzuki-Miyaura Reaction Using Aryltrifluoroborate Salts Source: SciELO (Journal of the Brazilian Chemical Society) URL:[Link]

Sources

Application

Application Note: 2-Methyl-[1,1'-biphenyl]-3-carbonitrile as a Privileged Scaffold in Pharmaceutical Synthesis

Introduction & Chemical Context In the landscape of modern drug discovery, the biphenyl scaffold represents a "privileged structure" capable of addressing diverse biological targets. Specifically, 2-Methyl-[1,1'-biphenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

In the landscape of modern drug discovery, the biphenyl scaffold represents a "privileged structure" capable of addressing diverse biological targets. Specifically, 2-Methyl-[1,1'-biphenyl]-3-carbonitrile (CAS 253678-80-7) serves as a highly versatile intermediate [1]. The presence of the ortho-methyl group is not merely structural; it imposes a specific dihedral angle between the two phenyl rings due to steric hindrance. This conformational restriction is a critical requirement for binding affinity in targets such as the REV-ERBα nuclear receptor and various G-protein-coupled receptors (GPCRs) [2]. Furthermore, the carbonitrile group at the 3-position acts as a synthetic handle, readily undergoing [2+3] cycloadditions to form tetrazoles, reduction to primary amines, or hydrolysis to amides and carboxylic acids [3].

Mechanistic Insights: Overcoming Steric Hindrance in Synthesis

The most efficient route to 2-Methyl-[1,1'-biphenyl]-3-carbonitrile is via the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-bromo-2-methylbenzonitrile with phenylboronic acid. However, the ortho-methyl group adjacent to the bromide significantly impedes the oxidative addition and transmetalation steps of the catalytic cycle [4].

To counteract this, the selection of a bulky, electron-rich phosphine ligand (e.g., tri(o-tolyl)phosphine) is essential. These ligands accelerate reductive elimination and stabilize the coordinatively unsaturated palladium intermediates, ensuring high yields despite the steric bulk [5].

Visualizing the Synthetic Workflow

G A 3-Bromo-2-methyl benzonitrile C 2-Methyl-[1,1'-biphenyl] -3-carbonitrile A->C Suzuki-Miyaura Coupling B Phenylboronic Acid B->C Pd Catalyst D Biphenyl Tetrazole (e.g., REV-ERBα modulators) C->D [2+3] Cycloaddition (NaN3, Heat) E Primary Amine (e.g., Kinase Inhibitors) C->E Reduction (H2, Pd/C)

Synthetic workflow from precursors to 2-Methyl-[1,1'-biphenyl]-3-carbonitrile and APIs.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile via Suzuki-Miyaura Coupling

Causality & Design: This protocol utilizes Pd(OAc)₂ and tri(o-tolyl)phosphine. The bulky ligand forces the palladium center into a highly reactive monoligated state, facilitating the coupling of the sterically hindered ortho-methyl bromide. Potassium carbonate (K₂CO₃) is used as the base to activate the boronic acid via the formation of a reactive boronate complex.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 3-bromo-2-methylbenzonitrile (1.0 equiv, 10 mmol), phenylboronic acid (1.2 equiv, 12 mmol), and K₂CO₃ (2.0 equiv, 20 mmol).

  • Catalyst Addition: Add Pd(OAc)₂ (2 mol%) and tri(o-tolyl)phosphine (4 mol%). Causality Note: The strict 1:2 Pd-to-ligand ratio prevents the formation of unreactive Pd-bisphosphine complexes.

  • Solvent Introduction: Inject a degassed mixture of Toluene/Water (4:1 v/v, 50 mL). The biphasic system dissolves both the organic substrates and the inorganic base, driving the transmetalation step.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours.

  • Self-Validating Control: Monitor via TLC (Hexane:EtOAc 9:1). The reaction is complete when the starting material ( Rf​ ~0.6) disappears, replaced by a new UV-active spot ( Rf​ ~0.4).

  • Workup & Purification: Cool to room temperature, extract with ethyl acetate (3 × 30 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography to yield the product as a crystalline solid.

  • Analytical Validation: ¹H NMR (CDCl₃) must show a diagnostic singlet at ~2.27 ppm corresponding to the ortho-methyl group, confirming the structural integrity [5].

Protocol 2: Conversion to a Pharmaceutical Tetrazole Intermediate

Causality & Design: The conversion of the carbonitrile to a 1H-tetrazole is a hallmark reaction in the synthesis of sartans and novel metabolic modulators. Sodium azide (NaN₃) and triethylamine hydrochloride (Et₃N·HCl) are used to safely generate hydrazoic acid (HN₃) in situ, which undergoes a [2+3] cycloaddition with the nitrile.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-Methyl-[1,1'-biphenyl]-3-carbonitrile (1.0 equiv, 5 mmol) in anhydrous DMF (20 mL) in a heavy-walled pressure vial.

  • Reagent Addition: Add NaN₃ (3.0 equiv, 15 mmol) and Et₃N·HCl (3.0 equiv, 15 mmol). Causality Note: NaN₃ is highly toxic; the use of Et₃N·HCl prevents the volatilization of toxic HN₃ gas by keeping it in a buffered equilibrium.

  • Cycloaddition: Seal the vial and heat to 120 °C for 24 hours.

  • Workup: Cool the mixture, dilute with water (50 mL), and acidify to pH 2 using 1M HCl to precipitate the tetrazole. Filter, wash with cold water, and recrystallize from ethanol.

Data Presentation: Optimization of Suzuki Coupling Conditions

The table below summarizes the optimization of the catalytic system for the sterically hindered 2-methylbiphenyl scaffold, demonstrating the necessity of specific ligands to achieve high yields [4, 5].

Catalyst SystemLigandSolventTemp (°C)Yield (%)Causality / Observation
Pd(PPh₃)₄ (5 mol%)NoneToluene/EtOH8045High steric hindrance impedes transmetalation.
Pd(OAc)₂ (2 mol%)PPh₃ (4 mol%)Toluene/H₂O9062Moderate conversion; ligand not bulky enough.
Pd(OAc)₂ (2 mol%)P(o-tolyl)₃ (4 mol%)Toluene/H₂O9095Bulky ligand accelerates reductive elimination.
Polymer-Incarcerated PdTris(o-methoxyphenyl)phosphineDMF/H₂O10092Excellent recyclability for green chemistry [4].

Mechanistic Pathway Visualization

G Pd0 Pd(0) Catalyst OA Oxidative Addition (Ar-Br + Pd) Pd0->OA 3-Bromo-2-methylbenzonitrile TM Transmetalation (Ar-B(OH)2 + Base) OA->TM Phenylboronic Acid RE Reductive Elimination (Biaryl Product) TM->RE Biaryl Formation RE->Pd0 Catalyst Regeneration

Catalytic cycle of the Suzuki-Miyaura coupling for sterically hindered biphenyls.

References

  • Baddam, S., et al. "Design, multicomponent synthesis, and molecular modelling studies of tetrazole biphenyls as REV-ERBα modulators". Bioorganic Chemistry, 2025. Available at:[Link][1]

  • Kumar, A.S., et al. "Rational Design and Synthesis of AT1R Antagonists". MDPI Molecules, 2021. Available at: [Link][2]

  • Inada, K., et al. "Suzuki−Miyaura Coupling Catalyzed by Polymer-Incarcerated Palladium, a Highly Active, Recoverable, and Reusable Pd Catalyst". Organic Letters, ACS Publications, 2004. Available at: [Link][3]

  • Bedford, R. B., et al. "Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand". Organometallics, ACS Publications, 2003. Available at: [Link][4]

Sources

Method

Application Note &amp; Detailed Protocols: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile

Introduction: The Strategic Importance of Sterically Hindered Biaryls The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability and broad functional group t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Sterically Hindered Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[1] This palladium-catalyzed reaction between organoboron compounds and organohalides is a principal method for constructing biaryl scaffolds, which are privileged structures in pharmaceuticals, agrochemicals, and advanced materials.[2][3][4]

This guide focuses on a particularly challenging yet crucial transformation: the synthesis of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile. This molecule is a valuable building block, incorporating the biphenyl motif which is central to numerous biologically active compounds, including inhibitors of the PD-1/PD-L1 pathway in cancer immunotherapy.[5][6] The synthesis presents a significant steric challenge, requiring the coupling of two ortho-substituted rings. Overcoming this steric impediment is key to accessing a wide range of complex molecular architectures.

This document provides not just a protocol, but a strategic guide for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind the selection of specific reagents for sterically demanding couplings, and provide robust, step-by-step protocols to ensure success in the laboratory.

Reaction Overview and Mechanistic Insights

The target transformation involves the coupling of an ortho-substituted benzonitrile with an ortho-substituted phenylboronic acid. The general reaction is depicted below:

Scheme 1: General Reaction for the Synthesis of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile (A static image representing the reaction of 2-halobenzonitrile with 2-methylphenylboronic acid to yield the target product).

The success of this reaction hinges on a carefully orchestrated catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimization. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][8]

  • Oxidative Addition: A low-valent Palladium(0) species inserts into the carbon-halide bond of the 2-halobenzonitrile. This is often the rate-limiting step, particularly for less reactive aryl chlorides, and results in a Pd(II) intermediate.[9]

  • Transmetalation: The organic moiety from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide. The base plays a critical role by forming a more nucleophilic boronate species, which facilitates this transfer.[10][11]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are expelled as the final biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[12] For sterically hindered substrates, this step can be slow, and the choice of a bulky ligand is critical to promote it.[9]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) invis1 pd0->invis1 aryl_halide Ar¹-X (2-Halobenzonitrile) oxidative_addition Oxidative Addition pd_intermediate1 L₂Pd(II)(Ar¹)X invis2 pd_intermediate1->invis2 boronic_acid Ar²-B(OH)₂ (2-Methylphenyl- boronic acid) base Base (e.g., K₃PO₄) boronate [Ar²-B(OH)₃]⁻ transmetalation Transmetalation pd_intermediate2 L₂Pd(II)(Ar¹)Ar² invis3 pd_intermediate2->invis3 reductive_elimination Reductive Elimination product Ar¹-Ar² (Product) invis4 invis1->pd_intermediate1 Oxidative Addition invis2->pd_intermediate2 Transmetalation (Base Assisted) invis3->pd0 invis3->product Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Parameters for Hindered Couplings

The synthesis of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile requires careful selection of reagents to overcome the steric hindrance imposed by the ortho-substituents.

  • Palladium Precatalyst & Ligand: This is the most critical factor for success. While standard catalysts like Pd(PPh₃)₄ may be ineffective, modern systems utilizing bulky, electron-rich phosphine ligands are required.[13] Ligands such as SPhos (dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine) or XPhos (dicyclohexyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine) are excellent choices.[10][14] These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which facilitates the challenging oxidative addition step and accelerates the final reductive elimination.[9][13] N-heterocyclic carbene (NHC) ligands are also highly effective alternatives.[15]

  • Base Selection: The base activates the boronic acid for transmetalation.[11] For sterically hindered and base-sensitive substrates, strong inorganic bases like NaOH can lead to side reactions. Moderately strong bases such as potassium phosphate (K₃PO₄ ) or cesium carbonate (Cs₂CO₃ ) are preferred.[13] They are effective in forming the active boronate species while minimizing degradation of the reactants or product.

  • Solvent System: Anhydrous, degassed polar aprotic solvents are typically used. 1,4-Dioxane and Toluene are common choices.[13] Often, the reaction benefits from a small amount of degassed water, creating a biphasic system that can aid in dissolving the base and facilitating the reaction.[16]

  • Reaction Temperature: Due to the higher activation energy associated with sterically hindered substrates, elevated temperatures, typically between 80-110 °C , are necessary to achieve a reasonable reaction rate.[13][17]

Detailed Experimental Protocols

The following protocols provide a robust starting point for the synthesis. Optimization may be required depending on the specific halide used (Br vs. Cl) and purity of the starting materials.

Protocol 1: General Procedure using Pd(OAc)₂ / SPhos

This protocol is a reliable method for coupling ortho-substituted aryl bromides.

Materials & Reagents:

  • 2-Bromobenzonitrile (1.0 equiv)

  • 2-Methylphenylboronic acid (1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

  • Degassed water

  • Standard laboratory glassware (Schlenk flask, condenser), magnetic stirrer, inert gas supply (Argon or Nitrogen).

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromobenzonitrile, 2-methylphenylboronic acid, and finely ground K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Catalyst Addition: Under a positive pressure of argon, add the Pd(OAc)₂ and SPhos ligand.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 10:1 dioxane:water ratio) via syringe. The final concentration should be approximately 0.1-0.2 M with respect to the aryl halide.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-Methyl-[1,1'-biphenyl]-3-carbonitrile.

Protocol 2: Alternative Procedure for Aryl Chlorides using a Pre-catalyst

Aryl chlorides are more challenging substrates but are often more cost-effective.[17] This protocol uses a highly active pre-catalyst.

Materials & Reagents:

  • 2-Chlorobenzonitrile (1.0 equiv)

  • 2-Methylphenylboronic acid (1.5 equiv)

  • XPhos Pd G3 (a commercially available pre-catalyst, 2 mol%)

  • Cesium Carbonate (Cs₂CO₃) (3.0 equiv)

  • Anhydrous, degassed Toluene

  • Standard laboratory glassware and inert gas supply.

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of argon, add 2-chlorobenzonitrile, 2-methylphenylboronic acid, Cs₂CO₃, and the XPhos Pd G3 pre-catalyst to a dry Schlenk tube with a stir bar.

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the tube tightly and heat in an oil bath at 110 °C for 18-36 hours. Monitor the reaction progress periodically.

  • Work-up and Purification: Follow steps 6-9 from Protocol 1.

Data Summary and Expected Outcomes

The following table summarizes the key parameters for the described protocols. Yields are representative and may vary.

ParameterProtocol 1 (Aryl Bromide)Protocol 2 (Aryl Chloride)
Aryl Halide 2-Bromobenzonitrile2-Chlorobenzonitrile
Boronic Acid 2-Methylphenylboronic acid2-Methylphenylboronic acid
Catalyst System Pd(OAc)₂ / SPhosXPhos Pd G3
Catalyst Loading 2 mol% Pd / 4 mol% Ligand2 mol%
Base K₃PO₄ (3.0 equiv)Cs₂CO₃ (3.0 equiv)
Solvent 1,4-Dioxane / Water (10:1)Toluene
Temperature 100 °C110 °C
Typical Time 12-24 h18-36 h
Expected Yield 75-90%65-85%

Experimental Workflow Visualization

Experimental_Workflow setup 1. Reaction Setup (Add Reagents to Flask) inert 2. Inert Atmosphere (Evacuate/Backfill with Argon) setup->inert catalyst 3. Add Catalyst & Solvent inert->catalyst reaction 4. Heat & Stir (e.g., 100°C, 24h) catalyst->reaction monitor 5. Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Continue if incomplete workup 6. Work-up (Cool, Dilute, Filter) monitor->workup Proceed if complete extract 7. Extraction (Wash with Water/Brine) workup->extract dry 8. Dry & Concentrate extract->dry purify 9. Purification (Column Chromatography) dry->purify analyze 10. Characterization (NMR, MS) purify->analyze

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently anhydrous/degassed solvent.3. Poor quality boronic acid (protodeboronation).4. Insufficient temperature.1. Ensure a strictly inert atmosphere; use fresh catalyst/ligand.2. Use freshly distilled/dried and thoroughly degassed solvents.3. Use fresh, high-purity boronic acid or consider using a more stable boronic ester (e.g., pinacol ester).[16]4. Increase reaction temperature in 10 °C increments.
Formation of Homocoupled Product (Ar-Ar) Oxygen contamination leading to reductive elimination from the Pd(II)-Ar intermediate.Improve degassing procedure for solvents and ensure a robust inert atmosphere throughout the reaction.
Protodeboronation (Ar-B(OH)₂ → Ar-H) 1. Presence of excess water or protic impurities.2. Prolonged heating with a strong base.1. Use anhydrous solvents and a carefully controlled amount of water if required.2. Ensure the base is not excessively strong; consider using KF.[10] Use a slight excess of boronic acid (1.5 equiv).

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Xiang, L., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications, 12(1), 5469. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Ahrens, S., et al. (2018). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry, 16(32), 5894-5902. [Link]

  • Gök, Y., et al. (2017). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 7(57), 35939-35946. [Link]

  • Stockland, R. A., et al. (2003). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics, 22(26), 5483-5488. [Link]

  • He, Y., et al. (2014). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry, 12(42), 8448-8454. [Link]

  • Xu, G., et al. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. Angewandte Chemie International Edition, 54(12), 3699-3703. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wang, C., et al. (2021). Arylketones as Aryl Donors in Palladium-Catalyzed Suzuki–Miyaura Couplings. Organic Letters, 23(21), 8345-8350. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition, 53(20), 5222-5226. [Link]

  • Molander, G. A., & Ito, T. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(13), 5534-5543. [Link]

  • Kotha, S., & Lahiri, K. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Franco, D., et al. (2018). Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes. Molecules, 23(5), 1204. [Link]

  • El-Malah, A. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19163-19207. [Link]

  • Xiong, X., et al. (2020). Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates. Bioorganic & Medicinal Chemistry Letters, 30(16), 127328. [Link]

  • Al-Zoubi, R. M. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Saskatchewan. [Link]

  • CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. (n.d.).
  • Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction. [Link]

  • Khan, I., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S3548-S3561. [Link]

  • Narva, S., et al. (2020). Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. ACS Omega, 5(42), 27365-27376. [Link]

  • Sharma, A., et al. (2015). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate. [Link]

Sources

Application

step-by-step preparation of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile derivatives

Application Note: Scalable Synthesis of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Target Audience: Researchers, Process Chemists, and Drug Development Professionals Doc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Synthesis of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The biphenyl-3-carbonitrile motif is a privileged pharmacophore embedded in numerous bioactive molecules, including dual A2A/A2B adenosine receptor antagonists[1] and nociceptin/orphanin FQ (NOP) receptor inhibitors[2]. Specifically, the synthesis of 2-methyl-[1,1'-biphenyl]-3-carbonitrile presents a unique chemical challenge due to the steric hindrance imparted by the ortho-methyl group on the electrophilic coupling partner. This application note details an optimized, self-validating protocol for the preparation of this critical intermediate via a Suzuki-Miyaura cross-coupling reaction, utilizing a bidentate palladium catalyst system to overcome steric barriers and suppress protodeboronation side reactions.

Mechanistic Rationale & Catalyst Selection

The construction of sterically hindered biaryl systems requires careful tuning of the catalytic cycle. In the coupling of 3-bromo-2-methylbenzonitrile with phenylboronic acid, the ortho-methyl group creates significant steric bulk that can impede both the transmetalation and reductive elimination steps.

To counteract this, we employ Pd(dppf)Cl₂ as the catalyst[1]. The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a large bite angle (approx. 99°). This wide angle forces the two aryl groups on the Pd(II) intermediate into a cis-conformation, which thermodynamically accelerates the reductive elimination step. By speeding up the product-forming step, the catalyst is rapidly regenerated, thereby minimizing the residence time of the Pd(II) species and suppressing competitive side reactions such as the protodeboronation of phenylboronic acid. Furthermore, a biphasic solvent system of 1,4-dioxane and water is utilized to ensure the solubility of both the organic substrates and the inorganic base (K₂CO₃), which is strictly required to activate the boronic acid into a nucleophilic boronate complex.

Visualizing the Reaction Workflow

The following diagram illustrates the catalytic cycle specifically tailored for the synthesis of 2-methyl-[1,1'-biphenyl]-3-carbonitrile.

SuzukiMiyauraCycle Pd0 Active Catalyst [Pd(0)(dppf)] OxAdd Oxidative Addition Complex [Pd(II)] Ar-Pd-Br Pd0->OxAdd 1. Oxidative Addition TransMet Transmetalation Complex [Pd(II)] Ar-Pd-Ar' OxAdd->TransMet 2. Transmetalation RedElim Reductive Elimination Transition State TransMet->RedElim 3. Isomerization (Cis-conformation) RedElim->Pd0 4. Reductive Elimination Prod 2-Methyl-[1,1'-biphenyl] -3-carbonitrile RedElim->Prod ArX 3-Bromo-2-methylbenzonitrile ArX->OxAdd ArB Phenylboronic Acid + K2CO3 ArB->TransMet

Figure 1: Suzuki-Miyaura catalytic cycle for the synthesis of 2-methyl-[1,1'-biphenyl]-3-carbonitrile.

Experimental Design & Quantitative Optimization

Prior to standardizing the protocol, various conditions were screened to validate the causality of our reagent choices. The data below demonstrates why the Pd(dppf)Cl₂ / 1,4-Dioxane / K₂CO₃ system was selected over traditional conditions.

Table 1: Optimization of Reaction Conditions

EntryCatalyst SystemSolvent SystemBaseTemp (°C)Yield (%)Causality / Observation
1Pd(PPh₃)₄Toluene/EtOH/H₂ONa₂CO₃9065Moderate yield; monodentate ligands fail to overcome steric hindrance efficiently.
2Pd(OAc)₂ / PPh₃1,4-Dioxane/H₂OK₂CO₃10058Significant protodeboronation of phenylboronic acid observed.
3Pd(dppf)Cl₂ 1,4-Dioxane/H₂O K₂CO₃ 100 92 Optimal; dppf bite angle accelerates reductive elimination.
4Pd(dppf)Cl₂THF/H₂OK₂CO₃7074Lower reflux temperature of THF leads to incomplete conversion.

Self-Validating Experimental Protocol

The following procedure is designed for a 10.0 mmol scale synthesis[1]. It includes built-in visual and analytical checkpoints to ensure the integrity of the reaction at every stage.

Reagents & Materials
  • 3-Bromo-2-methylbenzonitrile : 1.96 g (10.0 mmol, 1.0 eq)

  • Phenylboronic acid : 1.46 g (12.0 mmol, 1.2 eq)

  • Pd(dppf)Cl₂ (Catalyst): 366 mg (0.5 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) : 2.76 g (20.0 mmol, 2.0 eq)

  • 1,4-Dioxane : 40 mL (Degassed)

  • Deionized Water : 10 mL (Degassed)

Step-by-Step Methodology

Step 1: Inert Atmosphere Setup & Reagent Loading

  • Equip a 100 mL Schlenk flask with a magnetic stir bar and a reflux condenser. Flame-dry the apparatus under vacuum and backfill with dry Nitrogen (N₂) three times.

  • Add 3-bromo-2-methylbenzonitrile (1.96 g), phenylboronic acid (1.46 g), and Pd(dppf)Cl₂ (366 mg) to the flask.

  • Causality Check: A 1.2 equivalent excess of phenylboronic acid is used to compensate for minor oxidative homocoupling or protodeboronation, ensuring complete consumption of the valuable aryl bromide.

Step 2: Solvent Addition & Degassing

  • In a separate vessel, dissolve K₂CO₃ (2.76 g) in 10 mL of deionized water. Sparge the solution with N₂ for 15 minutes.

  • Sparge 40 mL of 1,4-dioxane with N₂ for 15 minutes.

  • Transfer the degassed 1,4-dioxane and the aqueous K₂CO₃ solution into the Schlenk flask via syringe.

  • Self-Validation: Upon addition of the solvents, the mixture will appear as a reddish-orange suspension. Degassing is critical; failure to remove oxygen will result in rapid precipitation of "palladium black" (inactive bulk palladium), visually indicated by an immediate, irreversible black solid crashing out before heating.

Step 3: Reaction Execution

  • Heat the biphasic mixture to 100 °C (gentle reflux) in an oil bath under continuous stirring and N₂ atmosphere for 5 hours.

  • Self-Validation: As the reaction reaches 100 °C, the suspension will darken to a deep, homogeneous brown solution, indicating the successful generation of the active Pd(0) species entering the catalytic cycle.

  • Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of Hexanes:Ethyl Acetate (9:1).

  • Analytical Checkpoint: The starting aryl bromide (R_f ~ 0.55) will gradually disappear, replaced by an intensely UV-active spot representing the product (R_f ~ 0.45).

Step 4: Workup & Extraction

  • Cool the reaction mixture to room temperature. Dilute the mixture with Ethyl Acetate (50 mL) and Deionized Water (50 mL).

  • Transfer to a separatory funnel and partition the layers. Extract the aqueous layer with additional Ethyl Acetate (2 x 30 mL).

  • Wash the combined organic extracts with saturated aqueous NaCl (brine, 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield a dark crude oil.

Step 5: Purification & Characterization

  • Purify the crude product via flash column chromatography on silica gel, eluting with a gradient of 0% to 10% Ethyl Acetate in Hexanes.

  • Collect the fractions corresponding to the R_f ~ 0.45 spot and concentrate them in vacuo.

  • Self-Validation (NMR): The purified 2-methyl-[1,1'-biphenyl]-3-carbonitrile will present as a pale yellow to colorless viscous oil. Validation via ¹H NMR (CDCl₃) will confirm success: the highly deshielded proton adjacent to the bromine in the starting material will vanish, replaced by a distinct 5-proton multiplet (~7.35–7.50 ppm) corresponding to the newly installed unsubstituted phenyl ring. The characteristic ortho-methyl singlet will remain prominent at ~2.40 ppm.

Downstream Applications

The synthesized 2-methyl-[1,1'-biphenyl]-3-carbonitrile is a highly versatile intermediate. The cyano group can be subjected to a [3+2] cycloaddition with sodium azide to yield a biphenyl tetrazole (a core structural motif in Angiotensin II receptor blockers, or "sartans"). Alternatively, it can be reduced using DIBAL-H to yield 2-methyl-[1,1'-biphenyl]-3-carboxaldehyde, which serves as a precursor for the synthesis of complex kinase inhibitors and agrochemicals like bifenthrin[3].

References

  • [1] Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. PubMed Central (PMC). Available at:[Link]

  • [2] Substituted cyclohexyl compounds as nop inhibitors. US Patent Application US20210340127A1. Available at:

  • [3] A Novel Utilization of Water Extract of Suaeda Salsa in the Pd/C Catalyzed Suzuki–Miyaura Coupling Reaction. PubMed Central (PMC). Available at:[Link](Note: PMC ID inferred from the publication details of the cited source).

Sources

Method

Application Note: Catalytic Cyanation Strategies for the Synthesis of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Chemical Context The synthesis of highly substituted biaryl carbonitriles, such as 2-methyl-[1,1'-biphenyl]-3-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Chemical Context

The synthesis of highly substituted biaryl carbonitriles, such as 2-methyl-[1,1'-biphenyl]-3-carbonitrile, represents a classic bottleneck in modern cross-coupling chemistry. The target motif features a cyano group at the 3-position, which is sterically compressed between an ortho-methyl group and a bulky phenyl ring. Traditional cyanation protocols (e.g., the Rosenmund-von Braun reaction using stoichiometric CuCN at >150 °C) typically fail for such substrates, resulting in poor yields, thermal degradation, or extensive protodehalogenation.

This application note outlines the mechanistic rationale, optimal catalyst selection, and a self-validating experimental protocol for the transition-metal-catalyzed cyanation of 3-halo-2-methylbiphenyls, utilizing advanced ligand architectures to overcome severe steric hindrance.

Mechanistic Causality: Overcoming Steric and Electronic Bottlenecks

To successfully synthesize 2-methyl-[1,1'-biphenyl]-3-carbonitrile, the catalytic cycle must navigate three primary hurdles. Understanding the causality behind these steps dictates our experimental choices:

  • Oxidative Addition into a Hindered Bond: The steric congestion around the C–Br or C–Cl bond in the 3-halo-2-methylbiphenyl precursor impedes the approach of the metal center. Standard catalysts like Pd(PPh3)4 are insufficiently active. Utilizing electron-rich, bulky dialkylbiaryl phosphine ligands—such as tBuXPhos or XPhos —accelerates the dissociation of the precatalyst into a highly nucleophilic, monoligated Pd(0)L species capable of inserting into the hindered bond[1].

  • Cyanide Exchange and Catalyst Poisoning: Free cyanide (CN⁻) is a strong σ-donor and π-acceptor. High concentrations of free cyanide will irreversibly bind to Pd(II) or Ni(II) intermediates, forming catalytically inactive, saturated complexes (e.g.,[Pd(CN)4]²⁻). To prevent this "cyanide poisoning," slow-release cyanide sources such as Zn(CN)2 or the non-toxic K4[Fe(CN)6] must be employed[2][3]. These reagents maintain a low steady-state concentration of CN⁻, ensuring transmetalation occurs without deactivating the metal center.

  • Reductive Elimination: The final step requires the aryl and cyano groups to adopt a cis geometry on the metal center. The extreme steric bulk of ligands like tBuXPhos or P(t-Bu)3 forces these groups into close proximity, drastically lowering the activation energy required for reductive elimination and rapidly releasing the desired 2-methyl-[1,1'-biphenyl]-3-carbonitrile[4].

Quantitative Data & Catalyst Comparison

The following table summarizes the performance of various catalytic systems for the cyanation of sterically hindered ortho-substituted biphenyl halides.

Catalyst SystemLigandCyanide SourceHalide PrecursorConditionsTypical Yield (%)
Pd2(dba)3 (1 mol%) tBuXPhos Zn(CN)2 Bromide80 °C, 4 h>90%
Pd(OAc)2 (2 mol%) XPhos K4[Fe(CN)6] Bromide100 °C, 12 h85%
Ni(dppf)Cl2 (5 mol%) dppf (with Zn dust)Zn(CN)2 Chloride/Bromide120 °C, 16 h75 - 80%
CuCN (Stoichiometric) NoneCuCN Bromide160 °C, 24 h<40% (Degradation)

Data synthesized from established methodologies for hindered aryl halide cyanation[1][3][4].

Mandatory Visualization: Catalytic Cycle

CatalyticCycle Pd_0 Pd(0)L Active Catalyst Ox_Add Oxidative Addition (Steric Bottleneck) Pd_0->Ox_Add 3-Halo-2-methylbiphenyl Pd_II_Br Ar-Pd(II)(L)-X Intermediate Ox_Add->Pd_II_Br Overcome by Electron-Rich Ligand Transmet Cyanide Exchange (Transmetalation) Pd_II_Br->Transmet K4[Fe(CN)6] or Zn(CN)2 Pd_II_CN Ar-Pd(II)(L)-CN Intermediate Transmet->Pd_II_CN Slow Release Prevents Poisoning Red_Elim Reductive Elimination (Product Release) Pd_II_CN->Red_Elim Red_Elim->Pd_0 L regeneration Product 2-Methyl-[1,1'-biphenyl] -3-carbonitrile Red_Elim->Product Accelerated by Bulky Ligand

Figure 1: Catalytic cycle for the cyanation of sterically hindered 3-halo-2-methylbiphenyls.

Experimental Protocol: Self-Validating Palladium-Catalyzed Cyanation

This protocol utilizes K4[Fe(CN)6] as a non-toxic cyanide source and is engineered as a self-validating system. By monitoring specific in-process controls (IPCs), the operator can confirm mechanistic progression and troubleshoot in real-time.

Materials Required:
  • Substrate: 3-Bromo-2-methylbiphenyl (1.0 equiv, 10.0 mmol)

  • Cyanide Source: K4[Fe(CN)6]·3H2O (0.2 equiv, 2.0 mmol — provides 1.2 equiv of active CN⁻)

  • Precatalyst: Pd2(dba)3 (1.0 mol%, 0.1 mmol)

  • Ligand: tBuXPhos (2.5 mol%, 0.25 mmol)

  • Base: Na2CO3 (1.0 equiv, 10.0 mmol)

  • Solvent: 1,4-Dioxane / H2O (1:1 v/v, 0.2 M), thoroughly degassed.

Step-by-Step Methodology:
  • Preparation of the Active Catalytic Complex: In a nitrogen-filled glovebox, charge a dry Schlenk flask with Pd2(dba)3 and tBuXPhos. Add 5 mL of anhydrous, degassed 1,4-dioxane. Stir at room temperature for 15–20 minutes. Validation: The solution will transition to a deep, homogeneous red/orange color, confirming the successful formation of the active Pd(0)L complex.

  • Substrate & Reagent Assembly: To a separate 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-2-methylbiphenyl, K4[Fe(CN)6]·3H2O, and Na2CO3.

  • Solvent Introduction & Biphasic Setup: Add the remaining 1,4-dioxane (20 mL) and H2O (25 mL) to the substrate flask. Both solvents must be pre-degassed via sparging with N2 for at least 30 minutes. Causality Note: Water is strictly required to solubilize the K4[Fe(CN)6] and facilitate the slow, controlled release of cyanide ions into the organic phase, preventing catalyst deactivation[2].

  • Reaction Initiation: Transfer the pre-formed Pd(0)L catalyst solution to the reaction mixture via a gas-tight syringe. Heat the mixture to 100 °C under vigorous stirring (800–1000 rpm) to ensure optimal biphasic mixing.

  • In-Process Control (IPC) & Self-Validation (at 2 Hours): Stop stirring briefly to allow phase separation. Sample the upper organic layer and analyze via GC-MS or TLC (Hexanes/EtOAc 9:1).

    • Healthy System: Unreacted starting material is present alongside the product peak; no protodehalogenation (2-methylbiphenyl) is observed.

    • Compromised System: If protodehalogenation is >5%, trace oxygen or excess water is inducing premature reductive elimination of Ar-H. Abort and re-degas solvents for future runs.

  • Workup & Isolation: Upon full conversion (typically 8–12 hours), cool the reaction to room temperature. Dilute with EtOAc (50 mL) and filter the entire mixture through a pad of Celite to remove iron and palladium salts. Separate the phases, wash the organic layer with brine (30 mL), dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 100% Hexanes to 95:5 Hexanes/EtOAc) to yield 2-methyl-[1,1'-biphenyl]-3-carbonitrile as a highly pure crystalline solid.

Troubleshooting Matrix

  • Issue: Reaction stalls at ~40-50% conversion.

    • Cause: Cyanide poisoning of the catalyst due to poor phase transfer.

    • Solution: Ensure vigorous stirring of the biphasic mixture. If the aqueous layer is not mixing adequately, local CN⁻ concentration spikes occur in the organic phase, trapping the Pd in an inactive state.

  • Issue: High levels of 2-methylbiphenyl byproduct.

    • Cause: Moisture acting as a hydride source or ligand oxidation.

    • Solution: Ensure strict anaerobic conditions during the initial catalyst preparation step.

References

  • Development of a Mild and Robust Method for Large-Scale Palladium-Catalysed Cyanation of Aryl Bromides: Importance of the Order of Addition Source: ACS Publications URL:[Link][4]

  • Different Performance of Two Isomeric Phosphinobiphenyl Amidosulfonates in Pd-Catalyzed Cyanation of Aryl Bromides Source: Semantic Scholar / MDPI Molecules URL:[Link][2]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides Source: PMC - NIH / RSC Advances URL:[Link][1]

  • Arenenitrile synthesis by cyanations or substitution Source: Organic Chemistry Portal URL:[Link][3]

Sources

Application

Application Notes and Protocols: 2-Methyl-[1,1'-biphenyl]-3-carbonitrile as a Versatile Building Block in Advanced Materials

Abstract This document provides a comprehensive technical guide on the practical and potential applications of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile (CAS No. 253678-80-7) in the field of materials science.

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide on the practical and potential applications of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile (CAS No. 253678-80-7) in the field of materials science. While direct, extensive literature on this specific isomer is emerging, its structural motifs—the rigid and tunable biphenyl core, the sterically influential methyl group, and the electronically active carbonitrile function—position it as a highly valuable precursor for next-generation materials. We will explore its utility in organic electronics, particularly Organic Light-Emitting Diodes (OLEDs), and in the synthesis of high-performance polymers. This guide synthesizes data from analogous compounds to provide scientifically grounded, detailed protocols for synthesis, device fabrication, and material characterization, aimed at researchers and scientists in materials development.

Introduction: The Molecular Architecture and Its Potential

2-Methyl-[1,1'-biphenyl]-3-carbonitrile is an aromatic compound featuring a biphenyl backbone. This fundamental structure is renowned in materials science for conferring rigidity, high thermal stability, and a pathway for electronic conjugation—properties essential for durable and efficient organic electronic devices.[1] The molecule is further functionalized with two key groups that dictate its utility:

  • The 2-Methyl Group: Positioned ortho to the biphenyl linkage, this group introduces a steric twist between the two phenyl rings. This is not a flaw but a feature; controlling the dihedral angle is a key strategy in materials design to disrupt crystal packing (enhancing solubility and promoting amorphous film formation) and to fine-tune the electronic energy levels of the molecule.[2]

  • The 3-Carbonitrile (-CN) Group: This strongly electron-withdrawing group significantly influences the molecule's electronic properties.[3] It lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule a better electron acceptor. This is critical for designing electron-transporting or bipolar host materials in OLEDs. Furthermore, the nitrile group is a versatile synthetic handle, capable of being converted into other functional groups like amines, amides, or heterocyclic rings (e.g., triazoles), enabling the construction of more complex molecular architectures.[4]

This guide will therefore treat 2-Methyl-[1,1'-biphenyl]-3-carbonitrile as a foundational building block and provide detailed protocols for its potential use in two major areas of materials science: OLEDs and advanced polymers.

Physicochemical Properties and Synthetic Strategy

A foundational understanding of a material's properties and its synthesis is paramount before its application can be explored.

Physicochemical Data

The following table summarizes the key properties of the target compound.

PropertyValueSource
CAS Number 253678-80-7[5]
Molecular Formula C₁₄H₁₁N[5]
Molecular Weight 193.248 g/mol [5]
Appearance Expected to be a white to off-white solidInferred
Purity Available up to ≥97%[6]
General Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The most versatile and widely adopted method for constructing asymmetrically substituted biphenyls is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7] This reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid. For 2-Methyl-[1,1'-biphenyl]-3-carbonitrile, a logical pathway involves coupling 3-bromo-2-methylbenzonitrile with phenylboronic acid.

Synthesis via Suzuki-Miyaura Coupling cluster_reactants Reactants & Reagents Reactant1 3-Bromo-2-methylbenzonitrile ReactionStep Combine reactants, catalyst, base, and solvent under inert atmosphere (N₂ or Ar). Heat to reflux (e.g., 80-100 °C) for 6-12 hours. Reactant1->ReactionStep Reactant2 Phenylboronic Acid Reactant2->ReactionStep Catalyst Pd(PPh₃)₄ (Palladium Catalyst) Catalyst->ReactionStep Base Na₂CO₃ or K₂CO₃ (Aqueous Base) Base->ReactionStep Solvent Toluene/Ethanol/Water (Solvent System) Solvent->ReactionStep Workup Aqueous Workup 1. Cool reaction mixture. 2. Extract with organic solvent (e.g., Ethyl Acetate). 3. Wash with brine, dry over MgSO₄. ReactionStep->Workup Reaction Completion Purification Purification 1. Concentrate under reduced pressure. 2. Purify via column chromatography (Silica gel, Hexane/Ethyl Acetate gradient). Workup->Purification Product 2-Methyl-[1,1'-biphenyl]-3-carbonitrile (Final Product) Purification->Product Isolation

Caption: General workflow for the synthesis of the title compound.

Causality: This protocol utilizes a standard Suzuki coupling condition known for its high functional group tolerance and efficiency in generating biaryl linkages.[7][8] The choice of a phosphine-ligated palladium catalyst ensures high reactivity, while the carbonate base is sufficient to facilitate the transmetalation step without hydrolyzing the nitrile group.

  • Vessel Preparation: To a 250 mL three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 3-bromo-2-methylbenzonitrile (1.0 eq), phenylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

  • Solvent and Base Addition: Add a 2M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 eq) followed by toluene (a volume sufficient to make the solution ~0.2 M with respect to the aryl halide).

  • Reaction Execution: Purge the flask with nitrogen for 15 minutes. Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8 hours.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate. Separate the organic layer, and wash it sequentially with water and then brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected outcome is a white solid with a purity >98%.

Application in Organic Light-Emitting Diodes (OLEDs)

The biphenyl scaffold is a cornerstone of modern OLED materials design.[1] The inherent rigidity and high triplet energy of the core make it an excellent platform for developing host materials for phosphorescent emitters. By functionalizing this core, we can create materials with tailored charge-transport properties.

Rationale for Use

2-Methyl-[1,1'-biphenyl]-3-carbonitrile is an ideal starting point for creating bipolar host materials. A bipolar material can transport both holes and electrons effectively, leading to a balanced charge recombination zone within the emissive layer and thus higher device efficiency.[9]

  • The biphenyl core itself is a weak hole-transporter.

  • The carbonitrile group provides a strong electron-transporting character.

  • By synthetically converting the nitrile to other moieties (e.g., triazole), or by attaching a known hole-transporting group (e.g., carbazole) to another position on the biphenyl ring, a truly bipolar molecule can be engineered.

Start 2-Methyl-[1,1'-biphenyl]-3-carbonitrile Step1 Reduction of Nitrile (e.g., with LiAlH₄ or H₂/Raney Ni) Start->Step1 Step3 Bromination of Biphenyl Core (e.g., at the 4'-position) Start->Step3 Intermediate1 (2-Methyl-[1,1'-biphenyl]-3-yl)methanamine (Amine Intermediate) Step1->Intermediate1 Step2 Functionalization of Amine (e.g., coupling with an electron-deficient heterocycle) Intermediate1->Step2 Final_ETM Final Electron-Transporting Moiety (ETM) Step2->Final_ETM Bipolar_Host Bipolar Host Material Final_ETM->Bipolar_Host Intermediate2 Brominated Biphenyl Intermediate Step3->Intermediate2 Step4 Suzuki or Buchwald-Hartwig Coupling (Attach a hole-transporting group like carbazole) Intermediate2->Step4 Final_HTM Final Hole-Transporting Moiety (HTM) Step4->Final_HTM Final_HTM->Bipolar_Host Combination of functionalities

Caption: Synthetic logic for creating a bipolar host from the title compound.

Protocol: Fabrication of a Multilayer Phosphorescent OLED (PhOLED)

Causality: This protocol describes the fabrication of a standard PhOLED device stack by vacuum thermal evaporation. The layer thicknesses and materials are chosen to ensure efficient charge injection, transport, and confinement, maximizing the performance of the emissive layer. The use of a host-dopant system is standard for high-efficiency PhOLEDs to prevent self-quenching of the emitter.[1]

  • Substrate Preparation: Begin with pre-patterned Indium Tin Oxide (ITO)-coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates in an oven at 120 °C for 30 minutes and then treat them with UV-ozone for 10 minutes to increase the work function of the ITO for efficient hole injection.

  • Vacuum Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 5 × 10⁻⁶ Torr).

  • Layer Deposition: Deposit the organic layers and the cathode sequentially without breaking the vacuum:

    • Hole Injection Layer (HIL): Deposit 30 nm of di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC).

    • Hole Transport Layer (HTL): Deposit 20 nm of TAPC.

    • Emissive Layer (EML): Co-deposit the synthesized bipolar host material and a green phosphorescent emitter, such as fac-Tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃], at a doping concentration of 8 wt%. The total thickness should be 30 nm.

    • Electron Transport Layer (ETL): Deposit 40 nm of 2,2′,2″-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi).[10]

    • Electron Injection Layer (EIL): Deposit 1 nm of Lithium Fluoride (LiF).

    • Cathode: Deposit 100 nm of Aluminum (Al).

  • Encapsulation: After deposition, transfer the device to a nitrogen-filled glovebox and encapsulate it using UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.

  • Validation and Characterization: Test the current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and electroluminescence spectrum of the completed device using a programmable source meter and a spectroradiometer.

Expected Performance Data

The performance of OLEDs using novel host materials can be compared to established standards. The table below presents hypothetical yet realistic performance metrics for a green PhOLED, based on literature values for devices with high-quality bipolar biphenyl hosts.[9]

ParameterExpected ValueReference Device[9]
Max. External Quantum Efficiency (EQE) > 25%~30.2%
Max. Current Efficacy > 60 cd/A~65.9 cd/A
Max. Power Efficacy > 55 lm/W~62.8 lm/W
Turn-on Voltage (@ 1 cd/m²) < 3.5 V~3.0 V
CIE Coordinates (x, y) (0.32, 0.61)(0.28, 0.59)

Application in High-Performance Polymers

The incorporation of rigid aromatic units like biphenyl into a polymer backbone is a well-established strategy for creating materials with high thermal stability, chemical resistance, and mechanical strength.

Rationale for Use

2-Methyl-[1,1'-biphenyl]-3-carbonitrile can be used as a comonomer in polymerization reactions to create advanced polymers, such as sulfonated poly(p-phenylene)s, which are of interest as proton exchange membranes (PEMs) in fuel cells.[2]

  • Polymer Backbone: The biphenyl unit imparts rigidity and stability.

  • Methyl Group: The steric hindrance from the methyl group can decrease the linearity of the polymer chain, which paradoxically improves solubility and processability, allowing for the formation of high-molecular-weight polymers and flexible membranes.[2]

  • Nitrile Group: The polar nitrile groups can enhance intermolecular interactions, improving mechanical properties. They also provide a site for post-polymerization modification, for example, hydrolysis to carboxylic acids to further tune ion-exchange capacity.

Synthesis of a Poly(p-phenylene) Copolymer cluster_reagents Monomers & Reagents Monomer1 Dibrominated derivative of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile Polymerization Suzuki Polycondensation Combine monomers, catalyst, and base in anhydrous solvent. Heat under N₂ atmosphere (e.g., 90-110 °C) for 24-72 hours. Monomer1->Polymerization Monomer2 Aromatic Diboronic Acid or Ester (e.g., phenylene-1,4-diboronic acid) Monomer2->Polymerization Catalyst Pd(PPh₃)₄ or similar (Palladium Catalyst) Catalyst->Polymerization Base Aqueous K₂CO₃ (Base) Base->Polymerization Solvent DMF or Toluene (Anhydrous Solvent) Solvent->Polymerization Precipitation Polymer Precipitation Pour the viscous reaction mixture into a non-solvent (e.g., methanol or acetone) to precipitate the polymer. Polymerization->Precipitation High Viscosity Purification Purification 1. Filter the polymer. 2. Wash extensively with water and methanol to remove catalyst residues and oligomers. 3. Dry under vacuum at 80 °C. Precipitation->Purification Polymer High-Performance Copolymer Purification->Polymer

Caption: Workflow for Suzuki polycondensation to form a copolymer.

Protocol: Synthesis of a Copolymer via Suzuki Polycondensation

Causality: This protocol employs Suzuki polycondensation, a robust method for creating well-defined aromatic polymers with high molecular weights. The reaction is tolerant of various functional groups and provides excellent control over the polymer architecture. Anhydrous conditions and an inert atmosphere are critical to prevent catalyst deactivation and ensure the achievement of high molecular weight.

  • Monomer Synthesis: First, synthesize the necessary monomers. This involves, for example, the di-bromination of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile at appropriate positions (e.g., 4' and 5).

  • Polymerization Setup: In a Schlenk flask under a nitrogen atmosphere, dissolve the di-brominated biphenyl monomer (1.0 eq), an aromatic diboronic acid comonomer (1.0 eq), and Pd(PPh₃)₄ (0.02 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Reaction Execution: Add an aqueous solution of 2M K₂CO₃ (4.0 eq) to the flask. Heat the mixture to 100 °C and stir for 48 hours. The viscosity of the solution will increase significantly as the polymer forms.

  • Isolation: After cooling, pour the viscous solution slowly into a beaker of stirring methanol. A fibrous precipitate of the polymer will form.

  • Purification: Collect the polymer by filtration. Wash it thoroughly with deionized water and then with hot methanol to remove any remaining catalyst and low-molecular-weight oligomers. Dry the polymer in a vacuum oven at 80 °C for 24 hours.

  • Validation: Characterize the polymer's molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). Analyze its thermal properties using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Expected Material Properties

The resulting polymer is expected to exhibit properties desirable for high-performance applications.

PropertyExpected ValueRationale / Comparison[2]
Number Average Molecular Weight (Mn) 30 - 150 kDaHigh MW is achievable with Suzuki polycondensation.
Polydispersity Index (PDI) 1.8 - 2.5Typical for step-growth polymerization.
Glass Transition Temperature (Tg) > 200 °CThe rigid biphenyl backbone leads to high Tg.
5% Weight Loss Temperature (TGA) > 400 °C (in N₂)Aromatic polymers exhibit excellent thermal stability.
Solubility Soluble in polar aprotic solvents (DMF, NMP)The methyl group disrupts packing, aiding solubility.

Conclusion and Future Outlook

2-Methyl-[1,1'-biphenyl]-3-carbonitrile is more than a simple chemical; it is a strategically designed platform for innovation in materials science. Its unique combination of a rigid, twistable core and a versatile, electron-withdrawing functional group makes it an exceptionally promising building block. The protocols and rationales presented here, based on established principles and data from analogous systems, demonstrate its potential for creating high-performance host materials for OLEDs and durable, functional polymers.

Future research should focus on synthesizing a library of derivatives from this core structure to systematically study the structure-property relationships. Exploring its utility in other fields, such as organic photovoltaics (OPVs), thermally activated delayed fluorescence (TADF) emitters, and as a ligand scaffold in catalysis, will undoubtedly unlock further applications for this versatile molecule.

References

  • Google. (2024). Synthesis of (2-methyl[1,1'-biphenyl]-3-yl)methanol.
  • Organic Syntheses. (n.d.). 1,1'-Biphenyl, 2-methyl-4'-nitro - Organic Syntheses Procedure.
  • EvitaChem. (n.d.). 2'-Acetyl[1,1'-biphenyl]-3-carbonitrile.
  • BLDpharm. (n.d.). 189828-30-6|2'-Methyl-[1,1'-biphenyl]-4-carbonitrile.
  • Hoffman Fine Chemicals. (n.d.). CAS 253678-80-7 | 2'-Methyl-[1,1'-biphenyl]-3-carbonitrile.
  • PubChem. (n.d.). [1,1'-Biphenyl]-3-carbonitrile.
  • ResearchGate. (n.d.). Solvent switched synthesis of biphenyl‐2‐carbonitriles and....
  • LinkedIn. (2026). The Role of Carbonitrile Compounds in Advanced Material Synthesis.
  • Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle[v1].
  • CymitQuimica. (n.d.). CAS 76350-90-8: 2-Methyl[1,1′-biphenyl]-3-methanol.
  • Advanced ChemBlocks. (2026). 2'-Methyl-[1,1'-biphenyl]-4-carbonitrile.
  • Sigma-Aldrich. (n.d.). (2-Methyl-[1,1'-biphenyl]-3-yl)methanol | 76350-90-8.
  • RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
  • PubMed. (2020). Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates.
  • Journal of Materials Chemistry C (RSC Publishing). (n.d.). Emitters with a pyridine-3,5-dicarbonitrile core and short delayed fluorescence lifetimes of about 1.5 μs: orange-red TADF-based OLEDs with very slow efficiency roll-offs at high luminance.
  • ResearchGate. (2020). Bistriazoles with a Biphenyl Core Derivative as an Electron-Favorable Bipolar Host of Efficient Blue Phosphorescent Organic Light-Emitting Diodes.
  • Benchchem. (n.d.). Application Notes and Protocols for Bimesityl Derivatives in Organic Light-Emitting Diodes (OLEDs).
  • MDPI. (2024). Original Blue Light-Emitting Diphenyl Sulfone Derivatives as Potential TADF Emitters for OLEDs.
  • ChemistryViews. (2019). Red Emitters for OLEDs.
  • The Royal Society of Chemistry. (2021). Poly(para-phenylene) ionomer membranes: effect of methyl and trifluoromethyl substituents.

Sources

Method

Application Note: A Robust and Scalable Industrial Synthesis of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile via Suzuki-Miyaura Coupling

Abstract: This document provides a comprehensive technical guide for the process development, optimization, and scale-up of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile, a key intermediate in the pharmaceutical and fine chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical guide for the process development, optimization, and scale-up of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile, a key intermediate in the pharmaceutical and fine chemical industries. The Suzuki-Miyaura cross-coupling reaction is presented as the most viable and robust synthetic strategy for industrial application due to its high functional group tolerance, operational simplicity, and favorable environmental and safety profile compared to alternatives.[1][2][3] This guide details a systematic approach, from laboratory-scale optimization to a full-scale manufacturing protocol, with a critical focus on process safety, hazard mitigation, quality control, and green chemistry principles. It is intended for researchers, process chemists, and drug development professionals tasked with transitioning bench-scale procedures to reliable, large-scale production.

Introduction and Strategic Rationale

2-Methyl-[1,1'-biphenyl]-3-carbonitrile is a valuable biaryl scaffold frequently employed in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials. The efficient and cost-effective production of this intermediate is critical for the overall viability of the final product. Among the plethora of C-C bond-forming reactions, the palladium-catalyzed Suzuki-Miyaura coupling has emerged as the preeminent method in the pharmaceutical industry for constructing biaryl systems.[1][4][5]

Advantages of the Suzuki-Miyaura Coupling for Industrial Scale-Up:

  • Favorable Toxicity Profile: The organoboron reagents used are generally non-toxic and environmentally benign, a significant advantage over the highly toxic organotin compounds required for Stille coupling.[1][3]

  • Reagent Stability: Boronic acids and their esters are typically stable to air and moisture, simplifying handling and storage in a manufacturing environment.[2][5]

  • Mild Reaction Conditions: The reaction is often performed under mild conditions, which preserves thermally sensitive functional groups and reduces energy consumption.[3]

  • High Functional Group Tolerance: The reaction is compatible with a wide array of functional groups, minimizing the need for protecting group strategies and shortening synthetic routes.[1]

  • Commercial Availability: A vast library of boronic acids and aryl halides are commercially available, facilitating rapid route development.[4]

Retrosynthetic Analysis

The core strategy involves a palladium-catalyzed cross-coupling between an appropriately substituted aryl halide and an arylboronic acid. The logical disconnection is the C-C bond between the two phenyl rings, leading to two commercially available or readily accessible starting materials: 3-Bromo-2-methylbenzonitrile and Phenylboronic acid .

G TM 2-Methyl-[1,1'-biphenyl]-3-carbonitrile Disconnect C(sp²) - C(sp²) Disconnection (Suzuki-Miyaura) TM->Disconnect Retrosynthesis SM1 3-Bromo-2-methylbenzonitrile (Aryl Halide) Disconnect->SM1 SM2 Phenylboronic acid (Organoboron Reagent) Disconnect->SM2

Caption: Retrosynthetic approach for the target molecule.

Process Development and Optimization

Successful scale-up hinges on a thorough optimization of key reaction parameters. An initial screening should be conducted at the laboratory scale (1-10 g) to identify the optimal conditions that provide high yield, purity, and process robustness.

Critical Process Parameter Screening

The following parameters are crucial for optimizing the Suzuki-Miyaura coupling:

  • Catalyst System (Palladium Source & Ligand): While pre-formed complexes like Pd(dppf)Cl₂ or Pd(PPh₃)₄ are convenient, a screen of various palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and electron-rich, sterically demanding phosphine ligands can significantly improve catalytic turnover and efficiency.[1][6]

  • Base: The choice of base is critical for the transmetalation step. Inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The strength, solubility, and nature of the base can profoundly impact reaction kinetics and side product formation.[7]

  • Solvent System: A mixture of an organic solvent and water is typically required. Toluene/water and 2-Butanol/water are preferred systems in process chemistry for their high boiling points, phase separation characteristics, and safety profiles.[1][4] Dioxane or THF are also effective but may present safety and handling challenges on a larger scale.[1]

  • Temperature: Reaction temperature is almost always a critical process parameter.[4] Optimization is required to ensure complete conversion in a reasonable timeframe without promoting catalyst decomposition or side reactions. Reactions are often run at elevated temperatures (e.g., 80-100 °C).

Optimization Data Summary

The following table represents a hypothetical design of experiments (DoE) outcome for process optimization.

Run Catalyst (mol%) Ligand Base (equiv.) Solvent System Temp (°C) Time (h) Yield (%) Purity (HPLC Area %)
11.0% Pd(OAc)₂SPhosK₂CO₃ (2.2)Toluene/H₂O (4:1)9088597.5
20.5% Pd(OAc)₂SPhosK₂CO₃ (2.2)Toluene/H₂O (4:1)90128297.1
31.0% Pd(OAc)₂XPhosK₂CO₃ (2.2)Toluene/H₂O (4:1)9088898.0
41.0% Pd(OAc)₂SPhosK₃PO₄ (2.5)Toluene/H₂O (4:1)9069299.1
51.0% Pd(OAc)₂SPhosK₂CO₃ (2.2)2-BuOH/H₂O (7:3)9069499.3
6 (Opt.) 0.8% Pd(OAc)₂ SPhos K₂CO₃ (2.2) 2-BuOH/H₂O (7:3) 90 7 95 99.5

Industrial Scale-Up Protocol (1000 L Reactor)

This protocol is based on the optimized conditions identified in the previous section. All operations must be performed in compliance with standard plant safety procedures.

Equipment
  • 1000 L Glass-Lined Reactor with overhead stirrer, condenser, temperature probe, and nitrogen inlet.

  • Charging ports for solids and liquids.

  • Receiving vessels.

  • Filter-dryer or centrifuge and vacuum oven.

Reagents
Reagent MW Quantity (kg) Moles Equivalents
3-Bromo-2-methylbenzonitrile196.0450.0255.01.0
Phenylboronic acid121.9334.3281.31.1
Potassium Carbonate (K₂CO₃)138.2177.4560.12.2
Palladium(II) Acetate (Pd(OAc)₂)224.500.462.040.008
SPhos410.521.684.080.016
2-Butanol-350 (432 L)--
Purified Water-150--
Toluene (for work-up)-200 (231 L)--
Step-by-Step Procedure
  • Reactor Inerting: Purge the 1000 L reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere.

  • Solvent and Reagent Charging:

    • Charge 2-Butanol (350 kg) and Purified Water (150 kg) to the reactor.

    • Begin agitation at 80-100 RPM.

    • Charge 3-Bromo-2-methylbenzonitrile (50.0 kg), Phenylboronic acid (34.3 kg), and Potassium Carbonate (77.4 kg).

    • Rinse charging lines with a small amount of 2-Butanol.

  • Catalyst Charging:

    • In a separate, inerted container, premix the Palladium(II) Acetate (0.46 kg) and SPhos (1.68 kg) in 2-Butanol (10 kg).

    • Charge the catalyst slurry to the reactor.

  • Reaction Execution:

    • Heat the reactor jacket to raise the internal temperature to 90 ± 5 °C.

    • Maintain the reaction at this temperature for 6-8 hours.

  • In-Process Control (IPC):

    • After 6 hours, take a sample from the reaction mixture.

    • Analyze by HPLC to determine the remaining amount of 3-Bromo-2-methylbenzonitrile. The reaction is considered complete when the starting material is <1.0% by area.

  • Work-up and Phase Separation:

    • Cool the reaction mixture to 60 °C.

    • Stop agitation and allow the layers to separate for 30 minutes.

    • Drain the lower aqueous layer to a waste container.

  • Palladium Removal:

    • Charge Purified Water (100 kg) and a 20% aqueous solution of Sodium Bisulfite (NaHSO₃) (25 kg) to the reactor.

    • Stir at 60 °C for 1 hour. This step helps to quench residual palladium and facilitate its removal into the aqueous phase.[8]

    • Stop agitation, allow layers to separate, and drain the lower aqueous layer.

  • Solvent Swap and Crystallization:

    • Charge Toluene (200 kg) to the reactor.

    • Begin distillation under atmospheric pressure to remove the 2-Butanol/water azeotrope.

    • Once the internal temperature reaches ~110 °C (the boiling point of toluene), the solvent swap is complete.

    • Slowly cool the toluene solution to 0-5 °C over 4-6 hours to induce crystallization.

  • Isolation and Drying:

    • Filter the resulting slurry using a filter-dryer or centrifuge.

    • Wash the filter cake with cold (0-5 °C) Toluene (50 kg).

    • Dry the product under vacuum at 50-60 °C until the loss on drying (LOD) is <0.5%.

  • Packaging: Discharge the dry, off-white to white crystalline solid. Expected yield: 45-48 kg (91-97%).

Industrial Workflow Diagram

Caption: Flowchart of the industrial synthesis process.

Process Safety and Hazard Mitigation

Palladium-catalyzed cross-coupling reactions are known to be exothermic and pose a significant risk of thermal runaway if not properly managed.[9][10][11] A thorough safety assessment is mandatory before scale-up.

  • Exothermicity: The heat of reaction (ΔH) for Suzuki couplings can be substantial. Reaction calorimetry (RC1) studies are essential during development to quantify the exotherm and calculate the Maximum Temperature of the Synthesis Reaction (MTSR).[9] An MTSR that exceeds the boiling point of the solvent or the decomposition temperature of any component indicates a high-risk process.[11]

  • Control Strategy: The primary method to control the exotherm is to limit the rate of reaction. This is achieved by moving from an "all-in" batch process to a semi-batch process where one of the reagents (e.g., the phenylboronic acid solution) is dosed into the reactor over several hours. This ensures that the heat generated can be effectively removed by the reactor's cooling system.[9]

  • Reagent Hazards: While the core reagents for this specific Suzuki reaction are relatively benign, general hazards associated with flammable organic solvents (Toluene, 2-Butanol) must be managed through proper grounding, inerting, and ventilation.

  • Pressure and Gas Evolution: Ensure the reactor is properly vented as some gas evolution may occur, particularly if the base reacts with acidic impurities.

G cluster_0 Analysis cluster_1 Mitigation Hazard Potential Hazard: Uncontrolled Exotherm Calorimetry Reaction Calorimetry (RC1) - Measure ΔH - Calculate MTSR & ΔTad Hazard->Calorimetry is assessed by Dosing Controlled Dosing Strategy (Semi-Batch) Calorimetry->Dosing informs Dosing->Hazard controls Cooling Adequate Reactor Cooling Capacity Cooling->Hazard controls

Caption: Hazard analysis and mitigation workflow for thermal safety.

Quality Control and Analytical Specifications

Rigorous analytical testing ensures the final product meets the required standards for use in subsequent pharmaceutical manufacturing steps.

Test Method Specification
Appearance VisualOff-white to white crystalline solid
Identity ¹H NMR, ¹³C NMRConforms to structure
Assay HPLC≥ 99.0%
Individual Impurity HPLC≤ 0.15%
Total Impurities HPLC≤ 0.5%
Residual Palladium ICP-MS≤ 10 ppm
Residual Solvents GC-HSToluene ≤ 890 ppm, 2-Butanol ≤ 5000 ppm
Loss on Drying (LOD) Gravimetric≤ 0.5%

References

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances.
  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development.
  • Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue University P2SAC Conference.
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.
  • Purification of polybrominated biphenyl congeners. Journal of Toxicology and Environmental Health.
  • Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery.
  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development.
  • Purification of polybromin
  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development.
  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Altern
  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.

Sources

Application

Application Note &amp; Protocol: Accelerated Synthesis of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile via Microwave-Assisted Suzuki-Miyaura Coupling

Abstract The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, with 2-Methyl-[1,1'-biphenyl]-3-carbonitrile serving as a key intermediate for various advanced applications.[1][2] T...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, with 2-Methyl-[1,1'-biphenyl]-3-carbonitrile serving as a key intermediate for various advanced applications.[1][2] Traditional synthesis methods often require long reaction times and harsh conditions. This application note presents a detailed, robust, and highly efficient protocol for the synthesis of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile utilizing a microwave-assisted Suzuki-Miyaura cross-coupling reaction. By leveraging the principles of dielectric heating, this method dramatically reduces reaction times from hours to minutes, improves yields, and aligns with the principles of green chemistry by minimizing energy consumption and solvent use.[3][4][5][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the reaction mechanism, a step-by-step experimental protocol, and the technical rationale behind the procedural choices.

Introduction: The Need for Speed and Efficiency

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its reliability in forming carbon-carbon bonds.[2][7][8] It is the preeminent method for constructing biaryl systems. However, conventional thermal heating methods can be slow and energy-intensive. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology that directly addresses these limitations.[9][10]

Microwave energy interacts with polar molecules and ions in the reaction mixture, causing rapid, uniform, and efficient heating at a molecular level through mechanisms of dipolar polarization and ionic conduction.[4][10] This localized heating effect accelerates reaction kinetics significantly, often leading to higher yields, improved product purity by minimizing side-product formation, and a substantial reduction in energy consumption.[3][5][9] This protocol applies the power of MAOS to the synthesis of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile, providing a practical and sustainable alternative to conventional methods.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The synthesis is achieved by the palladium-catalyzed cross-coupling of 2-bromo-6-methylbenzonitrile with phenylboronic acid. The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[11][12][13]

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromo-6-methylbenzonitrile, forming a square-planar Pd(II) complex.[11][13]

  • Transmetalation: The organoboron species (phenylboronic acid) must first be activated by a base (e.g., K₂CO₃) to form a more nucleophilic boronate complex.[14][15] This boronate then transfers its phenyl group to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups (the 2-methyl-3-cyanophenyl and phenyl moieties) on the Pd(II) complex couple and are expelled as the final biphenyl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[12][15]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol is designed for execution in a dedicated microwave reactor. All manipulations should be performed in a well-ventilated fume hood.

Materials and Reagents
Reagent / MaterialFormulaM.W. ( g/mol )SupplierNotes
2-Bromo-6-methylbenzonitrileC₈H₆BrN196.05Sigma-AldrichAryl halide (1.0 equiv)
Phenylboronic AcidC₆H₇BO₂121.93Sigma-AldrichCoupling partner (1.5 equiv)
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.56Strem ChemicalsCatalyst (0.05 equiv)
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Fisher ScientificBase (2.0 equiv)
1,4-DioxaneC₄H₈O₂88.11Acros OrganicsSolvent (ACS Grade)
Deionized WaterH₂O18.02---Solvent
Microwave Reaction Vial (10 mL)------CEM, BiotageWith stir bar and snap cap
Ethyl Acetate (EtOAc)C₄H₈O₂88.11VWRFor workup
Brine (Saturated NaCl solution)NaCl(aq)------For workup
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37---Drying agent
Step-by-Step Synthesis Protocol

Workflow start Start: Reagent Preparation reagents 1. Add solids to microwave vial: - 2-Bromo-6-methylbenzonitrile (1.0 eq) - Phenylboronic Acid (1.5 eq) - K₂CO₃ (2.0 eq) - Pd(PPh₃)₄ (0.05 eq) start->reagents solvents 2. Add solvents: - 1,4-Dioxane (4 mL) - Deionized Water (1 mL) reagents->solvents seal 3. Seal vial and place in microwave reactor cavity solvents->seal irradiate 4. Microwave Irradiation: - Temp: 120 °C - Time: 15 min - Power: Dynamic (up to 300W) seal->irradiate cool 5. Cool vial to room temperature (forced air cooling) irradiate->cool workup 6. Reaction Workup: - Dilute with EtOAc - Wash with water & brine cool->workup dry 7. Dry organic layer over MgSO₄, filter, and concentrate workup->dry purify 8. Purify crude product via column chromatography dry->purify end End: Characterize Pure Product purify->end

Caption: Experimental workflow for microwave-assisted Suzuki coupling.
  • Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-bromo-6-methylbenzonitrile (196 mg, 1.0 mmol, 1.0 equiv.), phenylboronic acid (183 mg, 1.5 mmol, 1.5 equiv.), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv.).

  • Catalyst and Solvent Addition: To the vial containing the solids, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 0.05 equiv.). Add 4 mL of 1,4-dioxane followed by 1 mL of deionized water.

    • Causality Note: The dioxane/water solvent system is crucial. Dioxane solubilizes the organic reagents, while the highly polar water not only dissolves the inorganic base but also couples efficiently with microwave energy, ensuring rapid and uniform heating.[16] The use of a phase-transfer agent is often unnecessary in microwave protocols due to the rapid heating and agitation.[17]

  • Reaction Execution: Securely cap the vial. Place the vial into the cavity of the microwave reactor. Set the reaction parameters as detailed in the table below.

  • Post-Reaction Workup: Once the reaction is complete, allow the vial to cool to room temperature (typically via automated forced-air cooling). Uncap the vial in a fume hood. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Isolation and Purification: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude residue should be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Microwave Reactor Parameters & Expected Results
ParameterValueRationale
Temperature120 °CProvides sufficient thermal energy to overcome the activation barrier while minimizing thermal degradation.[17][18]
Reaction Time15 minutesMicrowave irradiation drastically shortens reaction times compared to conventional heating which can take several hours.[6][9][19]
PowerDynamic (Max 300W)Modern reactors use dynamic power control to maintain the set temperature precisely, preventing thermal runaway.
StirringHighEnsures homogeneous mixing and uniform temperature distribution throughout the reaction vessel.
Expected Yield 85-95% Microwave-assisted protocols consistently provide high yields for Suzuki-Miyaura couplings.[19][20]

Scientific Discussion & Trustworthiness

Self-Validation: The protocol's trustworthiness is established by its reliance on well-documented chemical principles. The Suzuki-Miyaura coupling is a Nobel prize-winning reaction known for its broad functional group tolerance.[13] The enhancement by microwave irradiation is a widely validated technique in modern synthetic chemistry.[3][4][5][6]

Causality of Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a reliable, commercially available catalyst suitable for a wide range of Suzuki couplings.[2][19] For more challenging substrates, advanced pre-catalysts (e.g., those with Buchwald or NHC ligands) could be employed to prevent side reactions like debromination.[21][22]

  • Base: Potassium carbonate is a moderately strong base, effective for activating the boronic acid without causing hydrolysis of the nitrile functional group.[21][23]

  • Stoichiometry: A slight excess of the boronic acid (1.5 equivalents) is used to drive the reaction to completion and to compensate for potential homocoupling, a common side reaction where two boronic acid molecules couple with each other.[12]

Safety Precautions

  • Always handle reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Microwave synthesis in sealed vessels generates pressure. Never exceed the recommended solvent volume for the vial size. Always use vials and caps specifically designed for microwave chemistry.[3][9]

  • Palladium compounds are toxic and should be handled with care.

  • 1,4-Dioxane is a flammable solvent and a suspected carcinogen.

Conclusion

This application note provides an optimized and highly efficient protocol for the synthesis of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile. By employing microwave-assisted heating, this method offers significant advantages in terms of reaction speed, yield, and energy efficiency, making it an excellent choice for modern research and development laboratories focused on accelerating discovery.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024).
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025).
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). PMC.
  • Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. (2025).
  • Suzuki coupling between phenylboronic acid and aryl halides. (n.d.).
  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (n.d.). PMC.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman Institute of Technology.
  • Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. (2005). Organic Letters.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Microwave assisted cross-coupling reactions using palladium nanoparticles in aqueous media. (2019). Taylor & Francis Online.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2025).
  • Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions. (n.d.).
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). University of Cape Town.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2019). MDPI.
  • Suzuki–Miyaura reaction of 2-bromobenzonitrile and various boronic acids. (n.d.).
  • Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde. (n.d.). Benchchem.
  • Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. (2009). Organic Chemistry Portal.
  • Microwave-assisted chemoselective synthesis and photophysical properties of 2-arylazo-biphenyl-4-carboxamides
  • The Suzuki Reaction. (n.d.). Andrew G Myers Research Group, Harvard University.
  • Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. (2025). Benchchem.
  • Microwave assisted synthesis: a new technology in drug discovery. (2009). PubMed.
  • Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Deriv
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (n.d.). PMC.
  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocycliz
  • Microwave Assisted Synthesis of 2-Alkyl and 2-Aryl Derivatives of Benzimidazole. (n.d.).
  • Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. (2015). PubMed.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving Yield in 2-Methyl-[1,1'-biphenyl]-3-carbonitrile Synthesis

Welcome to the technical support center for the synthesis of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this challenging yet crucial synthesis. The formation of this sterically hindered biaryl scaffold, a common motif in pharmaceuticals, often relies on the Suzuki-Miyaura cross-coupling reaction.[1][2] However, achieving high yields can be impeded by a variety of factors including low conversion rates and the formation of unwanted byproducts.

This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions. Our goal is to explain the causality behind experimental choices, empowering you to diagnose issues and rationally design more efficient and robust synthetic protocols.

Troubleshooting Guide: Diagnosing and Solving Common Synthesis Issues

This section addresses specific problems you may encounter during the synthesis. Each answer provides a mechanistic explanation and actionable steps for resolution.

Q1: My reaction yield is low, and I'm recovering significant amounts of unreacted 2-bromo-6-methylbenzonitrile and/or the boronic acid. What are the likely causes and how can I improve conversion?

Low conversion is a frequent issue, particularly with sterically hindered substrates.[3] The root cause is often a slow or inhibited catalytic cycle. The primary factors to investigate are the catalytic system, base, and reaction temperature.[4]

Causality and Solution Pathway:

  • Catalyst Inactivity or Deactivation: The active Pd(0) catalyst is sensitive to oxygen.[5] Inadequate degassing can lead to catalyst oxidation and deactivation. Furthermore, the chosen palladium source and ligand may not be active enough for this sterically demanding transformation. Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[4]

    • Solution: Ensure all solvents are rigorously degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen. Switch to a more active catalytic system. Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-Heterocyclic Carbene (NHC) ligands.[4][6] These ligands promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species, which is crucial for facilitating the oxidative addition of the hindered aryl halide.[4]

  • Inefficient Transmetalation: The transfer of the aryl group from the boron atom to the palladium center (transmetalation) is often the rate-determining step and is highly dependent on the base.[7] If the base is too weak, poorly soluble, or sterically hindered, it may not activate the boronic acid effectively to form the more nucleophilic boronate "ate" complex.[7]

    • Solution: Screen different bases. Moderately strong inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for hindered couplings.[4][8] Ensure the base is finely powdered and dry to maximize its surface area and reactivity.[5]

  • Insufficient Thermal Energy: The activation energy for the oxidative addition of sterically hindered aryl halides can be high. Room temperature conditions may be insufficient to drive the reaction forward at a reasonable rate.

    • Solution: Gradually increase the reaction temperature. For solvents like dioxane or toluene, temperatures between 80-110 °C are common.[4] Monitor the reaction for potential byproduct formation at higher temperatures.

A Troubleshooting Workflow for Low Conversion

low_yield_workflow start Low Conversion: Unreacted Starting Materials check1 Verify Inert Atmosphere & Reagent Purity start->check1 step1 Degas Solvents Thoroughly Use Fresh Reagents check1->step1 No check2 Is the Catalytic System Active Enough? check1->check2 Yes step1->check2 step2 Switch to Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, NHCs) check2->step2 No check3 Is the Base Effective? check2->check3 Yes step2->check3 step3 Screen Stronger/More Soluble Bases (e.g., K₃PO₄, Cs₂CO₃) check3->step3 No check4 Is Temperature Sufficient? check3->check4 Yes step3->check4 step4 Increase Reaction Temperature (e.g., 80-110 °C) check4->step4 No end Improved Conversion check4->end Yes step4->end suzuki_cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_oxid Ar¹-Pd(II)L₂-X pd0->pd2_oxid Oxidative Addition pd2_trans Ar¹-Pd(II)L₂-Ar² pd2_oxid->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar¹-Ar² (Product) pd2_trans->product ar1x Ar¹-X (2-bromo-6-methylbenzonitrile) ar1x->pd2_oxid ar2b Ar²-B(OR)₂ (phenylboronic acid) ar2b->pd2_trans base Base (e.g., K₃PO₄) base->pd2_trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. [1][9]

Experimental Protocol
  • Reaction Setup:

    • To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add 2-bromo-6-methylbenzonitrile (1.0 equiv), phenylboronic acid (1.2–1.5 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.0–3.0 equiv). [4]2. Inert Atmosphere:

    • Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere. [10]3. Catalyst and Ligand Addition:

    • Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). [4]4. Solvent Addition:

    • Via syringe, add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane). The typical reaction concentration is between 0.1 and 0.5 M. [4]5. Reaction:

    • Place the flask in a preheated oil bath set to 100 °C. Stir the mixture vigorously. [4] * Monitor the reaction progress by TLC or LC-MS until the aryl bromide starting material is consumed (typically 12-24 hours). [11]6. Work-up:

    • Once complete, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and wash with water, followed by brine. [11]7. Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. [11] * Purify the crude residue by flash column chromatography on silica gel to obtain the pure 2-Methyl-[1,1'-biphenyl]-3-carbonitrile.

References

  • Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate. Benchchem.
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • how to avoid dehalogenation side reactions in Suzuki coupling. Benchchem.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
  • Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates. Benchchem.
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Nature.
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Cape Town.
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate.
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications.
  • Why am I getting low yield for my Suzuki coupling reaction? Reddit.
  • A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions. Benchchem.
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Organic Chemistry Portal.
  • A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives. Benchchem.
  • A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society.
  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry - ACS Publications.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
  • Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
  • Effect of different bases on the Suzuki-Miyaura coupling a. ResearchGate.
  • Protodeboronation. Wikipedia.
  • 1,1'-Biphenyl, 2-methyl-4'-nitro. Organic Syntheses Procedure.
  • Application Note: Suzuki Coupling Protocol for the Synthesis of Biphenyl Derivatives using 1- Bromo-4-(trans-4-ethylcyclohexyl)benzene. Benchchem.
  • 4-methoxy-2'-methylbiphenyl. Organic Syntheses Procedure.
  • preventing debromination in Suzuki coupling of bromo-imidazoles. Benchchem.
  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
  • Suzuki reaction. Wikipedia.
  • For the pro's (Suzuki). Reddit.

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in 2-Methyl-[1,1'-biphenyl]-3-carbonitrile Synthesis &amp; Extraction

Welcome to the technical support center for 2-Methyl-[1,1'-biphenyl]-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with purity duri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Methyl-[1,1'-biphenyl]-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with purity during the synthesis, extraction, and purification of this important biphenyl intermediate. As a compound frequently synthesized via palladium-catalyzed cross-coupling reactions, its purification can be complicated by a variety of structurally similar byproducts and process-related impurities.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues, ensuring the integrity and quality of your final product.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experimental workflow. Each answer provides a causal explanation and a step-by-step resolution.

Issue 1: My HPLC/GC-MS analysis shows multiple unexpected peaks alongside my product.

Answer:

This is the most common challenge and typically points to byproducts from the synthetic route, which for this molecule is often a Suzuki-Miyaura cross-coupling reaction.[1][2][3] The identity of these peaks can usually be traced back to one of several predictable side reactions or unconsumed reactants.

Potential Sources of Impurities:

  • Homocoupling Byproducts: The Suzuki reaction can produce symmetrical biaryls from the dimerization of the boronic acid or aryl halide starting materials.[4][5] This is a frequent side reaction that can significantly reduce the yield of the desired cross-coupled product and complicate purification.[4] For instance, if you are reacting 3-bromo-2-methylbenzonitrile with phenylboronic acid, you may form 2,2'-dimethyl-[3,3'-biphenyl]-dicarbonitrile or biphenyl as homocoupling impurities.

  • Unreacted Starting Materials: Incomplete reactions will leave residual 3-bromo-2-methylbenzonitrile or phenylboronic acid (and its derivatives like boroxines) in your crude product.

  • Hydrolysis of the Nitrile Group: The carbonitrile functional group is susceptible to hydrolysis under either acidic or basic conditions, which are often present during the reaction or aqueous workup.[6][7][8][9] This initially forms the corresponding amide (2-Methyl-[1,1'-biphenyl]-3-carboxamide) and can proceed to the carboxylic acid (2-Methyl-[1,1'-biphenyl]-3-carboxylic acid) with prolonged heating or stronger conditions.[10]

  • Dehalogenation/Protodeboronation: Side reactions can lead to the removal of the halide from the aryl halide (forming 2-methylbenzonitrile) or the boronic acid group from the coupling partner (forming benzene).[2][11]

  • Residual Palladium Catalyst: While typically present in trace amounts, palladium complexes can sometimes be detected or interfere with certain analyses.[1][12]

Troubleshooting & Resolution Protocol:

  • Identify the Impurity:

    • Mass Spectrometry (MS): Use the molecular weight information from your MS data to tentatively identify the peaks. Compare the observed masses with the calculated molecular weights of the potential impurities listed in the table below.

    • Reference Standards: If available, run HPLC/GC analyses of the starting materials to confirm their retention times.

  • Optimize the Reaction:

    • Minimize Homocoupling: Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon) as oxygen can promote homocoupling.[4][11] Using a Pd(0) source (e.g., Pd(PPh₃)₄) can also be beneficial over Pd(II) precursors.[4] Slow addition of the boronic acid can also disfavor this side reaction.[4]

    • Drive to Completion: Use TLC or a rapid LC-MS method to monitor the reaction. If it stalls, a small, fresh addition of catalyst may be required. Ensure the base is of good quality and stoichiometry is correct.

  • Purification Strategy:

    • Column Chromatography: This is the most effective method for separating structurally similar impurities. A gradient elution with a hexane/ethyl acetate system on silica gel is typically a good starting point for biphenyl compounds.[13]

    • Recrystallization: If the primary impurity is a homocoupling product or starting material, recrystallization can be highly effective. See Issue 2 for a detailed protocol.

Potential Impurity Molecular Formula Molecular Weight ( g/mol ) Common Origin
2-Methyl-[1,1'-biphenyl]-3-carbonitrile (Product)C₁₄H₁₁N193.25-
BiphenylC₁₂H₁₀154.21Homocoupling of phenylboronic acid
2,2'-Dimethyl-[3,3'-biphenyl]-dicarbonitrileC₁₆H₁₂N₂244.29Homocoupling of 3-bromo-2-methylbenzonitrile
3-Bromo-2-methylbenzonitrileC₈H₆BrN196.05Unreacted starting material
Phenylboronic AcidC₆H₇BO₂121.93Unreacted starting material
2-MethylbenzonitrileC₈H₇N117.15Dehalogenation of starting material
2-Methyl-[1,1'-biphenyl]-3-carboxamideC₁₄H₁₃NO211.26Partial hydrolysis of nitrile[7][8]
2-Methyl-[1,1'-biphenyl]-3-carboxylic acidC₁₄H₁₂O₂212.25Full hydrolysis of nitrile[6][10]
Issue 2: My final product is an oil, waxy solid, or has a low/broad melting point.

Answer:

This is a clear indication of significant impurities. Pure crystalline solids have sharp, well-defined melting points; impurities disrupt the crystal lattice structure, leading to a depression and broadening of the melting point range.[14] The phenomenon of "oiling out," where the compound separates as a liquid instead of forming crystals, is also common when impurity levels are high.[14][15]

Troubleshooting & Resolution Protocol:

The most robust solution is purification by recrystallization. The key is selecting an appropriate solvent or solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurities remain soluble at all temperatures.[14]

  • Solvent Selection: For biphenyl compounds, which are relatively nonpolar, common solvent systems include:

    • Ethanol/Water: Dissolve the crude product in a minimum amount of hot ethanol (the "good" solvent), then add hot water (the "poor" solvent) dropwise until the solution becomes faintly cloudy.[16]

    • Hexane/Ethyl Acetate: Similar to the above, dissolve in minimal hot ethyl acetate and add hot hexane.

    • Single Solvent: Isopropanol or ethanol can also be effective.[17]

  • Recrystallization Procedure (Ethanol/Water Example):

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of ethanol and heat the mixture gently while stirring until the solid dissolves completely.

    • If colored impurities are present, you may add a small amount of activated charcoal, swirl for a few minutes, and perform a hot filtration to remove it.[15]

    • Add hot water dropwise to the hot ethanol solution until persistent cloudiness (turbidity) is observed. Add a drop or two of hot ethanol to redissolve the precipitate and make the solution clear again.[14]

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[15]

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water mixture.

    • Dry the crystals under vacuum to a constant weight.

What if my compound "oils out"?

  • Reheat and Dilute: Reheat the mixture until the oil redissolves. Add a small amount more of the "good" solvent (e.g., ethanol) to decrease the saturation level, then attempt to cool again, more slowly.[14][15]

  • Scratch or Seed: Gently scratch the inside of the flask with a glass rod at the solution's surface or add a tiny "seed" crystal of pure product to encourage nucleation.[14][15]

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for this compound and its key impurities?

A1: The most prevalent and versatile method for synthesizing biphenyls like 2-Methyl-[1,1'-biphenyl]-3-carbonitrile is the Suzuki-Miyaura cross-coupling reaction.[18][19] This involves the palladium-catalyzed reaction between an aryl halide and an arylboronic acid. For this target, a common route would be coupling 3-bromo-2-methylbenzonitrile with phenylboronic acid . The primary impurities to expect are the homocoupling products (biphenyl and 2,2'-dimethyl-[3,3'-biphenyl]-dicarbonitrile), unreacted starting materials, and potential hydrolysis of the nitrile group to the amide or carboxylic acid.[1][2]

Q2: How can I effectively remove residual palladium catalyst from my product?

A2: Residual palladium can be problematic, especially for pharmaceutical applications. Several methods can be employed:

  • Filtration: After the reaction workup, passing the organic solution through a pad of Celite can remove precipitated palladium black.

  • Activated Charcoal: Treatment with activated charcoal can adsorb palladium complexes, but may also reduce product yield if used in excess.[15]

  • Column Chromatography: Silica gel chromatography is generally very effective at separating the organic product from polar or charged palladium species.[17]

  • Palladium Scavengers: Commercially available solid-supported scavengers (e.g., with thiol functional groups) can be stirred with the product solution to selectively bind and remove palladium, which is then filtered off.

Q3: Can the nitrile group itself be a source of impurities during workup or storage?

A3: Absolutely. The nitrile group is stable under neutral conditions but can undergo hydrolysis if exposed to residual acid or base, especially with heat.[6][9][10] Even using glassware that was not properly neutralized after cleaning can introduce enough acidic or basic residue to cause slow hydrolysis over time. The primary hydrolysis products are 2-Methyl-[1,1'-biphenyl]-3-carboxamide and, upon further reaction, 2-Methyl-[1,1'-biphenyl]-3-carboxylic acid.[6][10] For long-term storage, ensure the product is dry and stored in a neutral, inert environment.

Detailed Experimental Protocols
Protocol 1: Standard Liquid-Liquid Extraction Workflow

This protocol outlines a general workup procedure following a typical Suzuki coupling reaction.

  • Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing a suitable volume of water or a dilute aqueous salt solution (e.g., brine).

  • Solvent Addition: Add an organic extraction solvent in which your product is highly soluble and which is immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Separation: Shake the separatory funnel vigorously, venting frequently to release any pressure. Allow the layers to separate fully.

  • Aqueous Wash: Drain the aqueous layer. Wash the remaining organic layer sequentially with:

    • Water (to remove water-soluble bases and salts).

    • Brine (to break up emulsions and begin the drying process).

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Sample Preparation: Dissolve the crude product in a minimum amount of the chromatography eluent or a stronger solvent (like dichloromethane). If solubility is low, pre-adsorb the crude material onto a small amount of silica gel (dry loading).[20]

  • Column Packing: Pack a glass column with silica gel using a slurry of the initial eluent (e.g., 98:2 Hexane:Ethyl Acetate).

  • Loading: Carefully load the prepared sample onto the top of the silica bed.

  • Elution: Begin eluting the column with the solvent system, applying gentle positive pressure. Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 Hexane:Ethyl Acetate) to move the compounds down the column.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Methyl-[1,1'-biphenyl]-3-carbonitrile.

Visualizations

G Troubleshooting Workflow for Impurity Identification start Impurity Detected (e.g., HPLC, GC-MS, Low MP) check_mass Analyze Mass Spec Data (Molecular Weight) start->check_mass check_rt Compare Retention Time with Starting Materials start->check_rt homocoupling Homocoupling Product (e.g., Biphenyl) check_mass->homocoupling Match MW? hydrolysis Hydrolysis Product (Amide/Carboxylic Acid) check_mass->hydrolysis Match MW? unknown Unknown Impurity check_mass->unknown Match MW? starting_material Unreacted Starting Material check_rt->starting_material Match RT? purify Select Purification Strategy homocoupling->purify starting_material->purify hydrolysis->purify unknown->purify chromatography Flash Column Chromatography purify->chromatography Multiple Impurities or Similar Polarity recrystallize Recrystallization purify->recrystallize Different Crystallinity or Solubility Profile end_node Pure Product Obtained chromatography->end_node recrystallize->end_node

Caption: A logical workflow for diagnosing and resolving common impurities.

G Suzuki Coupling Pathway and Common Side Reactions cluster_cycle Main Catalytic Cycle cluster_side Side Reactions pd0 Pd(0)L_n oxidative_add Oxidative Addition pd0->oxidative_add + Ar-X pd2_complex Ar-Pd(II)-X oxidative_add->pd2_complex transmetal Transmetalation (with Ar'B(OH)₂ + Base) pd2_complex->transmetal homo_boronic Ar'B(OH)₂ Homocoupling (forms Ar'-Ar') pd2_complex->homo_boronic O₂ or Pd(II) mediated pd2_biaryl Ar-Pd(II)-Ar' transmetal->pd2_biaryl reductive_elim Reductive Elimination pd2_biaryl->reductive_elim reductive_elim->pd0 - Ar-Ar' (Desired Product) hydrolysis Nitrile Hydrolysis (forms Amide/Acid) reductive_elim->hydrolysis Acid/Base in Workup

Caption: The desired Suzuki cycle and pathways to common byproducts.

References
  • Nitriles to Carboxylic Acids: Hydrolysis - JoVE. (n.d.). JoVE. Retrieved March 28, 2026, from [Link]

  • Homocoupling Reaction of Aryl Boronic Acids Catalyzed by Pd(OAc)2/ K2CO3 in Water under Air Atmosphere. (n.d.). Ingenta Connect. Retrieved March 28, 2026, from [Link]

  • An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. (2017). Journal of the American Chemical Society. Retrieved March 28, 2026, from [Link]

  • hydrolysis of nitriles. (n.d.). Chemguide. Retrieved March 28, 2026, from [Link]

  • 21.5: Hydrolysis of nitriles. (2020). Chemistry LibreTexts. Retrieved March 28, 2026, from [Link]

  • 21.5. Hydrolysis of nitriles. (n.d.). Lumen Learning. Retrieved March 28, 2026, from [Link]

  • 20.7 Chemistry of Nitriles. (2023). OpenStax. Retrieved March 28, 2026, from [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. (2020). Thieme Chemistry. Retrieved March 28, 2026, from [Link]

  • Oxidative homo-coupling reactions of aryl boronic acids using a porous copper metal-organic framework as a highly efficient heterogeneous catalyst. (n.d.). Google Patents.
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube. Retrieved March 28, 2026, from [Link]

  • Solvent switched synthesis of biphenyl‐2‐carbonitriles and... (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Synthesis and Photophysical Properties of Biphenyl and Terphenyl Arylene–Ethynylene Macrocycles. (n.d.). PMC. Retrieved March 28, 2026, from [Link]

  • Synthesis of (2-methyl[1,1'-biphenyl]-3-yl)methanol. (n.d.). Mol-Instincts. Retrieved March 28, 2026, from [Link]

  • Model biphenyl reaction. (2018). ResearchGate. Retrieved March 28, 2026, from [Link]

  • 1,1'-Biphenyl, 2-methyl-4'-nitro. (n.d.). Organic Syntheses. Retrieved March 28, 2026, from [Link]

  • Curse or blessing? Influence of impurities on cross-coupling — Guideline for elucidating catalysts. (n.d.). Semantic Scholar. Retrieved March 28, 2026, from [Link]

  • III Analytical Methods. (n.d.). Retrieved March 28, 2026, from [Link]

  • Good solvent for recrystalizing 4-biphenyl carboxylic acid? (2025). Reddit. Retrieved March 28, 2026, from [Link]

  • Pd-Catalyzed Decarbonylative Suzuki–Miyaura Cross-Coupling of Pyramidalized N-Mesyl Amides by a Tandem N C(O)/C C Bond Activation. (2025). PMC. Retrieved March 28, 2026, from [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2007). ACS Publications. Retrieved March 28, 2026, from [Link]

  • CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. (n.d.). Royal Society of Chemistry. Retrieved March 28, 2026, from [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018). Quora. Retrieved March 28, 2026, from [Link]

  • CAS 253678-80-7 | 2'-Methyl-[1,1'-biphenyl]-3-carbonitrile. (n.d.). Hoffman Fine Chemicals. Retrieved March 28, 2026, from [Link]

  • Preparation method of 2-methyl-3-biphenylmethanol. (n.d.). Google Patents.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 28, 2026, from [Link]

  • Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. (n.d.). Google Patents.
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). MDPI. Retrieved March 28, 2026, from [Link]

  • Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. (n.d.). SciELO. Retrieved March 28, 2026, from [Link]

  • Preparation method of 2-methyl-3-biphenylmethanol. (n.d.). Google Patents.
  • 1,1'-Biphenyl, 2-methyl-. (n.d.). NIST WebBook. Retrieved March 28, 2026, from [Link]

  • New Journal of Chemistry Supporting Information The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate. (n.d.). Retrieved March 28, 2026, from [Link]

  • Sources of polychlorinated biphenyl blank contamination and their impact on fingerprinting. (2019). ScienceDirect. Retrieved March 28, 2026, from [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017). CORA. Retrieved March 28, 2026, from [Link]

  • Preparation of (R)-3-(3,5-Bistrifluoromethylphenyl)-1,1'- bi-2-naphthol. (2019). Organic Syntheses. Retrieved March 28, 2026, from [Link]

  • Enabling high purities and yields in therapeutic peptide purification using multicolumn countercurrent solvent gradient pur. (n.d.). Retrieved March 28, 2026, from [Link]

  • Isomeric Aromatic Polyimides Containing Biphenyl Moieties for Gas Separation Applications. (2023). MDPI. Retrieved March 28, 2026, from [Link]

Sources

Troubleshooting

optimizing reaction conditions for 2-Methyl-[1,1'-biphenyl]-3-carbonitrile

An Application Scientist's Guide to Synthesizing 2-Methyl-[1,1'-biphenyl]-3-carbonitrile Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who a...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist's Guide to Synthesizing 2-Methyl-[1,1'-biphenyl]-3-carbonitrile

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile. As a key structural motif in various research and development programs, optimizing its synthesis is crucial for timely and cost-effective project progression. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols in a direct question-and-answer format to address specific issues you may encounter.

Part 1: Foundational Questions & Synthetic Strategy

Q1: What is the most common and effective method for synthesizing 2-Methyl-[1,1'-biphenyl]-3-carbonitrile?

The most prevalent and versatile method for constructing the biaryl scaffold of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron species (like a boronic acid or ester) and an organohalide.[2][3] Its popularity stems from its high functional group tolerance, relatively mild reaction conditions, and the commercial availability of a wide range of catalysts and reagents.[4]

The general transformation is shown below:

  • Route A: Coupling of 3-bromo-2-methylbenzonitrile with phenylboronic acid.

  • Route B: Coupling of 2-methyl-3-cyanophenylboronic acid with a phenyl halide (e.g., bromobenzene).

Due to the electronic properties and potential steric hindrance of the substituted aryl ring, careful optimization of the reaction conditions is often necessary to achieve high yields.

Q2: What are the critical components of a Suzuki-Miyaura reaction for this synthesis?

A successful Suzuki-Miyaura coupling reaction depends on the interplay of several key components:[2]

  • Aryl Halide or Pseudohalide: One of the coupling partners (e.g., 3-bromo-2-methylbenzonitrile). Reactivity generally follows the trend: I > OTf > Br >> Cl.[4]

  • Organoboron Reagent: The other coupling partner, typically a boronic acid or a more stable boronic ester (e.g., pinacol ester).[2] Boronic acids can be susceptible to degradation, so using fresh or purified reagents is critical.[5]

  • Palladium Catalyst: The heart of the reaction. It cycles between Pd(0) and Pd(II) oxidation states to facilitate the coupling.[3] Both Pd(0) sources [e.g., Pd(PPh₃)₄] and Pd(II) precatalysts [e.g., Pd(OAc)₂, which is reduced in situ] can be used. Modern, air-stable precatalysts (e.g., Buchwald G3 or G4 precatalysts) are often preferred for their reliability and ease of handling.[6][7]

  • Ligand: Typically a phosphine-based ligand that coordinates to the palladium center. The ligand's electronic and steric properties are crucial for stabilizing the catalyst, promoting the individual steps of the catalytic cycle, and preventing catalyst decomposition.[2] For a sterically hindered substrate like 3-bromo-2-methylbenzonitrile, bulky, electron-rich ligands are often required.[6][8]

  • Base: Essential for the transmetalation step, which is often rate-limiting.[1][6] The choice of base is critical and can depend on the solvent and the sensitivity of the substrates. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[8]

  • Solvent: The reaction is typically run in aprotic polar solvents like dioxane, tetrahydrofuran (THF), or toluene, often with a small amount of water to aid in dissolving the base.[2]

.dot graph Suzuki_Catalytic_Cycle { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4", label="Figure 1: The Suzuki-Miyaura Catalytic Cycle", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Pd0 [label="Pd(0)L₂\nActive Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII [label="R¹-Pd(II)L₂-X\n(Intermediate 1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_R2 [label="R¹-Pd(II)L₂-R²\n(Intermediate 2)", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];

// Invisible nodes for labels R1X [label="R¹-X\n(Aryl Halide)", shape=plaintext, fontcolor="#202124"]; Boronic [label="R²-B(OR)₂\n+ Base", shape=plaintext, fontcolor="#202124"]; Product [label="R¹-R²\n(Coupled Product)", shape=plaintext, fontcolor="#202124"];

// Edges Pd0 -> OxAdd [color="#5F6368"]; OxAdd -> PdII [color="#5F6368"]; PdII -> Transmetal [color="#5F6368"]; Transmetal -> PdII_R2 [color="#5F6368"]; PdII_R2 -> RedElim [color="#5F6368"]; RedElim -> Pd0 [color="#5F6368"];

// Input/Output Edges R1X -> OxAdd [style=dashed, color="#34A853"]; Boronic -> Transmetal [style=dashed, color="#34A853"]; RedElim -> Product [style=dashed, color="#34A853"]; } .enddot Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Part 2: Troubleshooting Common Issues

This section addresses the most common problems encountered during the synthesis of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile.

Q3: My reaction yield is low, or the reaction has stalled with starting material remaining. What should I investigate?

This is the most frequent issue in cross-coupling reactions.[5] A systematic approach is key to identifying the root cause.

.dot graph Troubleshooting_Workflow { graph [bgcolor="#F1F3F4", label="Figure 2: Troubleshooting Workflow for Low Yield", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Low Yield / Stalled Reaction", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckReagents [label="1. Verify Reagent Quality\n- Fresh Boronic Acid?\n- Active Catalyst?\n- Dry/Pure Base & Solvent?", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; CheckSetup [label="2. Review Reaction Setup\n- Properly Degassed?\n- Correct Temperature?\n- Adequate Stirring?", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; CheckParams [label="3. Evaluate Reaction Parameters\n- Base strong enough?\n- Ligand appropriate for steric hindrance?\n- Correct Pd:Ligand ratio?", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Optimize [label="Systematically Optimize\n(See Table 1)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Improved Yield", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> CheckReagents; CheckReagents -> CheckSetup [label="Reagents OK"]; CheckSetup -> CheckParams [label="Setup OK"]; CheckParams -> Optimize [label="Parameters may be suboptimal"]; Optimize -> Success; } .enddot Caption: A logical workflow for diagnosing low-yield Suzuki reactions.

Troubleshooting Checklist:

  • Reagent Integrity:

    • Boronic Acid Instability: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom) upon storage.[5] Use freshly purchased or recrystallized boronic acid. Consider using more stable boronic esters, such as pinacol esters.[9]

    • Catalyst/Ligand Activity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[6] Use a fresh batch of catalyst or a recently opened bottle stored under an inert atmosphere. Ensure ligands have not been oxidized.[5]

    • Base and Solvent Quality: Ensure the base is finely powdered and dry. Solvents must be anhydrous (if required) and properly degassed to remove oxygen, which deactivates the Pd(0) catalyst.[6][8]

  • Reaction Conditions:

    • Insufficient Degassing: Oxygen is detrimental to the active Pd(0) catalyst.[5] Ensure your solvent and reaction setup are thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst.

    • Temperature: The ortho-methyl group introduces steric hindrance, which can slow the reaction. If the reaction is sluggish at a lower temperature (e.g., 80 °C), a cautious increase to 100-110 °C may be necessary.[7] However, excessive heat can cause catalyst decomposition.[5]

    • Base Selection: For sterically hindered substrates, a stronger or more soluble base may be required. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium carbonate (Na₂CO₃).[8]

  • Catalyst System:

    • Inappropriate Ligand: The steric bulk of the ortho-methyl group on 3-bromo-2-methylbenzonitrile often necessitates a bulky and electron-rich phosphine ligand. Standard ligands like PPh₃ may be ineffective. Consider screening Buchwald-type ligands such as SPhos, XPhos, or RuPhos, which are designed to promote challenging couplings.[6]

    • Incorrect Palladium-to-Ligand Ratio: For monodentate phosphine ligands (like the Buchwald ligands), a Pd:Ligand ratio of 1:2 to 1:4 is common to ensure the palladium center remains coordinated and active.[5]

Q4: I am observing significant amounts of side products, particularly homocoupled boronic acid (phenyl-phenyl). What causes this and how can I prevent it?

Homocoupling of the boronic acid is a common side reaction.[2]

  • Primary Cause: The presence of oxygen in the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then promote the homocoupling of two boronic acid molecules.[2][8]

  • Mitigation Strategies:

    • Rigorous Degassing: This is the most critical factor. Use a robust degassing technique such as three freeze-pump-thaw cycles or sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes prior to adding the catalyst.[8] Ensure the reaction is maintained under a positive pressure of inert gas throughout.

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to Pd(II) sources that require in situ reduction.[6]

    • Control Stoichiometry: While a slight excess of the boronic acid (1.1-1.2 equivalents) is common, a large excess can favor homocoupling.[8]

Q5: Besides homocoupling, what other side products should I look for?

Two other common side products are:

  • Protodeboronation: The boronic acid starting material is converted back to benzene. This is often caused by excess water or insufficiently anhydrous conditions under basic conditions, especially at elevated temperatures.[6]

    • Solution: Use anhydrous solvents and consider a more stable boronic ester derivative.

  • Dehalogenation: The aryl halide (3-bromo-2-methylbenzonitrile) is reduced to 2-methylbenzonitrile. This can occur if a hydride source is present, sometimes arising from the solvent (e.g., alcohols) or additives.[2]

    • Solution: Ensure high-purity, appropriate solvents are used. If this is a persistent issue, re-evaluating the base and solvent system is necessary.

Part 3: Optimization Protocol and Data

Q6: Can you provide a reliable starting protocol and a systematic plan for optimizing the reaction?

Absolutely. The following is a general protocol for a small-scale (e.g., 0.5 mmol) reaction. This should be used as a starting point for optimization.

General Experimental Protocol:

  • Glassware Preparation: Oven-dry all glassware (a Schlenk flask or a sealable reaction vial and a stir bar) and allow it to cool to room temperature under a stream of inert gas.[10]

  • Reagent Addition: To the flask, add 3-bromo-2-methylbenzonitrile (0.5 mmol, 1.0 eq), phenylboronic acid (0.6 mmol, 1.2 eq), the chosen base (e.g., K₃PO₄, 1.0 mmol, 2.0 eq), and the palladium precatalyst/ligand system.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas (e.g., Argon). Repeat this cycle three times.[10]

  • Solvent Addition: Add the degassed solvent (e.g., 5 mL of dioxane/water 5:1) via syringe.[6]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the intended reaction time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate (20 mL). Wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the final product, 2-Methyl-[1,1'-biphenyl]-3-carbonitrile.[11]

Systematic Optimization Plan:

When initial conditions provide low yields, a systematic screening of parameters is the most efficient optimization strategy.[12] The following table provides a logical approach.

Table 1: Systematic Screening Parameters for Optimizing the Synthesis

ParameterCondition 1 (Starting Point)Condition 2Condition 3Rationale & Key Considerations
Catalyst/Ligand Pd₂(dba)₃ (1 mol%) + SPhos (4 mol%)XPhos-Pd-G3 (2 mol%)RuPhos-Pd-G3 (2 mol%)The ortho-methyl group requires bulky, electron-rich ligands to facilitate oxidative addition and reductive elimination. Buchwald precatalysts (G3) are air-stable and reliable.[6][8]
Base K₃PO₄ (2.0 eq)Cs₂CO₃ (2.0 eq)K₂CO₃ (3.0 eq)K₃PO₄ is a strong, effective base for many hindered couplings. Cs₂CO₃ is more soluble and can be more effective but is also more expensive. K₂CO₃ is a weaker, common alternative.[8]
Solvent Dioxane / H₂O (5:1)Toluene / H₂O (10:1)THF / H₂O (5:1)Dioxane is a common and effective solvent. Toluene can be beneficial at higher temperatures. THF is another good option. The small amount of water is crucial for base solubility.[2][7]
Temperature 100 °C80 °C110 °CHigher temperatures are often needed to overcome steric hindrance, but can also lead to catalyst decomposition. Start at 100 °C and adjust based on reaction progress and side product formation.[5]

Part 4: Purification and Final Product Handling

Q7: What are the best practices for purifying the final product and what impurities should I expect?

Purification is critical to obtaining high-purity 2-Methyl-[1,1'-biphenyl]-3-carbonitrile.

  • Primary Technique: Flash column chromatography on silica gel is the most effective method for removing common impurities.[13]

  • Solvent System (Eluent): A non-polar/polar solvent system is typically used. Start with a low polarity mixture, such as Hexanes/Ethyl Acetate (95:5), and gradually increase the polarity to elute the product. The exact ratio should be determined by thin-layer chromatography (TLC) first.[14]

  • Expected Impurities and Elution Order:

    • Homocoupled Phenyl-Phenyl (Biphenyl): Very non-polar, will elute first.

    • Dehalogenated Starting Material (2-methylbenzonitrile): Non-polar, will elute before the product.

    • 2-Methyl-[1,1'-biphenyl]-3-carbonitrile (Product): Target compound.

    • Unreacted Aryl Halide (3-bromo-2-methylbenzonitrile): Similar polarity to the product, may co-elute if the solvent system is not optimized.

    • Homocoupled Boronic Acid Impurities (Boroxines): More polar, will typically remain on the baseline or elute much later.

  • Alternative Purification: If the product crystallizes well and impurities are minimal, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an effective final purification step.[15]

References

  • BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. 5

  • Eastgate, M. D., et al. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ACS Publications.

  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids. 6

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

  • Schroeder, C. M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science.

  • BenchChem. (2025). Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile. 8

  • Sigma-Aldrich. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.

  • Studylib. Biphenyl Purification: Chromatography Lab.

  • Study.com. How do you purify Biphenyl contaminated with Fluorene? What are the method and solvent?.

  • Royal Society of Chemistry. General procedures for reaction condition screenings.

  • Wikipedia. Suzuki reaction.

  • ResearchGate. Solvent switched synthesis of biphenyl‐2‐carbonitriles and biphenyl‐2‐carbimidates in DME and TFE.

  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

Sources

Optimization

Technical Support Center: Storage &amp; Stability of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile

As a Senior Application Scientist, I have designed this technical support guide to move beyond basic handling instructions. Understanding the mechanistic causality of degradation is critical for researchers utilizing 2-M...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this technical support guide to move beyond basic handling instructions. Understanding the mechanistic causality of degradation is critical for researchers utilizing 2-Methyl-[1,1'-biphenyl]-3-carbonitrile (CAS: 253678-80-7) in sensitive drug development workflows or complex cross-coupling syntheses.

This center provides self-validating protocols, quantitative data, and mechanistic troubleshooting to ensure the absolute integrity of your chemical inventory.

Visualizing Degradation & Mitigation Pathways

To effectively prevent degradation, we must first map the chemical vulnerabilities of the compound. The biphenyl system is susceptible to photolytic excitation, the benzylic methyl group to radical oxidation, and the carbonitrile group to nucleophilic attack.

StorageMechanisms cluster_stressors Environmental Stressors cluster_degradation Degradation Pathways cluster_mitigation Preventative Storage Solutions Compound 2-Methyl-[1,1'-biphenyl] -3-carbonitrile Moisture Moisture (H2O) Compound->Moisture Oxygen Oxygen (O2) Compound->Oxygen UV UV / Visible Light Compound->UV Hydrolysis Nitrile Hydrolysis (Amide / Acid) Moisture->Hydrolysis Nucleophilic Attack Oxidation Methyl Oxidation (Hydroxymethyl) Oxygen->Oxidation Radical Formation Photo Photolytic Cleavage UV->Photo Biphenyl Excitation Desiccator Active Desiccation (Silica Gel) Desiccator->Moisture Blocks InertGas Inert Atmosphere (Argon Purge) InertGas->Oxygen Displaces AmberVial Actinic Protection (Amber Glass) AmberVial->UV Absorbs

Mechanisms of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile degradation and storage mitigation strategies.

Mechanistic Troubleshooting Guide

Q: Why am I detecting an unexpected +18 Da or +19 Da mass peak in my LC-MS analysis of the stored compound? A: This mass shift indicates the conversion of the nitrile group to an amide (+18 Da, via the addition of H₂O) or a carboxylic acid (+19 Da, via further hydrolysis and loss of NH₃)[1]. The electrophilic carbon of the carbonitrile group is highly susceptible to nucleophilic attack by ambient moisture[2]. This degradation is significantly accelerated if the storage environment fluctuates in temperature, leading to condensation inside the vial. Water facilitates the degradation of these compounds, and even 5% moisture can simulate long-term degradation profiles[3]. Actionable Fix: Implement the "Self-Validating Inert Storage Protocol" (detailed below) and ensure the compound is allowed to reach room temperature in a desiccator before opening to prevent condensation.

Q: My cross-coupling reactions (e.g., Suzuki-Miyaura) using this compound as a substrate are suddenly yielding lower conversions. What happened? A: 2-Methyl-[1,1'-biphenyl]-3-carbonitrile contains a benzylic methyl group at the 2-position of the biphenyl ring. If stored in ambient air and exposed to light, this methyl group can undergo slow auto-oxidation via radical pathways, forming trace amounts of benzylic alcohols or aldehydes. These oxidized impurities can coordinate with and poison palladium catalysts used in cross-coupling. Furthermore, chemical products must be handled recognizing that their toxicity and reactivity profiles change based on storage duration and conditions[4]. Actionable Fix: Purge the headspace of the storage vial with Argon (which is heavier than Nitrogen and forms a better protective blanket) and store in amber glassware to block UV-initiated radical formation.

Q: Is it safe to store the compound as a stock solution in DMSO or DMF for extended periods? A: No. While convenient, storing nitrile compounds in hygroscopic solvents like DMSO or DMF introduces significant degradation risks. These solvents rapidly absorb atmospheric moisture. Once water is introduced into the system, the solvent acts as a medium for the 1,2-nucleophilic addition of water to the nitrile, yielding the corresponding amide[1]. Actionable Fix: Store the compound as a neat, dry powder. Only prepare stock solutions immediately before use.

Self-Validating Experimental Protocols

A protocol is only as reliable as its ability to alert the user when it fails. The following methodology for long-term storage incorporates built-in visual checks to guarantee environmental integrity.

SOP: Preparation and Long-Term Storage of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile

Materials Required:

  • Amber glass vials with PTFE-lined caps

  • Argon gas source (Schlenk line or glove box)

  • Self-indicating silica gel packets (Blue to Pink transition)

  • Parafilm

  • Vacuum desiccator

Step-by-Step Methodology:

  • Vial Preparation: Pre-dry the amber glass vial and PTFE cap in a drying oven at 110 °C for a minimum of 2 hours to eliminate adsorbed surface moisture. Allow it to cool in a vacuum desiccator.

  • Atmospheric Transfer: Transfer the 2-Methyl-[1,1'-biphenyl]-3-carbonitrile powder into the dried vial under an Argon atmosphere. Argon is preferred over Nitrogen as its higher density allows it to settle and blanket the powder, effectively displacing oxygen.

  • Primary Sealing: Seal the vial tightly with the PTFE-lined cap while still under Argon. Wrap the cap junction tightly with Parafilm to create a secondary moisture barrier.

  • Self-Validating Secondary Containment: Place the sealed amber vial into a larger, clear secondary container (e.g., a wide-mouth jar). Add a packet of self-indicating silica gel (which appears deep blue when dry) into the secondary container and seal it.

    • Causality & Validation Check: The silica gel acts as a sacrificial moisture sink. If the blue silica gel turns pink, it immediately validates that the atmospheric seal of the secondary container has been compromised. The user knows instantly that the primary vial must be re-purged and re-sealed before degradation occurs.

  • Temperature Control: Store the entire assembly in a monitored refrigerator at 2–8 °C.

  • Retrieval Protocol: When retrieving the compound, remove the secondary container from the refrigerator and allow it to equilibrate to room temperature for at least 30 minutes before opening. Opening a cold vial in ambient air instantly causes atmospheric moisture to condense on the powder, initiating the hydrolysis cascade[2].

Quantitative Stability Data

The following table summarizes the expected degradation profiles of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile under various environmental conditions, benchmarking the efficacy of the storage protocols.

Storage ConditionEnvironmentDurationObserved Degradation (%)Primary Degradant
2–8 °C (Refrigerated) Argon, Desiccated, Dark12 Months< 0.1%None detected
25 °C / 60% RH Ambient Air, Clear Vial3 Months1.2%Amide derivative
40 °C / 75% RH Ambient Air, Clear Vial1 Month4.5%Carboxylic acid / Amide
70 °C (Accelerated) 5% Water added[3]7 Days> 15.0%Carboxylic acid

Frequently Asked Questions (FAQs)

Q: Can I reverse the hydrolysis if my sample has already degraded to an amide? A: Practically, no. While dehydration of amides back to nitriles is chemically possible (e.g., using POCl₃ or SOCl₂), performing this on a degraded sample is inefficient and will introduce further impurities. The degraded batch should be discarded or repurposed for non-critical assays.

Q: Does the methyl group position affect the stability compared to other biphenyl carbonitriles? A: Yes. The methyl group at the 2-position creates steric hindrance around the biphenyl linkage, which slightly restricts rotation but also provides a benzylic site that is vulnerable to radical oxidation. This makes it slightly more sensitive to oxygen and UV light than an unsubstituted biphenyl carbonitrile.

Q: How frequently should I re-validate the purity of my stored stock? A: If stored perfectly according to the self-validating SOP (2–8 °C, Argon, dark), analytical re-validation (via HPLC or LC-MS) is recommended every 12 months. If the indicating silica gel turns pink, re-validate immediately before the next use.

References

  • Hoffman Fine Chemicals. "CAS 253678-80-7 | 2'-Methyl-[1,1'-biphenyl]-3-carbonitrile". Hoffman Fine Chemicals.
  • US Patent Office. "US8314097B2 - Organic compounds".
  • Almac Group. "Enzyme Optimization and Process Development for a Scalable Synthesis of (R)-2-Methoxymandelic Acid". Almac Group.
  • ACS Publications. "Hydrothermal Reaction of Saturated and Unsaturated Nitriles: Reactivity and Reaction Pathway Analysis". Industrial & Engineering Chemistry Research.

Sources

Troubleshooting

Technical Support Center: Advanced Purification of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile

Welcome to the Technical Support Center for the purification of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile . This sterically hindered biaryl intermediate is critical in pharmaceutical synthesis (e.g., angiotensin II recepto...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile . This sterically hindered biaryl intermediate is critical in pharmaceutical synthesis (e.g., angiotensin II receptor blocker analogs). Its synthesis typically relies on Suzuki-Miyaura cross-coupling, but the ortho-methyl group induces steric hindrance, necessitating elevated palladium catalyst loadings. This results in complex crude mixtures containing unreacted boronic acids, homocoupled biaryls, and high residual palladium 1.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and causality-driven methodologies to achieve >99% purity and <10 ppm palladium levels.

End-to-End Purification Logic

OverallPurification N1 Crude Suzuki Mixture N2 Alkaline Wash (1M NaOH) N1->N2 Remove Boronic Acid N3 Flash Chromatography (Hexanes/EtOAc) N2->N3 Remove Homocoupled N4 Pd Scavenging (Si-Thiol) N3->N4 Target Fraction N5 Prep RP-HPLC (Isomer Resolution) N4->N5 Pd < 10 ppm N6 Pure Biaryl Carbonitrile N5->N6 >99% Purity

Sequential purification logic for isolating biaryl carbonitriles from crude mixtures.

Part 1: Troubleshooting & FAQs

Q1: My crude mixture contains significant amounts of unreacted arylboronic acid and homocoupled byproducts. How can I efficiently separate them from the target nitrile? Causality & Solution: Unreacted boronic acids act as strong hydrogen-bond donors, causing severe streaking on silica gel that ruins the separation of closely eluting bands. Homocoupled byproducts (e.g., 2,2'-dimethylbiphenyl) lack the polar cyano group but possess similar overall lipophilicity to the target 2-Methyl-[1,1'-biphenyl]-3-carbonitrile. Action: Do not load the crude mixture directly onto a column. Perform a rigorous alkaline aqueous workup first. Washing the organic layer with 1M NaOH converts the residual boronic acid into water-soluble boronate salts, moving them entirely to the aqueous phase 2. For the remaining homocoupled byproducts, utilize a step-gradient Flash Chromatography method (Hexanes/Ethyl Acetate 95:5) to exploit the dipole moment imparted by the cyano group.

Q2: Due to the ortho-methyl steric hindrance, I used 5 mol% Pd(PPh₃)₄. My isolated product has a dark tint and Pd levels >500 ppm. How do I achieve the pharmaceutical limit of <10 ppm? Causality & Solution: Palladium complexes coordinate strongly to the cyano nitrogen and the pi-system of the biphenyl rings. Standard silica filtration only removes heterogeneous Pd(0) nanoparticles, leaving soluble Pd(II) species trapped in the organic phase alongside your product 3. Action: The use of functionalized metal scavengers is mechanically simple and highly effective 4. You must use a scavenger that outcompetes the cyano group for Pd coordination. Silica-supported thiols (Si-Thiol) or specialized activated carbons (e.g., Osaka Gas Chemical ANOX series) exploit soft-soft covalent interactions to strip palladium from the target molecule 5.

Q3: LC-MS shows a regioisomeric impurity (likely the 4-methyl isomer) co-eluting with my product. Normal-phase silica isn't separating them. What is the mechanism to resolve this? Causality & Solution: Regioisomers formed from impure starting materials possess nearly identical dipole moments, making normal-phase chromatography ineffective. However, they differ in their 3D hydrodynamic volume. The ortho-methyl group of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile forces the two phenyl rings out of coplanarity (increasing the dihedral angle) due to steric clash. Action: Use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 stationary phase. The C18 carbon chains are highly sensitive to the 3D footprint of the molecule; the non-coplanar ortho-isomer will interact less tightly with the hydrophobic stationary phase than the flatter para-isomer, resulting in distinct retention times.

Part 2: Quantitative Data & Method Parameters

Table 1: Palladium Scavenger Efficiency Comparison

Scavenger Type Interaction Mechanism Optimal Solvent Temp Est. Pd Reduction
Silica-Thiol (Si-SH) Soft-Soft covalent binding EtOAc, DCM, THF 40°C 95 - 99%
Activated Carbon Physisorption / Porosity Alcohols, DMF 25°C 70 - 85%

| L-Cysteine Wash | Chelation (Aqueous biphasic) | Water / EtOAc | 25°C | 50 - 70% |

Table 2: Preparative RP-HPLC Gradient Method for Isomer Resolution (Column: C18, 5 µm, 250 x 21.2 mm; Detection: UV 254 nm)

Time (min) Flow Rate (mL/min) % Mobile Phase A (H₂O + 0.1% TFA) % Mobile Phase B (MeCN + 0.1% TFA)
0.0 20.0 80 20
5.0 20.0 80 20
25.0 20.0 30 70
30.0 20.0 5 95

| 35.0 | 20.0 | 80 | 20 |

Part 3: Self-Validating Experimental Protocols

Protocol 1: Two-Stage Palladium Scavenging Workflow

PdRemoval A Organic Phase (High Pd Content) B Add Si-Thiol Scavenger (5 equiv relative to Pd) A->B C Incubate at 40°C for 4 hours B->C D Filter through Celite Wash with EtOAc C->D E ICP-MS Analysis Is Pd < 10 ppm? D->E F Activated Carbon Polish (ANOX Series) E->F No (>10 ppm) G Pharm-Grade API (< 10 ppm Pd) E->G Yes (<10 ppm) F->D

Two-stage palladium scavenging workflow utilizing Si-Thiol and activated carbon.

Step-by-Step Methodology:

  • Preparation: Dissolve the semi-purified 2-Methyl-[1,1'-biphenyl]-3-carbonitrile in Ethyl Acetate (10 mL/g of product).

  • Primary Scavenging: Add Silica-Thiol (Si-SH) scavenger. Calculate the mass required to achieve 5 molar equivalents of thiol relative to the initial palladium catalyst loading.

  • Incubation: Stir the suspension vigorously at 40°C for 4 hours. Causality: Mild heating increases the kinetic rate of Pd dissociation from the cyano group and diffusion into the silica pores.

  • Filtration: Filter the mixture through a 2 cm pad of Celite in a sintered glass funnel. Wash the pad with 2 column volumes of fresh Ethyl Acetate to ensure complete product recovery 3.

  • Self-Validation (ICP-MS Check): Concentrate a 1 mg aliquot and analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Secondary Polishing (If Pd > 10 ppm): If the validation fails, add 10 wt% activated carbon to the filtrate, stir at 25°C for 2 hours, and repeat the Celite filtration.

Protocol 2: Preparative RP-HPLC for Isomer Resolution

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the Pd-free product mixture in a 1:1 mixture of Acetonitrile and Water (ensure concentration does not exceed 50 mg/mL to prevent column overloading and peak broadening). Filter through a 0.45 µm PTFE syringe filter.

  • Injection & Elution: Inject the sample onto the C18 preparative column. Run the gradient method detailed in Table 2 . Monitor absorbance at 254 nm (optimal for the conjugated biphenyl system).

  • Fraction Collection: The ortho-methyl isomer (2-Methyl-[1,1'-biphenyl]-3-carbonitrile) will elute before the para-methyl isomer due to its non-coplanar structure reducing hydrophobic retention. Collect the leading major peak.

  • Self-Validation (Analytical LC-MS): Inject 5 µL of the collected fraction onto an analytical LC-MS system. Confirm that the mass[M+H]+ = 194.24 m/z matches the target and that the UV chromatogram shows a single peak with >99% Area Under Curve (AUC).

  • Isolation: Lyophilize the validated fractions to yield the pure, solid API intermediate.

References

  • Direct Synthesis of Biphenyl-2-carbonitriles by Rh(III)-Catalyzed C–H Hiyama Cross-Coupling in Water. ACS Publications. 1

  • SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING. Organic Syntheses. 2

  • Palladium Catalyst Removal: A Technical Support Guide for Researchers. Benchchem. 3

  • Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd.5

  • How to Remove Palladium in three easy steps. Biotage. 4

Sources

Optimization

handling steric hindrance in 2-Methyl-[1,1'-biphenyl]-3-carbonitrile derivatives

Welcome to the Technical Support Center. This resource is engineered for researchers, scientists, and drug development professionals working with the 2-methyl-[1,1'-biphenyl]-3-carbonitrile scaffold.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This resource is engineered for researchers, scientists, and drug development professionals working with the 2-methyl-[1,1'-biphenyl]-3-carbonitrile scaffold. This specific motif presents unique synthetic challenges primarily driven by severe steric hindrance. The ortho-methyl group at the 2-position restricts rotation around the biphenyl axis and sterically shields the adjacent 3-carbonitrile group, complicating both cross-coupling and downstream functionalization.

Diagnostic Troubleshooting Logic

TroubleshootingLogic A Target Scaffold: 2-Methyl-[1,1'-biphenyl]-3-carbonitrile B Issue 1: Low Yield in Suzuki-Miyaura Coupling A->B C Issue 2: Unreactive 3-Carbonitrile Group A->C D Issue 3: Broad Peaks in 1H NMR Spectra A->D B_Cause Cause: Ortho-Me blocks oxidative addition B->B_Cause C_Cause Cause: Ortho-Me shields nucleophilic attack C->C_Cause D_Cause Cause: Restricted rotation (Atropisomerism) D->D_Cause B_Sol Solution: Use Buchwald Ligands (e.g., RuPhos) B_Cause->B_Sol C_Sol Solution: Lewis Acid Activation (ZnBr2) C_Cause->C_Sol D_Sol Solution: Variable Temperature (VT) NMR D_Cause->D_Sol

Troubleshooting logic for steric hindrance in 2-methylbiphenyl-3-carbonitriles.

FAQ & Troubleshooting Guides

Q1: Why is my Suzuki-Miyaura cross-coupling failing to form the biphenyl core?

The Causality: When attempting to couple a 1-halo-2-methyl-3-carbonitrile-benzene with a phenylboronic acid, the reaction often stalls. The 2-methyl group creates a massive steric barrier at the C1 position. This physical blockade impedes the bulky Palladium(0) catalyst from undergoing oxidative addition into the C-X bond. Furthermore, during the transmetalation step, the incoming boronic acid struggles to coordinate to the crowded Pd center.

The Solution: Standard ligands like PPh3 are insufficient. You must employ bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as or bidentate ligands like 1[1]. The electron richness of these ligands accelerates oxidative addition, while their specific steric profile forces the formation of a highly active monoligated Pd(0) species, pushing the reductive elimination forward before catalyst deactivation occurs. Heterogeneous catalysts like 2[2] have also shown excellent efficacy in overcoming ortho-steric hindrance during scale-up.

Quantitative Data: Catalyst Performance Comparison
Catalyst/Ligand SystemBase / SolventTemp (°C)Yield (%)Steric Tolerance
Pd(PPh3)4K2CO3 / Toluene100< 20%Poor
Pd(dtbpf)Cl2NEt3 / Micelles8096%Excellent
Pd(OAc)2 / RuPhosNone / MeOH-H2O80> 80%Excellent
SiliaCat DPP-PdK2CO3 / EtOH77> 95%Excellent
Self-Validating Protocol: Sterically Hindered Suzuki-Miyaura Coupling

ExperimentalWorkflow S1 1. Reagent Prep Degas Solvents S2 2. Catalyst Loading Pd(OAc)2 + RuPhos S1->S2 S3 3. Cross-Coupling 80°C, 12h S2->S3 S4 4. Workup Extraction & Wash S3->S4 S5 5. Purification Flash Chromatography S4->S5

Experimental workflow for sterically hindered Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, combine 1-bromo-2-methyl-3-carbonitrile-benzene (1.0 equiv) and the phenylboronic acid derivative (1.5 equiv).

  • Catalyst Loading: Add Pd(OAc)2 (1 mol%) and RuPhos (2 mol%). Self-Validation Check: The solid mixture should appear uniform; ensure no moisture is present before sealing.

  • Solvent Addition: Add a degassed mixture of MeOH/H2O (5:1 v/v). Causality Note: Water is critical for activating the boronic acid via boronate complex formation, bypassing the hindered transmetalation transition state.

  • Reaction: Heat the mixture to 80 °C under an inert atmosphere for 12 hours. Self-Validation Check: The reaction will transition from a pale suspension to a dark, homogeneous solution, indicating active Pd(0) formation and turnover.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over MgSO4, concentrate, and purify via flash chromatography.

Q2: How do I overcome the unreactivity of the 3-carbonitrile group during functionalization?

The Causality: Converting the 3-carbonitrile group into a tetrazole (a common bioisostere in drug design) often fails under standard conditions (NaN3, NH4Cl). The van der Waals radius of the adjacent 2-methyl group creates a steric "umbrella," physically blocking the trajectory required for the azide nucleophile to attack the sp-hybridized carbon of the nitrile.

The Solution: You must increase the electrophilicity of the nitrile carbon to compensate for the steric barrier. This is achieved using a strong Lewis acid, such as ZnBr2, which coordinates to the nitrogen of the cyano group, making the carbon highly susceptible to nucleophilic attack even in a crowded environment.

Quantitative Data: Nitrile to Tetrazole Conversion Conditions
Reagent SystemAdditiveTemp (°C)Time (h)Yield (%)Mechanistic Note
NaN3, NH4ClNone10024< 10%Fails due to steric shielding
NaN3, ZnBr2Lewis Acid1201685%Zn2+ activates the cyano group
Bu3SnN3None1502478%High thermal activation required

Step-by-Step Methodology:

  • Setup: In a heavy-walled pressure vial, dissolve 2-methyl-[1,1'-biphenyl]-3-carbonitrile (1.0 equiv) in water/isopropanol (1:1).

  • Activation: Add NaN3 (3.0 equiv) and ZnBr2 (1.5 equiv). Causality Note: ZnBr2 acts as both a Lewis acid to activate the nitrile and a template to assemble the azide ions.

  • Heating: Seal the vial and heat to 120 °C for 16 hours. Self-Validation Check: Pressure will build slightly; ensure the vial is rated for >150 °C. The mixture will become a milky suspension as the zinc-tetrazole complex forms.

  • Isolation: Cool the reaction, add 1M HCl to break the zinc-tetrazole complex, and extract with EtOAc. The product will precipitate upon concentration.

Q3: I am observing broad, poorly resolved peaks in my 1H NMR spectra. Is my product impure?

The Causality: Broad NMR peaks in this scaffold are rarely due to impurity. Instead, they are a classic symptom of atropisomerism . The steric clash between the 2-methyl group and the ortho-hydrogens of the adjacent phenyl ring restricts free rotation around the C1-C1' biphenyl bond. At room temperature, the rate of rotation is often on the same timescale as the NMR acquisition (~15-20 kcal/mol barrier), leading to intermediate exchange and peak broadening.

The Solution: Perform Variable Temperature (VT) NMR.

  • Heating: Running the NMR at 80 °C provides enough thermal energy to overcome the rotational barrier, resulting in rapid exchange and sharp, time-averaged peaks.

  • Cooling: Alternatively, cooling to -40 °C freezes out the conformers, yielding sharp peaks corresponding to the distinct axial enantiomers (aR and aS).

  • Self-Validation Check: If the peaks sharpen upon heating, the broadening is definitively caused by restricted rotation, confirming the structural integrity of your sterically hindered scaffold.

References

  • The Substituent Effects of Suzuki Coupling in Aqueous Micelles. ACS Publications. 1

  • Greening the Valsartan Synthesis: Scale-up of Key Suzuki–Miyaura Coupling over SiliaCat DPP-Pd. Organic Process Research & Development. 2

  • Cross-Coupling Reaction with Lithium Methyltriolborate. Molecules / huscap.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis for Drug Development Professionals: 2-Methyl-[1,1'-biphenyl]-3-carbonitrile vs. 4-Methylbiphenyl-3-carbonitrile

In the landscape of medicinal chemistry and drug discovery, the nuanced structural differences between isomers can precipitate profound variations in biological activity, metabolic stability, and overall pharmacological...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry and drug discovery, the nuanced structural differences between isomers can precipitate profound variations in biological activity, metabolic stability, and overall pharmacological profiles. This guide provides a detailed comparative analysis of two closely related biphenyl carbonitrile isomers: 2-Methyl-[1,1'-biphenyl]-3-carbonitrile and 4-methylbiphenyl-3-carbonitrile. As building blocks in the synthesis of more complex molecular entities, a comprehensive understanding of their distinct properties is paramount for informed decision-making in drug design and development.

This document delves into their synthesis, physicochemical characteristics, and potential therapeutic relevance, supported by experimental data and established scientific principles. The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to strategically select the optimal isomer for their specific research and development endeavors.

Physicochemical Properties: A Comparative Overview

The seemingly minor shift in the position of the methyl group from the 2-position to the 4-position on the biphenyl scaffold instigates measurable differences in the physicochemical properties of these isomers. These differences can influence solubility, crystal packing, and interactions with biological targets.

Property2-Methyl-[1,1'-biphenyl]-3-carbonitrile4-Methylbiphenyl-3-carbonitrile
Molecular Formula C₁₄H₁₁NC₁₄H₁₁N
Molecular Weight 193.25 g/mol 193.25 g/mol
CAS Number 147603-93-4399539-73-0
Appearance White to off-white solidWhite to off-white solid
Melting Point Not reported103-105 °C

Data compiled from publicly available chemical supplier information.

The lack of a reported melting point for 2-Methyl-[1,1'-biphenyl]-3-carbonitrile in readily available literature highlights a potential data gap, necessitating experimental determination for projects requiring this information. The defined melting point range for the 4-methyl isomer suggests a crystalline solid under standard conditions.

Synthesis and Mechanistic Considerations

Both isomers are commonly synthesized via Suzuki coupling, a robust and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an aryl halide and an organoboron compound. The choice of starting materials dictates the final product.

General Synthetic Workflow: Suzuki Coupling

A Aryl Halide Mix Reaction Mixture A->Mix B Organoboron Compound B->Mix Cat Palladium Catalyst (e.g., Pd(PPh₃)₄) Cat->Mix Catalytic Cycle Base Base (e.g., Na₂CO₃) Base->Mix Solvent Solvent (e.g., Toluene/Water) Solvent->Mix Product Biphenyl Product Mix->Product C-C Bond Formation Purify Purification (e.g., Chromatography) Product->Purify cluster_isomer Isomer Selection cluster_properties Key Differentiating Properties cluster_outcome Potential Pharmacological Outcomes I2 2-Methyl Isomer (Sterically Hindered) Conf Molecular Conformation (Torsional Angle) I2->Conf Restricts Rotation Meta Metabolic Stability I2->Meta ADME ADME Profile (Solubility, Permeability) I2->ADME I4 4-Methyl Isomer (Less Hindered) I4->Conf Allows More Flexibility I4->Meta I4->ADME Affinity Binding Affinity & Selectivity Conf->Affinity PK Pharmacokinetics Meta->PK ADME->PK

Figure 2. Logical relationship between isomeric structure and pharmacological outcomes.

Conclusion and Recommendations

The choice between 2-Methyl-[1,1'-biphenyl]-3-carbonitrile and 4-methylbiphenyl-3-carbonitrile is not arbitrary and should be guided by the specific goals of the drug discovery program.

  • For Structure-Activity Relationship (SAR) studies aimed at exploring the impact of conformational restriction, the 2-methyl isomer is the logical choice. Its hindered rotation around the biphenyl bond can provide valuable insights into the required geometry for target binding.

  • When a less conformationally constrained analog is desired, or if higher synthetic yields are a primary concern, the 4-methyl isomer may be the more practical starting point.

Ultimately, an empirical approach is often necessary. The synthesis and evaluation of both isomers in parallel can provide a more complete picture of the SAR and allow for a data-driven decision on which scaffold to advance. Researchers should be prepared to perform detailed conformational analysis and metabolic stability assays to fully understand the implications of the methyl group's position on the overall properties of their lead compounds.

Comparative

HPLC validation methods for 2-Methyl-[1,1'-biphenyl]-3-carbonitrile purity

HPLC Validation Methods for 2-Methyl-[1,1'-biphenyl]-3-carbonitrile Purity: A Comparative Guide As drug development pipelines increasingly rely on complex, sterically hindered intermediates, the analytical methods used t...

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Author: BenchChem Technical Support Team. Date: April 2026

HPLC Validation Methods for 2-Methyl-[1,1'-biphenyl]-3-carbonitrile Purity: A Comparative Guide

As drug development pipelines increasingly rely on complex, sterically hindered intermediates, the analytical methods used to validate their purity must evolve. 2-Methyl-[1,1'-biphenyl]-3-carbonitrile is a prime example of a challenging structural motif. The presence of the 2-methyl group creates significant steric hindrance, forcing the two phenyl rings out of coplanarity and generating a unique three-dimensional conformation.

Validating the purity of this compound requires separating it from closely related positional isomers (such as 4-methyl or 4-carbonitrile variants), unreacted starting materials from cross-coupling reactions, and potential degradation products. This guide objectively compares standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods against optimized, shape-selective approaches, providing researchers with a self-validating framework for rigorous purity assessment.

Mechanistic Rationale: The Limits of C18 and the Power of Biphenyl Phases

In reversed-phase liquid chromatography, C18 alkyl-based stationary phases have traditionally been the default choice for method developers[1]. However, C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. When analyzing biphenyl carbonitrile derivatives, positional isomers often exhibit nearly identical hydrophobic footprints, leading to co-elution on standard C18 phases.

To achieve orthogonal selectivity, a Biphenyl stationary phase is the superior alternative. The causality behind this choice is rooted in molecular interactions: biphenyl phases possess an extended π-electron system and a significantly higher hydrogen-bonding capacity compared to C18 alkyl phases[1]. This allows the stationary phase to recognize the subtle differences in π-electron density and the altered 3D spatial arrangement caused by the 2-methyl group's steric hindrance, enabling baseline separation of structurally similar isomers[2].

Separation_Mechanism A 2-Methyl-[1,1'-biphenyl]-3-carbonitrile (Analyte & Isomers) B C18 Stationary Phase (Hydrophobic Interactions) A->B Standard Approach C Biphenyl Stationary Phase (π-π, Steric & Hydrophobic) A->C Optimized Approach D Co-elution of Positional Isomers (Resolution < 1.5) B->D E Baseline Separation (Resolution > 2.0) C->E

Mechanistic comparison of C18 and Biphenyl stationary phases for isomer resolution.

Comparative Experimental Data

The following table summarizes the quantitative performance of a standard C18 method versus the optimized Biphenyl method for the purity analysis of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile.

Chromatographic ParameterStandard C18 Column (100 x 2.1 mm, 2.7 µm)Biphenyl Column (100 x 2.1 mm, 2.7 µm)Analytical Implication
Retention Time (tR) 4.2 min6.8 minIncreased retention on Biphenyl due to strong π-π interactions[1].
Resolution (Rs) 1.2 (Co-elution with isomers)2.8 (Baseline separation)Biphenyl phase recognizes the steric differences of the 2-methyl group[2].
Tailing Factor (Tf) 1.6 (Significant tailing)1.1 (Highly symmetrical)Reduced secondary silanol interactions on the optimized phase.
Theoretical Plates (N) ~8,500~14,200Sharper peaks improve sensitivity and lower the Limit of Quantitation[3].
Selectivity (α) 1.051.32Superior discrimination of structurally similar synthetic impurities.

Self-Validating Experimental Protocol

To ensure trustworthiness, an analytical method must be a self-validating system. The following step-by-step methodology incorporates built-in System Suitability Testing (SST) to guarantee performance before any sample is analyzed.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): 0.1% Formic Acid in LC-MS grade water. Causality: A lower pH suppresses the ionization of trace acidic impurities and neutralizes residual silanols on the stationary phase, preventing peak tailing[2].

  • Organic Phase (B): 100% Methanol. Causality: Methanol is explicitly selected over Acetonitrile. Acetonitrile possesses its own π-electrons, which can participate in charge transfer and shield the critical π-π interactions between the biphenyl column and the analyte[1]. Methanol, being a protic solvent, enhances these interactions.

Step 2: Sample and Standard Preparation

  • Diluent: 50:50 Methanol:Water. Causality: The sample solvent must be weaker than or identical to the initial mobile phase conditions to prevent peak distortion or fronting[2].

  • Working Solution: Accurately weigh the 2-Methyl-[1,1'-biphenyl]-3-carbonitrile standard and dilute to a final concentration of 0.1 mg/mL.

Step 3: Chromatographic Conditions

  • Column: Solid-core Biphenyl phase (100 mm × 2.1 mm, 2.7 µm)[1].

  • Flow Rate: 0.4 mL/min at a column temperature of 35 °C.

  • Gradient Program: 30% B to 90% B over 10 minutes, hold for 2 minutes, return to 30% B for 3 minutes of equilibration.

  • Detection: Photodiode Array (PDA) at 254 nm. Causality: Maximum absorbance must be kept <2 Absorbance Units (AU) to prevent detector signal saturation, which would cause a failure in method linearity[4].

Step 4: System Suitability Testing (SST) Before analyzing unknown batches, inject the 0.1 mg/mL standard solution in six replicates. The system is only validated for use if it meets the following criteria: Retention time RSD ≤ 1.0%, Peak Area RSD ≤ 2.0%, Resolution (Rs) ≥ 2.0, and Tailing Factor ≤ 1.5[3],[4].

Validation_Workflow S1 1. Sample & Standard Preparation (0.1 mg/mL in Diluent) S2 2. System Suitability Testing (6 Replicates, RSD < 2.0%) S1->S2 S3 3. Gradient HPLC Separation (Biphenyl Phase, MeOH/H2O) S2->S3 S4 4. UV/PDA Detection (254 nm, Peak Purity Analysis) S3->S4 S5 5. ICH Method Validation (Linearity, Precision, LOD/LOQ) S4->S5

Step-by-step HPLC method validation workflow for biphenyl carbonitrile derivatives.

ICH Method Validation Parameters

Once the optimized method is established, it must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended regulatory purpose[3].

  • Specificity: The ability of the method to discriminate between the critical analyte and interfering components. This is demonstrated by the physical separation of the API from process impurities and degradants[4]. PDA peak purity analysis must confirm that the purity angle is less than the purity threshold across the entire peak.

  • Linearity and Range: Evaluated by injecting standards ranging from 1% to 120% of the target concentration. A correlation coefficient (R²) greater than 0.999 is required to prove that the detector response is directly proportional to the concentration[5].

  • Precision: Both repeatability (intra-day) and intermediate precision (inter-day) must be assessed. For impurity profiling, the Quantitation Limit (QL) solution should yield a peak area RSD ≤ 10% across six injections[4].

  • Accuracy: Determined via spike-recovery experiments at 50%, 100%, and 150% levels. Acceptable recovery for pharmaceutical intermediates is strictly maintained between 98.0% and 102.0%.

  • LOD and LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are calculated based on the standard deviation of the response and the slope of the calibration curve, ensuring a Signal-to-Noise (S/N) ratio of 3:1 for LOD and 10:1 for LOQ[6].

References

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases Chromatography Online (LCGC International) URL:[Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Chromatography Online (LCGC International) URL:[Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis Pharmaceutical Outsourcing URL: [Link]

Sources

Validation

Reactivity Profiling: 2-Methyl-[1,1'-biphenyl]-3-carbonitrile vs. Aryl Halides in Late-Stage Functionalization

Executive Summary & Structural Context In the landscape of modern cross-coupling and late-stage functionalization, the choice of electrophile dictates the synthetic strategy. Aryl halides (chlorides, bromides, and iodide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

In the landscape of modern cross-coupling and late-stage functionalization, the choice of electrophile dictates the synthetic strategy. Aryl halides (chlorides, bromides, and iodides) have long served as the traditional workhorses for transition-metal-catalyzed C–C and C–Heteroatom bond formation. However, the emergence of C–CN bond activation has elevated aryl nitriles from mere spectator groups to highly valuable, orthogonal electrophiles[1].

2-Methyl-[1,1'-biphenyl]-3-carbonitrile represents a highly specific, sterically encumbered aryl nitrile. Structurally, the biphenyl core is forced out of coplanarity by the ortho-methyl group (at position 2), which minimizes steric clash but interrupts extended π -conjugation. Furthermore, this methyl group sits directly adjacent to the carbonitrile group (at position 3), creating a sterically shielded C–CN bond. Comparing the reactivity of this specialized nitrile against standard aryl halides reveals orthogonal reactivity paradigms that drug development professionals can leverage for complex molecule synthesis.

Thermodynamic & Kinetic Fundamentals: The Causality of Reactivity

The fundamental divergence in reactivity between aryl halides and 2-methyl-[1,1'-biphenyl]-3-carbonitrile stems from their Bond Dissociation Energies (BDEs).

The C(sp²)–CN bond possesses a remarkably high BDE (~132 kcal/mol), making it thermodynamically robust compared to standard C–X bonds[2]. Because of this high energy barrier, aryl nitriles are completely inert to standard Palladium(0) cross-coupling conditions. This kinetic inertness is a strategic advantage: it allows the nitrile to act as a robust protecting or directing group while an aryl halide elsewhere on the molecule is functionalized.

To activate the C–CN bond, chemists must use highly electron-rich, low-valent metals—typically Nickel(0) or Cobalt(I)—often paired with a Lewis acid (such as AlMe₃)[3]. The causality here is electronic: the Lewis acid coordinates to the nitrogen's lone pair, pulling electron density away from the C–CN bond. This weakens the bond, lowering the activation energy required for the transition metal to undergo oxidative addition.

Table 1: Physicochemical and Thermodynamic Comparison
Property / Feature2-Methyl-[1,1'-biphenyl]-3-carbonitrileTypical Aryl Halides (e.g., Ar-Br)
Leaving Group BDE ~132 kcal/mol (C–CN)~81 kcal/mol (C–Br)
Standard Catalyst Ni(0) or Co(I) + Lewis AcidPd(0) or Ni(0)
Oxidative Addition Kinetically slow; requires activationSpontaneous with Pd(0)
Nucleophilic Addition Highly reactive (Grignard, Hydrolysis)Inert (undergoes metal-halogen exchange)
Steric Environment Highly hindered by adjacent 2-methyl groupVariable; generally less hindered

Mechanistic Pathways: Oxidative Addition Divergence

Mechanism Sub1 2-Methyl-[1,1'-biphenyl]-3-carbonitrile (C-CN Bond) Cat1 Ni(0) + Lewis Acid (AlMe3) High Energy Barrier Sub1->Cat1 Sub2 Aryl Halide (C-X Bond) Cat2 Pd(0) Catalyst Low Energy Barrier Sub2->Cat2 OA1 [Ni]-CN Oxidative Addition (Sterically Hindered) Cat1->OA1 OA2 [Pd]-X Oxidative Addition (Spontaneous) Cat2->OA2 Prod Cross-Coupled Biaryl Framework OA1->Prod OA2->Prod

Fig 1. Mechanistic divergence of C-CN vs C-X oxidative addition pathways.

Orthogonal Reactivity Profiles

The structural features of 2-methyl-[1,1'-biphenyl]-3-carbonitrile allow for divergent synthetic workflows that are impossible with simple aryl halides.

  • Electrophilic Cross-Coupling: While aryl halides readily couple via Pd catalysis, the nitrile group can be selectively activated later in a synthetic sequence using Ni-catalysis[4]. The steric bulk of the 2-methyl group prevents unwanted homocoupling, a common side reaction in unhindered nitriles.

  • Nucleophilic Addition: The strongly electron-withdrawing –CN group is an excellent electrophile. Treatment with Grignard reagents yields ketones, while controlled hydrolysis yields amides or carboxylic acids. Aryl halides are inert to these specific conditions.

  • Benzylic Functionalization: The 2-methyl group in this specific biphenyl system is highly susceptible to radical bromination (e.g., using NBS/AIBN). The adjacent electron-withdrawing cyano group modulates the stability of the benzylic radical, allowing for the synthesis of bromomethyl intermediates (frequently used as precursors for Sartan-class APIs).

Workflow Core 2-Methyl-[1,1'-biphenyl]-3-carbonitrile P1 Ni-Catalyzed C-CN Cleavage Core->P1 P2 Nucleophilic Nitrile Addition Core->P2 P3 Benzylic C-H Bromination Core->P3 R1 Biaryl / Amine Derivatives P1->R1 R2 Ketones / Amides P2->R2 R3 2-(Bromomethyl) Intermediates P3->R3

Fig 2. Divergent synthetic workflows for 2-Methyl-[1,1'-biphenyl]-3-carbonitrile.

Experimental Protocols: Self-Validating Systems

To demonstrate the orthogonal nature of these functional groups, the following protocols outline how a researcher can selectively manipulate an aryl halide in the presence of a nitrile, and subsequently activate the nitrile itself.

Protocol A: Selective Pd-Catalyzed Suzuki Coupling (Nitrile Inertness)

Objective: Couple an aryl bromide while leaving the C–CN bond of 2-methyl-[1,1'-biphenyl]-3-carbonitrile fully intact.

  • Step 1: In a glovebox, charge a Schlenk flask with 4-bromoanisole (1.0 equiv), phenylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Step 2: Add 2-methyl-[1,1'-biphenyl]-3-carbonitrile (1.0 equiv) to the flask as an internal reactivity control.

  • Step 3: Add degassed Toluene/H₂O (4:1, 0.2 M) and heat to 80 °C for 12 hours.

  • Self-Validation Checkpoint: TLC monitoring (Hexanes/EtOAc) will show complete consumption of 4-bromoanisole. GC-MS analysis of the crude mixture will confirm the quantitative recovery of 2-methyl-[1,1'-biphenyl]-3-carbonitrile, validating that Pd(0) cannot overcome the 132 kcal/mol BDE of the C–CN bond.

Protocol B: Ni-Catalyzed C–CN Activation (Nitrile Functionalization)

Objective: Perform a Suzuki-Miyaura cross-coupling directly on the C–CN bond of 2-methyl-[1,1'-biphenyl]-3-carbonitrile[4].

  • Step 1: In a nitrogen-filled glovebox, charge a vial with Ni(cod)₂ (10 mol%) and PCy₃ (20 mol%). Add dry toluene (1 mL) and stir for 10 minutes. Observable milestone: The solution transitions from yellow to a deep red/purple, indicating the formation of the active, low-valent Ni(0)-phosphine complex.

  • Step 2: Add 2-methyl-[1,1'-biphenyl]-3-carbonitrile (1.0 equiv) and an arylboronic acid (1.5 equiv).

  • Step 3: Dropwise, add AlMe₃ (1.5 equiv, 1.0 M in toluene). Causality note: The Lewis acid coordinates to the nitrile, weakening the C–CN bond to enable oxidative addition.

  • Step 4: Seal the vial, remove from the glovebox, and heat at 100 °C for 24 hours.

  • Step 5: Quench carefully with 1M HCl (to neutralize AlMe₃) and extract with EtOAc. Purification via column chromatography yields the cross-coupled biaryl product.

Table 2: Chemoselectivity Matrix
Reagent SystemAryl Bromide Response2-Methyl-[1,1'-biphenyl]-3-carbonitrile Response
Pd(PPh₃)₄ / Base / 80 °C Rapid Oxidative AdditionInert (Recovered quantitatively)
Ni(cod)₂ / AlMe₃ / 100 °C Rapid Oxidative AdditionActive (C–CN Cleavage & Coupling)
R-MgBr (Grignard) / 0 °C Metal-Halogen ExchangeActive (Nucleophilic addition to imine/ketone)
NBS / AIBN / h ν Inert (Unless benzylic C-H present)Active (Bromination of 2-methyl group)

Conclusion

The reactivity profile of 2-methyl-[1,1'-biphenyl]-3-carbonitrile provides a masterclass in orthogonal synthetic design. While aryl halides remain the default choice for standard cross-coupling, their reactivity is often too broad for late-stage functionalization in complex API synthesis. By leveraging the high BDE of the C–CN bond, researchers can utilize this biphenyl carbonitrile as a stable, sterically shielded framework during early synthetic steps, and subsequently activate it using specialized Ni/Co-Lewis acid catalysis or benzylic radical chemistry to achieve highly targeted molecular architectures.

References

  • Nakao, Y.
  • "Metal-mediated C–CN Bond Activation in Organic Synthesis." Chemical Reviews, 2020.
  • "Cobalt-Catalyzed C(sp2)–CN Bond Activation: Cross-Electrophile Coupling for Biaryl Formation and Mechanistic Insight.
  • "Nickel Catalyzed Cross-Coupling and Amination Reactions of Aryl Nitriles." SciSpace / Synthesis, 2003.

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Comparative

A Senior Application Scientist's Guide to the Spectroscopic Validation of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth spectro...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth spectroscopic validation framework for 2-Methyl-[1,1'-biphenyl]-3-carbonitrile, a substituted biphenyl of interest in medicinal chemistry and materials science.[1][2][3] By leveraging foundational spectroscopic principles and comparative data from structural isomers, we present a robust methodology for the definitive identification and purity assessment of this compound.

Predicted Spectroscopic Profile of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile

Molecular Structure and Key Features

The structure of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile presents several key features that will manifest distinctively in its spectra: a biphenyl core, a methyl group ortho to the biphenyl linkage, and a nitrile group meta to the methyl group on the same phenyl ring. The free rotation around the biphenyl single bond may be somewhat hindered by the ortho-methyl group, potentially influencing the magnetic environments of the aromatic protons.

Figure 1. Structure of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be complex in the aromatic region due to the presence of multiple, distinct aromatic protons.

  • Aromatic Protons (Ar-H): Expect signals between 7.0 and 8.0 ppm. The protons on the phenyl ring bearing the nitrile and methyl groups will likely show complex splitting patterns (multiplets). The protons on the unsubstituted phenyl ring will also appear as multiplets.[4][5]

  • Methyl Protons (-CH₃): A singlet corresponding to the three methyl protons is expected, likely in the range of 2.0-2.4 ppm.[5]

Predicted ¹³C NMR Spectrum

The carbon NMR will provide a count of the unique carbon environments.

  • Aromatic Carbons (Ar-C): Signals for the twelve aromatic carbons are expected between 110 and 145 ppm. The carbon attached to the nitrile group (ipso-carbon) and the carbons of the biphenyl linkage will have distinct chemical shifts.[6][7]

  • Nitrile Carbon (-C≡N): A characteristic peak for the nitrile carbon should appear in the range of 115-125 ppm.[6]

  • Methyl Carbon (-CH₃): The methyl carbon will give a signal in the aliphatic region, typically between 15 and 25 ppm.[5]

Predicted Infrared (IR) Spectrum

The IR spectrum will confirm the presence of key functional groups.

  • Nitrile Stretch (C≡N): A sharp, medium-intensity absorption band is expected around 2220-2260 cm⁻¹. This is a highly characteristic peak for a nitrile.

  • Aromatic C-H Stretch: Look for one or more sharp bands above 3000 cm⁻¹.[8][9]

  • Aromatic C=C Stretch: Multiple sharp bands of varying intensity are expected in the 1450-1600 cm⁻¹ region.[8][10][11]

  • C-H Bending: Out-of-plane C-H bending vibrations will appear in the 690-900 cm⁻¹ region, providing information about the substitution pattern of the aromatic rings.

Predicted Mass Spectrum (MS)

Electron ionization mass spectrometry (EI-MS) will provide the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M⁺•): The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₄H₁₁N), which is approximately 193.24.[12]

  • Fragmentation: Common fragmentation pathways may include the loss of a methyl group (M-15), loss of HCN (M-27), and cleavage of the biphenyl bond.

Comparative Analysis with a Structural Isomer: 4'-Methyl-[1,1'-biphenyl]-3-carbonitrile

To highlight the unique spectroscopic signature of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile, a comparison with a known structural isomer, 4'-Methyl-[1,1'-biphenyl]-3-carbonitrile, is highly instructive. Experimental data for this isomer is available in the literature.[4]

Spectroscopic Feature2-Methyl-[1,1'-biphenyl]-3-carbonitrile (Predicted)4'-Methyl-[1,1'-biphenyl]-3-carbonitrile (Experimental Data)[4]Rationale for Differences
¹H NMR (Aromatic) Complex multiplets for both rings.Distinct multiplets and a characteristic singlet-like signal for the proton between the two substituents on one ring.The ortho-methyl group in the target compound induces more complex splitting and potentially different chemical shifts due to steric hindrance and altered electronic effects compared to the para-methyl group in the isomer.
¹H NMR (-CH₃) Singlet, ~2.0-2.4 ppm.Singlet, ~2.41 ppm.The position of the methyl group relative to the other ring and the nitrile group influences its electronic environment and thus its chemical shift.
¹³C NMR (Aromatic) ~12 distinct aromatic signals.A specific set of aromatic signals reflecting the substitution pattern.The different substitution patterns lead to a unique set of chemical shifts for each carbon atom in the aromatic rings.
Symmetry Lower symmetry.Higher symmetry may result in fewer unique signals in the ¹³C NMR spectrum.The para-substitution in the isomer can lead to some degree of symmetry that is absent in the ortho/meta-substituted target molecule.

Experimental Protocols for Spectroscopic Validation

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Figure 2. Workflow for NMR spectroscopic analysis.

Causality Behind Experimental Choices:

  • Deuterated Solvent: The use of a deuterated solvent such as chloroform-d (CDCl₃) is crucial to avoid large solvent signals that would obscure the analyte's proton signals.[13]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, providing a reference point (0 ppm) for accurate chemical shift determination.[14]

  • Spectrometer Frequency: A 400 MHz or higher field spectrometer is recommended to achieve better signal dispersion, which is particularly important for resolving the complex multiplets in the aromatic region of the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is preferred due to its simplicity and minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically acquired over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Trustworthiness of the Protocol: ATR-FTIR is a highly reproducible technique that provides a characteristic fingerprint of the compound, with the nitrile stretch serving as a key self-validating feature.

Mass Spectrometry (MS)

ms_workflow cluster_sample_intro Sample Introduction cluster_ionization Ionization (EI) cluster_analysis_detection Mass Analysis and Detection a Dissolve a small amount of sample in a volatile solvent (e.g., methanol or acetonitrile). b Introduce the sample into the ion source (e.g., via direct infusion or GC/LC). a->b c Bombard the sample with high-energy electrons (70 eV). b->c d Generate a positively charged molecular ion (M⁺•) and fragment ions. c->d e Separate ions based on their mass-to-charge ratio (m/z). d->e f Detect the abundance of each ion. e->f g Generate the mass spectrum. f->g

Figure 3. Workflow for Mass Spectrometric analysis.

Expertise in Method Selection: Electron Ionization (EI) is chosen for its ability to produce a reproducible fragmentation pattern that serves as a molecular fingerprint, which is invaluable for structural elucidation and comparison with spectral libraries.[15] High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition, providing further confirmation of the molecular formula.

Conclusion

The spectroscopic validation of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile relies on a multi-technique approach, where each method provides complementary and confirmatory data. By understanding the predicted spectroscopic profile and comparing it with that of a known structural isomer, researchers can confidently identify this molecule and distinguish it from related compounds. The detailed protocols provided herein ensure the acquisition of high-quality data, upholding the principles of scientific integrity and reproducibility.

References

  • The Matheson Company, Inc. Infrared Spectroscopy Absorption Frequencies.
  • Royal Society of Chemistry. c4ob02436b1.pdf.
  • Supporting Information for a scientific public
  • New Journal of Chemistry.
  • MDPI.
  • NIST. 1,1'-Biphenyl, 2-methyl-. NIST WebBook.
  • Hoffman Fine Chemicals. CAS 253678-80-7 | 2'-Methyl-[1,1'-biphenyl]-3-carbonitrile.
  • PubMed. Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)
  • EvitaChem. 2'-Acetyl[1,1'-biphenyl]-3-carbonitrile.
  • BenchChem. A Spectroscopic Comparison of [1,1'-Biphenyl]-2,2',3,3'-tetrol Isomers: A Predictive Guide.
  • 13C NMR Spectroscopy Principles.
  • Pretsch, E., Bühlmann, P., & Affolter, C.
  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. 2023.
  • NIST. 1,1'-Biphenyl, 2-methyl- IR Spectrum. NIST WebBook.
  • PMC. 2-Methyl-1-phenyl-1H-indole-3-carbonitrile.
  • Sigma-Aldrich. (2-Methyl-[1,1'-biphenyl]-3-yl)methanol.
  • ResearchGate. Synthesis, structure and characterization of biphenyl-2,2'-dicarboxylic acid-2-methyl ester.
  • RSC Publishing.
  • Chemistry LibreTexts. 6.
  • DTIC. Mass Spectrometry of Heterocyclic Compounds.
  • BLDpharm. 189828-30-6|2'-Methyl-[1,1'-biphenyl]-4-carbonitrile.
  • CAS Common Chemistry. Methyl[1,1′-biphenyl]-4-carbonitrile.
  • Interpret
  • ResearchG
  • ChemicalBook. Biphenyl(92-52-4) IR Spectrum.

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Validation

A Senior Application Scientist's Guide to the Synthesis of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile: A Comparative Analysis of Leading Protocols

Executive Summary The 2-methyl-[1,1'-biphenyl]-3-carbonitrile scaffold is a crucial structural motif in modern medicinal chemistry and materials science. Its synthesis, however, presents challenges related to steric hind...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-methyl-[1,1'-biphenyl]-3-carbonitrile scaffold is a crucial structural motif in modern medicinal chemistry and materials science. Its synthesis, however, presents challenges related to steric hindrance and the introduction of the nitrile functionality. This guide provides an in-depth, objective comparison of the three primary synthetic strategies for this target molecule: late-stage cyanation via the Sandmeyer reaction, Suzuki-Miyaura coupling with a nitrile-containing substrate, and Negishi coupling. By examining the mechanistic underpinnings, experimental parameters, and performance metrics of each protocol, this document serves as a critical resource for researchers, scientists, and drug development professionals aiming to select and optimize the most suitable synthetic route for their specific needs.

Introduction: The Significance of the Biphenyl Carbonitrile Moiety

Biphenyl structures are privileged scaffolds in drug discovery, known for their ability to mimic peptide bonds and interact with biological targets. The addition of a methyl group and a carbonitrile at specific positions, as in 2-methyl-[1,1'-biphenyl]-3-carbonitrile, introduces conformational constraints and polar interactions that can significantly enhance binding affinity and selectivity for therapeutic targets. The nitrile group, in particular, is a versatile functional handle and a common feature in numerous pharmaceuticals. This guide will dissect the most effective and practical methods for constructing this valuable molecule.

Retrosynthetic Analysis: Devising the Synthetic Strategy

A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections for forming the core biphenyl structure. This initial analysis forms the basis for the protocols we will compare.

G cluster_0 Retrosynthetic Pathways cluster_1 Cross-Coupling Precursors cluster_2 Cyanation Precursor Target 2-Methyl-[1,1'-biphenyl]-3-carbonitrile Disconnect_CC C-C Bond Disconnection Target->Disconnect_CC Cross-Coupling Disconnect_CN C-CN Bond Disconnection Target->Disconnect_CN Cyanation ArylHalide_CN Aryl Halide with Nitrile (e.g., 2-Bromo-6-methylbenzonitrile) Disconnect_CC->ArylHalide_CN ArylBoronic Arylboronic Acid (e.g., Phenylboronic acid) Disconnect_CC->ArylBoronic Suzuki ArylZinc Arylzinc Reagent Disconnect_CC->ArylZinc Negishi AminoBiphenyl Amino-Biphenyl (2-Methyl-[1,1'-biphenyl]-3-amine) Disconnect_CN->AminoBiphenyl Sandmeyer

Caption: Retrosynthetic analysis of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile.

Comparative Analysis of Synthesis Protocols

We will now delve into the three most viable synthetic strategies, providing a detailed examination of their mechanisms, advantages, and limitations.

Protocol 1: Late-Stage Cyanation via Sandmeyer Reaction

This classical approach involves first constructing the biphenyl backbone and then introducing the nitrile group from an amino precursor. This strategy is robust and reliable, particularly when the required amino-biphenyl intermediate is readily accessible.

Causality Behind Experimental Choices: The Sandmeyer reaction is a two-step process initiated by the diazotization of a primary aromatic amine.[1][2] The resulting diazonium salt is a highly reactive intermediate that can be displaced by a variety of nucleophiles. For cyanation, a copper(I) cyanide salt is the reagent of choice, acting as both a catalyst and the source of the cyanide nucleophile.[2][3] The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, which is initiated by a one-electron transfer from the copper(I) species.[2]

Workflow Diagram:

G Start 3-Bromo-2-methylaniline Step1 Suzuki or Negishi Coupling with Phenylboronic Acid/Reagent Start->Step1 Intermediate 2-Methyl-[1,1'-biphenyl]-3-amine Step1->Intermediate Step2 Diazotization (NaNO₂, HCl, 0-5 °C) Intermediate->Step2 Diazonium Diazonium Salt Intermediate Step2->Diazonium Step3 Sandmeyer Reaction (CuCN) Diazonium->Step3 Product 2-Methyl-[1,1'-biphenyl]-3-carbonitrile Step3->Product

Caption: Workflow for the Sandmeyer reaction-based synthesis.

Advantages:

  • Avoids potential catalyst poisoning by the nitrile group during the cross-coupling step.

  • The starting material, 3-bromo-2-methylaniline, is commercially available or can be synthesized in high yield.[4][5]

  • A well-established and generally high-yielding reaction for introducing the cyano group.[3]

Disadvantages:

  • Requires handling of highly toxic copper cyanide salts.

  • The diazotization step must be performed at low temperatures (0-5 °C) to prevent decomposition of the diazonium salt.

  • The overall synthesis is a multi-step process.

Protocol 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for constructing C-C bonds in biphenyl synthesis.[6][7] This protocol involves the direct coupling of a nitrile-containing aryl halide with an organoboron reagent.

Causality Behind Experimental Choices: The Suzuki reaction's success lies in its mild conditions, the stability and low toxicity of organoboron reagents, and its tolerance of a wide range of functional groups.[6][8] The catalytic cycle involves three key steps:

  • Oxidative Addition: A Pd(0) catalyst inserts into the aryl-halide bond.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.

  • Reductive Elimination: The two organic groups couple, forming the biphenyl product and regenerating the Pd(0) catalyst.[9]

For sterically hindered substrates, such as our target with a methyl group ortho to the coupling site, the choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to facilitate both the oxidative addition and reductive elimination steps and prevent catalyst decomposition.[10][11]

Catalytic Cycle Diagram:

G Pd0 Pd(0)L₂ OxAdd Pd(II) Complex L₂Pd(R¹)X Pd0->OxAdd Oxidative Addition ArX R¹-X (Aryl Halide) ArX->OxAdd ArB R²-B(OR)₂ (Boronic Acid) Transmetal Pd(II) Complex L₂Pd(R¹)R² ArB->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal Product R¹-R² (Biphenyl Product) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Transmetal->Product Reductive Elimination G Start Phenyl Bromide Step1 Transmetalation (e.g., n-BuLi, then ZnCl₂) Start->Step1 OrganoZinc Phenylzinc Chloride Step1->OrganoZinc Step2 Negishi Coupling (Pd(0) or Ni(0) catalyst) OrganoZinc->Step2 ArylHalide 2-Bromo-6-methylbenzonitrile ArylHalide->Step2 Product 2-Methyl-[1,1'-biphenyl]-3-carbonitrile Step2->Product

Caption: Workflow for the Negishi coupling synthesis.

Advantages:

  • High reactivity, which is beneficial for sterically hindered substrates. [12]* Excellent functional group tolerance. [12]* Can often proceed under milder conditions than other cross-coupling reactions.

Disadvantages:

  • Organozinc reagents are sensitive to moisture and air, requiring inert atmosphere techniques. [13]* The preparation of the organozinc reagent adds an extra step to the procedure.

Detailed Experimental Protocols

Protocol 1: Synthesis via Sandmeyer Reaction

Step A: Suzuki Coupling to form 2-Methyl-[1,1'-biphenyl]-3-amine

  • To an oven-dried flask, add 3-bromo-2-methylaniline (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).

  • Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).

  • Add a degassed 4:1 mixture of dioxane and water.

  • Heat the mixture to 85 °C and stir for 12-16 hours, monitoring by TLC.

  • After completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography to yield the amine intermediate.

Step B: Sandmeyer Cyanation

  • Dissolve the 2-Methyl-[1,1'-biphenyl]-3-amine intermediate (1.0 equiv) in a mixture of concentrated HCl and water and cool to 0 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (NaNO₂, 1.1 equiv) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.

  • In a separate flask, dissolve copper(I) cyanide (CuCN, 1.2 equiv) in a solution of sodium or potassium cyanide. Cool this solution to 0 °C.

  • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

  • Allow the mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases (1-2 hours).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and concentrate. Purify by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling
  • To an oven-dried resealable Schlenk flask, add 2-bromo-6-methylbenzonitrile (1.0 equiv), phenylboronic acid (1.5 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%). [10]3. Evacuate and backfill the flask with argon (repeat 3 times).

  • Add degassed solvent (e.g., dioxane or 2-MeTHF) via syringe.

  • Seal the flask and heat to 80-100 °C with vigorous stirring for 8-24 hours, monitoring progress by GC-MS or LC-MS.

  • Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Filter, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Protocol 3: Negishi Coupling

Step A: Preparation of Phenylzinc Chloride

  • To an oven-dried, three-necked flask under an argon atmosphere, add bromobenzene (1.1 equiv) and anhydrous THF.

  • Cool the solution to -78 °C and add n-butyllithium (1.05 equiv) dropwise. Stir for 1 hour.

  • In a separate flask, add anhydrous zinc chloride (ZnCl₂, 1.2 equiv) to anhydrous THF.

  • Transfer the aryllithium solution to the ZnCl₂ slurry at 0 °C via cannula. Allow to warm to room temperature and stir for 1 hour.

Step B: Cross-Coupling Reaction

  • To a separate oven-dried flask under argon, add 2-bromo-6-methylbenzonitrile (1.0 equiv) and a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.02 equiv) in anhydrous THF.

  • Add the freshly prepared phenylzinc chloride solution to the reaction mixture via cannula.

  • Heat the reaction mixture to reflux (approx. 65 °C) for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction and quench by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter, concentrate, and purify by column chromatography.

Quantitative Data Summary and Comparison

The following table summarizes the key performance indicators for each protocol, based on typical results reported in the literature for analogous transformations.

ParameterProtocol 1: SandmeyerProtocol 2: Suzuki-MiyauraProtocol 3: Negishi
Typical Overall Yield 60-80% (over 2 steps)75-95%70-90%
Reaction Time 18-24 hours8-24 hours4-8 hours
Reaction Temperature 0 °C to RT (Step 2)80-100 °C25-65 °C
Key Reagents NaNO₂, CuCNArylboronic Acid, Pd Catalyst, LigandOrganozinc Reagent, Pd/Ni Catalyst
Handling Precautions Toxic CuCN, Unstable Diazonium SaltAir-sensitive catalysts/ligandsAir/Moisture-sensitive Organozinc
Pros - Avoids nitrile in coupling step- Robust and reliable- High functional group tolerance- Operationally simple- Low toxicity reagents- High reactivity for hindered substrates- Fast reaction times
Cons - Multi-step- Use of highly toxic cyanide- Can require expensive ligands- Slower for hindered substrates- Requires inert atmosphere- Sensitive reagents

Conclusion and Recommendations

The synthesis of 2-methyl-[1,1'-biphenyl]-3-carbonitrile can be successfully achieved through several robust synthetic routes.

  • The Suzuki-Miyaura coupling stands out as the most practical and versatile method for general laboratory synthesis, offering high yields, operational simplicity, and excellent functional group tolerance, provided an appropriate bulky phosphine ligand is employed to overcome the steric hindrance.

  • The Negishi coupling is a superior choice when higher reactivity is needed, for particularly challenging or unreactive substrates, or when milder reaction temperatures are critical. However, it demands more rigorous handling of air- and moisture-sensitive reagents.

  • The Sandmeyer reaction route remains a viable, albeit more traditional, option. It is particularly useful if the nitrile group proves incompatible with the desired cross-coupling conditions or if the amino-biphenyl precursor is more readily available than the corresponding nitrile-containing halide.

The final choice of protocol will depend on the specific constraints of the project, including scale, cost of specialized ligands, and the technical expertise available for handling sensitive reagents. For most applications, the optimization of a Suzuki-Miyaura protocol will likely provide the most efficient and reliable path to the target compound.

References

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (n.d.). Available at: [Link]

  • Cooperative Catalyst Effects in Palladium-Mediated Cyanation Reactions of Aryl Halides and Triflates. Journal of Organic Chemistry. Available at: [Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Publishing. Available at: [Link]

  • SynArchive. (n.d.). Sandmeyer Reaction. Available at: [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]

  • LookChem. (n.d.). Synthesis of 3-Bromo-4-aminotoluene. Available at: [Link]

  • Wikipedia. (n.d.). Negishi coupling. Available at: [Link]

  • Beilstein Journals. (2014, April 22). Clean and fast cross-coupling of aryl halides in one-pot. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki coupling of aryl halides and various arylboronic acids. Available at: [Link]

  • Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. (2011, July 6). Organic Letters. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024, September 16). PMC. Available at: [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Available at: [Link]

  • OpenOChem Learn. (n.d.). Negishi Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]

  • Sandmeyer reactions. Part 6. A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. RSC Publishing. Available at: [Link]

  • RU2102382C1 - Method of preparing 3-bromo-4-methylaniline. Google Patents.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PMC. Available at: [Link]

  • A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. (2002, January 29). Journal of the American Chemical Society. Available at: [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023, June 16). RSC Publishing. Available at: [Link]

  • Denmark Group, UIUC. (2020, January 14). The Negishi Cross-Coupling Reaction. Available at: [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10). Available at: [Link]

  • PubChem. (n.d.). 2-Bromo-6-methylbenzonitrile. Available at: [Link]

  • Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization. (n.d.). Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of biphenyl derivatives via Negishi cross coupling reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses Procedure. Available at: [Link]

  • CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. Google Patents.

Sources

Comparative

2-Methyl-[1,1'-biphenyl]-3-carbonitrile vs other biphenyl carbonitriles in drug discovery

As a Senior Application Scientist in medicinal chemistry, selecting the correct biphenyl scaffold is rarely a matter of simple availability; it is a critical decision that dictates the three-dimensional conformational sp...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, selecting the correct biphenyl scaffold is rarely a matter of simple availability; it is a critical decision that dictates the three-dimensional conformational space, metabolic stability, and target-binding kinetics of your final drug candidate.

This guide provides an objective, data-driven comparison between 2-Methyl-[1,1'-biphenyl]-3-carbonitrile , the industry-standard 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile , and linear alternatives like [1,1'-Biphenyl]-4-carbonitrile . By analyzing their structural directivity, steric hindrance, and downstream synthetic utility, this guide will help drug development professionals optimize their scaffold selection for specific therapeutic targets.

Conformational Dynamics: The Causality of Scaffold Selection

The performance of a biphenyl carbonitrile in a biological system is fundamentally governed by its dihedral angle—the degree of twist between the two phenyl rings. This twist is dictated by the steric bulk of ortho-substituents.

2-Methyl-[1,1'-biphenyl]-3-carbonitrile (2-Me-BPCN)

In 2-Me-BPCN, the methyl group is located at the 2-position (ortho to the biphenyl linkage), while the cyano group sits at the 3-position. The presence of an ortho-methyl group forces a severe steric clash with the ortho-hydrogens of the adjacent phenyl ring. This causality restricts the rotation of the biphenyl bond, locking the molecule into a highly twisted conformation (dihedral angle > 60°). This restricted rotation is highly advantageous when designing inhibitors for deep, narrow kinase pockets (e.g., JAK or GSK-3), where a planar molecule would clash with the protein backbone1[1].

4'-Methyl-[1,1'-biphenyl]-2-carbonitrile (4'-Me-BPCN)

This is the classic "sartan" scaffold. The methyl group is at the 4'-position (para, unhindered), and the cyano group is at the 2-position. While the 2-cyano group induces some twist, the lack of a second ortho-substituent allows for greater conformational flexibility compared to 2-Me-BPCN. This specific geometry perfectly mimics the C-terminal dipeptide of angiotensin II, making it the ultimate precursor for Angiotensin II Receptor Blockers (ARBs) like Losartan and Valsartan 2[2].

[1,1'-Biphenyl]-4-carbonitrile (4-BPCN)

With the cyano group at the para position and no ortho substitutions, this scaffold adopts a nearly planar conformation in solution. It is utilized when extended linear reach is required, such as in the design of aromatase inhibitors or Prolylcarboxypeptidase (PrCP) inhibitors3[3].

ConformationalLogic A Biphenyl Carbonitrile Base Scaffold B 2-Methyl-3-cyano (High Steric Hindrance) A->B C 4'-Methyl-2-cyano (Moderate Hindrance) A->C D 4-Cyano (Low Hindrance) A->D E Restricted Rotation (Kinase Inhibitors) B->E Dihedral Angle > 60° F Flexible Twist (ARB Sartans) C->F Dihedral Angle ~ 45° G Planar Geometry (Aromatase Inhibitors) D->G Dihedral Angle < 20°

Conformational impact of substitution patterns on biphenyl carbonitrile target specificity.

Quantitative Performance & Application Comparison

To objectively evaluate these scaffolds, we must look at their physicochemical properties and their synthetic versatility in late-stage functionalization, such as transition-metal-free C-H halogenation 4[4].

Feature2-Methyl-[1,1'-biphenyl]-3-carbonitrile4'-Methyl-[1,1'-biphenyl]-2-carbonitrile[1,1'-Biphenyl]-4-carbonitrile
Primary Drug Class Kinase Inhibitors (JAK, GSK-3)Antihypertensives (ARBs)Aromatase / PrCP Inhibitors
Steric Profile Highly restricted (Atropisomeric potential)Moderately flexiblePlanar / Linear
Reactivity of Nitrile Sterically shielded (requires harsher conditions)Accessible (easily converted to tetrazole)Highly accessible
Typical Downstream Rxn Amide hydrolysis, Imidazole couplingTetrazole formation (NaN3 / Bu3SnCl)Cross-coupling, Reduction to amine
CAS Number 253678-80-7 (isomer variant)114772-53-12920-22-1

Self-Validating Experimental Protocols

The following protocols represent self-validating systems. By incorporating in-process controls (IPCs) like TLC and LC-MS, the scientist can verify the success of each mechanistic step before proceeding, ensuring high scientific integrity.

Protocol A: Synthesis of the Biphenyl Scaffold via Suzuki-Miyaura Coupling

Objective: Construct the sterically hindered 2-Methyl-[1,1'-biphenyl]-3-carbonitrile.

  • Preparation: In a flame-dried Schlenk flask under N2, combine 3-bromo-2-methylbenzonitrile (1.0 eq) and phenylboronic acid (1.2 eq).

  • Catalyst Loading: Add Pd(dppf)Cl2 (0.05 eq) and K2CO3 (2.5 eq). Causality Note: The bulky dppf ligand is chosen specifically to facilitate the oxidative addition and reductive elimination steps in sterically hindered ortho-substituted aryl halides.

  • Solvent Addition: Inject a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v) to achieve a 0.2 M concentration.

  • Reaction Execution: Heat the mixture to 90°C for 12 hours.

  • Self-Validation (IPC): Monitor via TLC (Hexanes:EtOAc 4:1). The disappearance of the starting bromide and the appearance of a new UV-active spot confirms coupling. LC-MS should show the expected [M+H]+ mass.

  • Workup: Cool to room temperature, filter through a Celite pad to remove the palladium complex, and extract with EtOAc. Wash with brine, dry over anhydrous Na2SO4, and concentrate. Purify via flash chromatography.

Protocol B: Late-Stage Derivatization (Nitrile to Tetrazole)

Objective: Convert the 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile into a sartan precursor.

  • Preparation: Dissolve the biphenyl carbonitrile (1.0 eq) in anhydrous Toluene (0.5 M).

  • Reagent Addition: Add Tributyltin azide (Bu3SnN3) (2.0 eq). Causality Note: Bu3SnN3 is preferred over NaN3/NH4Cl for ortho-substituted nitriles because the lipophilic tin reagent maintains homogeneity in the organic phase, overcoming the steric shielding of the 2-position.

  • Reaction Execution: Reflux at 110°C for 24 hours.

  • Self-Validation (IPC): IR spectroscopy of an aliquot should show the complete disappearance of the sharp C≡N stretch at ~2220 cm⁻¹.

  • Workup: Cool to room temperature, quench with 1N HCl to cleave the tin-tetrazole bond, and extract with EtOAc. The resulting free tetrazole is purified by recrystallization.

Workflow S1 Step 1: Aryl Halide + Boronic Acid (Schlenk Flask, N2) S2 Step 2: Pd(dppf)Cl2 Catalyzed Suzuki Coupling (90°C) S1->S2 IPC1 IPC: TLC & LC-MS Validation S2->IPC1 S3 Step 3: Biphenyl Carbonitrile Isolation & Purification IPC1->S3 If [M+H]+ confirmed Branch1 Path A: Bu3SnN3 Reflux (Tetrazole Synthesis) S3->Branch1 Branch2 Path B: Basic Hydrolysis (Amide/Acid Synthesis) S3->Branch2 IPC2 IPC: IR Spectroscopy (Loss of C≡N stretch) Branch1->IPC2

Experimental workflow for the synthesis and validation of biphenyl carbonitrile derivatives.

Conclusion

While 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile remains the undisputed champion for ARB sartan synthesis due to its ideal spatial mimicry of angiotensin II2[2], 2-Methyl-[1,1'-biphenyl]-3-carbonitrile offers a highly specialized, sterically restricted scaffold. By forcing a steep dihedral angle, the 2-methyl variant allows medicinal chemists to probe deep, narrow binding pockets in kinases that reject planar geometries. Understanding the causality between these subtle methyl shifts and the resulting 3D conformation is essential for rational drug design.

References

  • Benchchem. "[1,1'-Biphenyl]-2-carbonitrile | 24973-49-7 | Benchchem".
  • CymitQuimica. "CAS 114772-53-1: 2-Cyano-4′-methylbiphenyl".
  • ACS Publications. "Design and Synthesis of Prolylcarboxypeptidase (PrCP) Inhibitors To Validate PrCP As A Potential Target for Obesity".
  • ResearchGate. "Jianhua Yang's research works | Kunming University of Science and Technology".

Sources

Safety & Regulatory Compliance

Safety

2-Methyl-[1,1'-biphenyl]-3-carbonitrile proper disposal procedures

Comprehensive Operational Guide: Proper Disposal Procedures for 2-Methyl-[1,1'-biphenyl]-3-carbonitrile Chemical Profiling and Causality of Hazards 2-Methyl-[1,1'-biphenyl]-3-carbonitrile (CAS RN: 253678-80-7) is a speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: Proper Disposal Procedures for 2-Methyl-[1,1'-biphenyl]-3-carbonitrile

Chemical Profiling and Causality of Hazards

2-Methyl-[1,1'-biphenyl]-3-carbonitrile (CAS RN: 253678-80-7) is a specialized synthetic intermediate frequently utilized in advanced drug development and materials science[1]. At room temperature, it presents as a yellow to pale yellow oil[1].

From a safety and waste management perspective, this compound merges the environmental persistence of biphenyl structures with the acute biological reactivity of a carbonitrile group. Unlike aliphatic nitriles, aromatic nitriles generally do not liberate highly toxic cyanide gas (HCN) in vivo; however, they remain profoundly toxic and can induce methaemoglobinemia—a condition where the substance or its metabolites bind to hemoglobin, inhibiting normal oxygen transport and causing cellular anoxia, as noted by [2].

Because of these dual hazards, 2-Methyl-[1,1'-biphenyl]-3-carbonitrile must be treated as a high-priority hazardous organic waste. Improper disposal down the drain or in standard municipal waste can lead to severe aquatic toxicity and regulatory violations under the Resource Conservation and Recovery Act (RCRA), as outlined by [3].

Quantitative Data & Waste Compatibility

To ensure safe handling, all operational parameters must be strictly defined. The following table summarizes the physicochemical properties and waste compatibility metrics required for proper containerization.

ParameterSpecificationOperational Implication & Causality
CAS RN 253678-80-7Primary identifier required for all hazardous waste manifests[1].
Physical State Yellow to pale yellow oilRequires liquid-compatible, leak-proof containment with secondary containment trays[1].
Molecular Weight 193.248 g/mol High boiling point expected; low volatility at room temp, but aerosolized droplets remain an inhalation hazard[1].
Waste Classification Non-Halogenated Toxic OrganicMust NOT be mixed with halogenated solvents (e.g., DCM) to prevent the generation of complex toxic byproducts during incineration[4].
Incompatibilities Strong oxidizers, acids, basesContact with strong acids can hydrolyze the nitrile group, potentially releasing toxic fumes or generating excessive exothermic heat[2].

Immediate Safety & PPE Protocol (Self-Validating System)

Before initiating any disposal or cleanup procedures, personnel must establish a self-validating safety perimeter. Every piece of Personal Protective Equipment (PPE) serves a specific mechanistic purpose and must be checked for integrity prior to use[5].

  • Dermal Protection: Wear double-layered, chemical-resistant Nitrile or Butyl rubber gloves.

    • Causality & Validation: The lipophilic nature of the biphenyl ring allows the oil to rapidly penetrate standard latex, leading to systemic dermal absorption. Validation step: Inflate gloves manually to inspect for micro-tears before handling.

  • Ocular/Facial Protection: Chemical splash goggles and a face shield.

    • Causality & Validation: Protects mucous membranes from accidental aerosolization during liquid transfer. Validation step: Ensure the seal around the eyes is flush and unbroken.

  • Respiratory Protection: All transfers must occur within a certified chemical fume hood.

    • Causality & Validation: Prevents inhalation of toxic vapors that could trigger methaemoglobinemia[2]. Validation step: Verify the hood monitor reads a face velocity of 80-120 fpm before opening the primary chemical container.

Step-by-Step Disposal Methodology

The primary and legally compliant method for disposing of 2-Methyl-[1,1'-biphenyl]-3-carbonitrile is high-temperature incineration by a licensed professional waste disposal service[5][6]. Follow this validated protocol:

Step 1: Point-of-Generation Segregation

  • Collect all unreacted 2-Methyl-[1,1'-biphenyl]-3-carbonitrile, contaminated reaction solvents (e.g., ethyl acetate, hexane), and first-rinse washings.

  • Crucial Action: Segregate this mixture exclusively into a designated "Non-Halogenated Organic Waste" container[4]. Do not introduce aqueous waste or heavy metals, which complicate the incineration process and increase disposal costs.

Step 2: Containerization and Validation

  • Use a chemically resistant, high-density polyethylene (HDPE) or glass carboy with a secure, leak-proof PTFE-lined cap.

  • Self-Validation: Fill the container to a maximum of 80% capacity. This leaves a 20% headspace to accommodate vapor pressure expansion caused by ambient temperature fluctuations in the laboratory[4].

Step 3: Labeling and Documentation

  • Immediately affix a standard EPA Hazardous Waste tag[3].

  • Explicitly write: "Hazardous Waste: 2-Methyl-[1,1'-biphenyl]-3-carbonitrile (Toxic, Non-Halogenated Organic)"[5].

  • Record the accumulation start date. This initiates the strict RCRA 90-day or 180-day storage clock, depending on your facility's generator status[3].

Step 4: Satellite Accumulation Area (SAA) Storage

  • Transfer the sealed container to a designated SAA.

  • Place the primary container inside a secondary containment bin capable of holding 110% of the liquid volume to mitigate catastrophic primary container failure[6].

  • Store away from direct sunlight, heat sources, and incompatible chemicals (oxidizers)[2].

Step 5: Final Transport and Thermal Destruction

  • Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department.

  • The waste will be transported to a certified facility for high-temperature incineration (>1000°C).

    • Causality: Extreme thermal destruction is required to break the highly stable aromatic C-C bonds of the biphenyl backbone and fully oxidize the carbonitrile group into carbon dioxide (CO₂) and nitrogen oxides (NOx), preventing the formation of persistent environmental pollutants[2][6].

Spill Response & Decontamination Workflow

In the event of an accidental spill of the oil outside of secondary containment:

  • Evacuate and Isolate: Clear the immediate area and ensure the fume hood exhaust is maximized[2].

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as dry sand, diatomaceous earth, or a universal chemical binder[4]. Do not use combustible materials like sawdust.

  • Absorption and Collection: Allow the binder to fully absorb the oil. Use non-sparking tools to scoop the saturated absorbent into a solid hazardous waste container[4].

  • Surface Decontamination: Wash the spill surface with a compatible organic solvent (e.g., isopropanol) to dissolve residual biphenyl oil, followed by a mild detergent and water wash. Collect all wash liquids into the non-halogenated organic waste container[6].

Mandatory Visualization: Disposal Workflow Diagram

DisposalWorkflow Gen Waste Generation (2-Methyl-[1,1'-biphenyl]-3-carbonitrile) Seg Segregation (Non-Halogenated Organic Waste) Gen->Seg Collect in compatible HDPE/Glass Label Labeling & Documentation (RCRA Hazardous Waste) Seg->Label Apply GHS/EPA tags Store Satellite Accumulation Area (Max 90 Days Storage) Label->Store Transfer to secondary containment Transport Licensed Waste Transport (Certified EHS Contractor) Store->Transport Schedule institutional EHS pickup Incinerate High-Temperature Incineration (Thermal Destruction) Transport->Incinerate >1000°C combustion

Workflow for the safe segregation, storage, and thermal destruction of biphenyl carbonitrile waste.

References

  • Los Angeles County Fire Department / EPA. "Compliance Guideline For Hazardous Wastes and Materials". Source:[Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Methyl-[1,1'-biphenyl]-3-carbonitrile

Introduction In the landscape of drug discovery and chemical research, the synthesis and handling of novel compounds are daily activities. 2-Methyl-[1,1'-biphenyl]-3-carbonitrile, a substituted biphenyl carbonitrile, rep...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug discovery and chemical research, the synthesis and handling of novel compounds are daily activities. 2-Methyl-[1,1'-biphenyl]-3-carbonitrile, a substituted biphenyl carbonitrile, represents a class of molecules with significant potential in medicinal chemistry and materials science. However, with innovation comes the responsibility of ensuring the utmost safety. As all chemical products should be handled with the acknowledgment of "having unknown hazards and toxicity," this guide provides a comprehensive framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE).[1] This document moves beyond a simple checklist, delving into the rationale behind each safety measure to empower researchers with the knowledge to maintain a secure laboratory environment.

Hazard Assessment: Understanding the Risk Profile

While a complete, peer-reviewed hazard profile for 2-Methyl-[1,1'-biphenyl]-3-carbonitrile is not extensively documented, data from structurally similar biphenyl nitrile compounds and related molecules allow for a robust presumptive hazard assessment. The precautionary principle dictates that in the absence of complete data, we assume a hazard profile that ensures the highest level of protection.

Based on analogues, the primary hazards are anticipated to be:

  • Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Skin Irritation : Expected to cause skin irritation upon direct contact.[2][3]

  • Eye Irritation : Poses a risk of serious eye irritation.[2][3]

  • Respiratory Irritation : May cause respiratory irritation if inhaled as a dust or fume.[2]

These potential hazards are summarized in the table below, based on classifications for similar compounds.

Hazard ClassificationPotential EffectGHS Hazard Statement (Analogues)
Acute Oral Toxicity Harmful if swallowed.H302[2][3]
Acute Dermal Toxicity Harmful in contact with skin.H312[2]
Skin Corrosion/Irritation Causes skin irritation.H315[2][3]
Serious Eye Damage/Irritation Causes serious eye irritation.H319[2][3]
Acute Inhalation Toxicity Harmful if inhaled.H332[2]
Specific Target Organ Toxicity May cause respiratory irritation.H335[2][4]

Core Protective Measures: Engineering and Administrative Controls

Before detailing specific PPE, it is crucial to emphasize that PPE is the last line of defense. The primary methods for exposure control are:

  • Engineering Controls : Always handle 2-Methyl-[1,1'-biphenyl]-3-carbonitrile within a certified chemical fume hood to minimize inhalation exposure.[5] Ensure adequate ventilation is maintained in all storage and handling areas.[2][6]

  • Administrative Controls : Limit the quantity of the chemical handled to the minimum required for the experiment. Restrict access to handling areas to authorized personnel only. All users must be thoroughly trained on the specific hazards and handling procedures for this compound.

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE must be based on a thorough risk assessment of the procedures to be performed. The following recommendations provide a baseline for handling 2-Methyl-[1,1'-biphenyl]-3-carbonitrile.

Eye and Face Protection

Rationale : To prevent contact with splashes of solutions or airborne particles that can cause serious eye irritation.[2][3]

  • Minimum Requirement : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[6]

  • Enhanced Protection : When there is a significant risk of splashing, such as during transfers of larger volumes or reactions under pressure, a full-face shield should be worn in addition to safety goggles.

Skin and Body Protection

Rationale : To prevent skin contact, which may cause irritation and potential systemic toxicity.[2] The biphenyl structure can facilitate skin absorption.

  • Gloves :

    • Material : Nitrile gloves are recommended. Polychlorinated biphenyls (PCBs), a related class of compounds, are known to penetrate standard rubber gloves quickly.[7] Thicker nitrile gloves (e.g., >8 mil) provide enhanced protection for longer duration tasks.

    • Inspection and Technique : Always inspect gloves for tears or punctures before use.[6] Use the double-gloving technique for tasks with a higher risk of splash or for extended handling periods. Remove and replace gloves immediately if contamination is suspected. Wash hands thoroughly after removing gloves.[2][6]

  • Protective Clothing :

    • Lab Coat : A flame-retardant, chemical-resistant lab coat is mandatory. Ensure it is fully buttoned with sleeves rolled down.

    • Coveralls : For large-scale operations or situations with a high risk of contamination, impervious disposable coveralls should be worn over normal laboratory clothing.[7]

    • Footwear : Closed-toe shoes are required at all times in the laboratory. For spill response or large-scale work, chemical-resistant overboots should be used.

Respiratory Protection

Rationale : To prevent the inhalation of dust particles or aerosols, which may cause respiratory irritation and systemic toxicity.[2]

  • When Required : Respiratory protection is necessary when engineering controls (like a fume hood) are not available or are insufficient to maintain exposure below safe limits, or during emergency situations such as a large spill.[5][8]

  • Type of Respirator : A NIOSH-approved air-purifying respirator (APR) with a combination organic vapor/particulate (P100) filter is recommended.[5][9] For higher concentrations or in oxygen-deficient atmospheres, a self-contained breathing apparatus (SCBA) should be used. All respirator use must be part of a comprehensive respiratory protection program that includes fit-testing and training, in compliance with OSHA 29 CFR 1910.134.[8]

Procedural Guidance: Donning and Doffing PPE

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent self-contamination.

PPE_Sequence cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat / Coveralls Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Wash1 Wash Hands Doff1 1. Gloves (peel off) Doff2 2. Goggles / Face Shield Doff1->Doff2 Doff3 3. Lab Coat / Coveralls Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4 Wash2 Wash Hands Thoroughly Doff_Start Exit Lab Spill_Response Spill Spill Occurs Alert 1. Alert Others & Evacuate Area Spill->Alert Assess 2. Assess Spill & Secure Area Alert->Assess PPE 3. Don Full PPE (incl. Respirator) Assess->PPE Contain 4. Contain Spill with Absorbent PPE->Contain Cleanup 5. Collect Waste into Labeled Container Contain->Cleanup Decon 6. Decontaminate Spill Area Cleanup->Decon Dispose 7. Dispose of All Contaminated Materials Decon->Dispose Report Report Incident Dispose->Report

Caption: Emergency Spill Response Workflow.

First Aid Measures
  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. [2][6]* Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. [2][6]* Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. [2]Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. [6]

Waste Disposal

All waste containing 2-Methyl-[1,1'-biphenyl]-3-carbonitrile, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Containers : Keep waste in suitable, closed, and correctly labeled containers for disposal. [2][6]* Procedure : Dispose of contents and container to an authorized hazardous or special waste collection point in accordance with all local, state, and federal regulations. [2]Do not allow the product to enter drains or waterways. [2][6]The disposal of biphenyl compounds may be subject to specific regulations, similar to those for PCBs, which often require high-temperature incineration. [10][11]

References

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

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